Product packaging for 4-(Difluoromethoxy)benzoic acid(Cat. No.:CAS No. 4837-20-1)

4-(Difluoromethoxy)benzoic acid

Katalognummer: B442417
CAS-Nummer: 4837-20-1
Molekulargewicht: 188.13g/mol
InChI-Schlüssel: BSNNYLYELGBSBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

4-(Difluoromethoxy)benzoic acid is a p-difluoromethoxy substituted benzoic acid.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F2O3 B442417 4-(Difluoromethoxy)benzoic acid CAS No. 4837-20-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(difluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c9-8(10)13-6-3-1-5(2-4-6)7(11)12/h1-4,8H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNNYLYELGBSBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353232
Record name 4-(Difluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4837-20-1
Record name 4-(Difluoromethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4837-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Difluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(difluoromethoxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(Difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(Difluoromethoxy)benzoic acid, a versatile building block in medicinal chemistry and materials science. This document details its chemical properties, outlines experimental protocols for its synthesis and characterization, and explores its potential role in modulating key biological signaling pathways.

Core Chemical and Physical Properties

This compound is a white to light yellow crystalline solid. The incorporation of the difluoromethoxy group significantly influences the molecule's electronic properties and metabolic stability, making it a valuable moiety in the design of novel therapeutic agents and functional materials.

PropertyValue
Molecular Formula C₈H₆F₂O₃
Molecular Weight 188.13 g/mol
CAS Number 4837-20-1
Melting Point 169-171 °C
Appearance White to light yellow powder/crystal
Solubility Soluble in organic solvents

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process starting from a readily available precursor. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from analogous syntheses of related compounds.

Step 1: Difluoromethylation of 4-Hydroxybenzaldehyde

  • To a solution of 4-hydroxybenzaldehyde in a suitable solvent such as N,N-Dimethylformamide (DMF), add a base, for instance, potassium carbonate.

  • Introduce a difluoromethylating agent, such as sodium chlorodifluoroacetate, to the reaction mixture.

  • Heat the mixture under an inert atmosphere and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-(difluoromethoxy)benzaldehyde.

Step 2: Oxidation to this compound

  • Dissolve the 4-(difluoromethoxy)benzaldehyde from the previous step in a suitable solvent, such as a mixture of tert-butanol and water.

  • Add an oxidizing agent, for example, potassium permanganate, to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC.

  • Work up the reaction by adding a reducing agent, like sodium bisulfite, to quench the excess oxidant.

  • Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to yield this compound.

G cluster_0 Step 1: Difluoromethylation cluster_1 Step 2: Oxidation 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Reagents_1 Sodium Chlorodifluoroacetate, K2CO3, DMF 4-Hydroxybenzaldehyde->Reagents_1 4-(Difluoromethoxy)benzaldehyde 4-(Difluoromethoxy)benzaldehyde Reagents_1->4-(Difluoromethoxy)benzaldehyde Intermediate 4-(Difluoromethoxy)benzaldehyde 4-(Difluoromethoxy)benzaldehyde->Intermediate Reagents_2 KMnO4, t-BuOH/H2O Intermediate->Reagents_2 Product This compound Reagents_2->Product

Caption: Synthetic workflow for this compound.

Characterization Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. The expected signals include a triplet for the difluoromethoxy proton (due to coupling with the two fluorine atoms), and doublets for the aromatic protons. The carboxylic acid proton will appear as a broad singlet.

  • ¹³C NMR Analysis: Acquire the carbon NMR spectrum to confirm the number of unique carbon environments. The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the fluorine atoms.

  • ¹⁹F NMR Analysis: Acquire the fluorine NMR spectrum to observe the signal corresponding to the -OCHF₂ group.

2.2.2. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Analysis: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source in negative ion mode to observe the deprotonated molecule [M-H]⁻.

  • Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) on the parent ion to observe characteristic fragmentation patterns. Expected fragments include the loss of CO₂ and the difluoromethoxy group.

Biological Significance and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant biological activity. Notably, derivatives have been investigated for their role in modulating the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is implicated in various fibrotic diseases.

A derivative, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid, has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transition (EMT).[1] EMT is a critical process in the development of fibrosis.

The canonical TGF-β signaling pathway is initiated by the binding of TGF-β to its type II receptor, which then recruits and phosphorylates the type I receptor. This activated receptor complex phosphorylates downstream signaling molecules, Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in fibrosis.[2]

TGF_beta_pathway cluster_Nucleus TGF_beta TGF-β1 Receptor_II TGF-β RII TGF_beta->Receptor_II Receptor_I TGF-β RI Receptor_II->Receptor_I recruits & phosphorylates pSmad23 p-Smad2/3 Receptor_I->pSmad23 phosphorylates Complex Smad2/3/4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Gene_Transcription Gene Transcription (Fibrosis) Complex->Gene_Transcription Nucleus Nucleus Derivative 4-(Difluoromethoxy)benzoic Acid Derivative Derivative->pSmad23 inhibits

Caption: Inhibition of the TGF-β signaling pathway by a derivative.

Applications in Drug Discovery and Development

The unique properties imparted by the difluoromethoxy group make this compound a valuable starting material for the synthesis of novel drug candidates. The enhanced metabolic stability can lead to improved pharmacokinetic profiles. Its derivatives are being explored as potential therapeutics for inflammatory diseases and fibrosis.[3][4] The strategic incorporation of fluorinated moieties is a well-established approach in medicinal chemistry to enhance the efficacy and drug-like properties of molecules.[3]

References

An In-depth Technical Guide to the Physical Properties of 4-(Difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-(Difluoromethoxy)benzoic acid, a versatile building block in pharmaceutical and agrochemical research. This document collates available data into a clear format, outlines general experimental protocols for property determination, and presents a logical workflow for the physical characterization of such chemical entities.

Core Physical and Chemical Properties

This compound, with the CAS number 4837-20-1, is a p-difluoromethoxy substituted benzoic acid.[1] Its unique difluoromethoxy group enhances its stability and reactivity, making it a valuable intermediate in the synthesis of complex molecules.[2]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound based on available literature and supplier data.

PropertyValueSource(s)
Molecular Formula C₈H₆F₂O₃[3][4]
Molecular Weight 188.13 g/mol [1][3][4]
Melting Point 169-171 °C[1][4]
Appearance White to light yellow powder/crystal[4]
Boiling Point (Predicted) 272.1 ± 30.0 °C[4]
Density (Predicted) 1.370 ± 0.06 g/cm³[4]
pKa (Predicted) 4.02 ± 0.10[4]
Solubility The difluoromethoxy group is noted to increase its solubility in organic solvents.[2] Specific quantitative data in various solvents is not readily available in the reviewed literature.[2]

Experimental Protocols for Physical Property Determination

While specific experimental data for all properties of this compound are not publicly detailed, the following section outlines standard methodologies for their determination.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity and is determined as a temperature range from the initial melting of the first crystal to the complete liquefaction of the solid.

General Protocol:

  • A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus, which is heated at a controlled rate.

  • The sample is observed through a magnifying lens as the temperature rises.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

Solubility Assessment

Solubility is a fundamental property that dictates the suitability of a compound for various applications, including formulation and biological testing.

General Protocol for Qualitative and Semi-Quantitative Solubility:

  • A predetermined mass of the solid (e.g., 10 mg) is placed into a vial.

  • A specific volume of a chosen solvent (e.g., 1 mL) is added to the vial.

  • The mixture is agitated vigorously at a controlled temperature (e.g., room temperature).

  • Observations are made to determine if the solid dissolves completely, partially, or not at all.

  • If the solid dissolves, further increments of the solid can be added until saturation is reached to provide a semi-quantitative measure.

  • This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound in a specific solvent system. For carboxylic acids like this compound, potentiometric titration is a common and accurate method for pKa determination.

General Protocol using Potentiometric Titration:

  • A precise amount of the acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like acetonitrile, to ensure solubility.

  • The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • A standardized solution of a strong base (e.g., NaOH) is added incrementally using a burette.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve (pH versus volume of titrant added) is generated.

  • The pKa is determined from the titration curve, often corresponding to the pH at the half-equivalence point. Computational methods can also be used to derive the pKa from the titration data.[5]

Visualization of the Characterization Workflow

The following diagram illustrates a logical workflow for the identification and physical characterization of a novel chemical compound like this compound.

G cluster_0 Compound Identification & Purity cluster_1 Physical Property Determination cluster_2 Data Analysis & Reporting A Synthesis & Isolation B Structural Elucidation (NMR, MS, IR) A->B C Purity Assessment (HPLC, GC, Elemental Analysis) B->C D Melting Point C->D E Solubility Profiling C->E F pKa Determination C->F G Other Properties (Boiling Point, Density, etc.) C->G H Consolidate Data D->H E->H F->H G->H I Technical Datasheet / Whitepaper H->I

Caption: Workflow for the physical and chemical characterization of a compound.

References

Technical Guide: Physicochemical Properties of 4-(Difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: 4-(Difluoromethoxy)benzoic acid (CAS No. 4837-20-1)

This guide provides a detailed overview of the melting point of this compound, a key intermediate in the synthesis of various pharmaceuticals. The inclusion of a difluoromethoxy group can enhance metabolic stability and fine-tune the physicochemical properties of drug candidates, making this compound a subject of significant interest in medicinal chemistry.

Physicochemical Data: Melting Point

The melting point of a compound is a critical physical property used to determine its purity and identity. For a pure crystalline solid, the melting point is typically a sharp, well-defined range. Impurities tend to depress and broaden this range. The experimentally determined melting point of this compound is summarized from multiple sources below.

Table 1: Reported Melting Point of this compound

Melting Point Range (°C)Purity/AssaySource Reference
168 - 172≥ 98% (GC)Chem-Impex[1]
170 - 171Not SpecifiedMatrix Scientific[2]
169 - 17198%Sigma-Aldrich[3]
169 - 171Not SpecifiedChemicalBook

Experimental Protocol: Melting Point Determination

The following is a standardized experimental methodology for determining the melting point of a crystalline solid, such as this compound, using a capillary melting point apparatus. This protocol is based on established pharmacopeia and general laboratory techniques.[2][4]

2.1 Apparatus and Materials

  • Melting Point Apparatus (e.g., Mel-Temp, or automated equivalent)

  • Glass Capillary Tubes (one end sealed, typically 0.8-1.2 mm internal diameter)[2]

  • Sample of this compound (must be completely dry and finely powdered)[5]

  • Mortar and Pestle (if sample is not a fine powder)

  • Spatula

  • Long glass tube or packing device

2.2 Procedure

2.2.1 Sample Preparation

  • Ensure the this compound sample is thoroughly dry to prevent solvent from acting as an impurity and depressing the melting range.[5][6]

  • If the sample consists of coarse crystals, gently grind it into a fine, homogeneous powder using a mortar and pestle.[3][5]

  • Load the capillary tube by pressing the open end into the powdered sample. A small amount of solid will be forced into the tube.[7]

  • Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. To ensure tight packing, the capillary tube can be dropped, sealed-end down, through a long glass tube onto the benchtop.[6][7]

  • Repeat the loading and packing process until the sample column is 2-3 mm high. An excessive sample amount can lead to an artificially broad melting range.[2][7]

2.2.2 Melting Point Measurement

  • Place the packed capillary tube into the heating block of the melting point apparatus.[3]

  • If the approximate melting point is known (from the data in Table 1), set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point.[3][7]

  • Upon reaching this temperature, reduce the heating rate to 1-2°C per minute.[1] A slow heating rate in the vicinity of the melting point is crucial for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.[7]

  • Observe the sample continuously through the magnifying eyepiece.

  • Record the temperature at which the first droplet of liquid is observed. This is the onset of melting.[3] In some standards, this is defined as the point where the column of the substance collapses against the side of the capillary.[2]

  • Continue observing and record the temperature at which the last solid crystal disappears, and the sample becomes a clear liquid. This is the completion of melting.[3]

  • The recorded melting point should be expressed as a range from the onset to the completion temperature.

  • After the determination, turn off the apparatus and allow it to cool. Dispose of the used capillary tube properly; it should not be reused.[3]

2.3 Best Practices for Accuracy

  • Purity: A sharp melting range (0.5-1.0°C) is indicative of a pure compound. A broad range suggests the presence of impurities.

  • Calibration: The accuracy of the melting point apparatus should be regularly verified using certified reference standards with known melting points.[2]

  • Repeatability: For reliable results, perform the measurement at least twice with fresh samples. Consistent values should be obtained.[1]

Logical Workflow: Synthesis of Benzoic Acid Derivatives

This compound is a valuable building block in organic synthesis. The diagram below illustrates a generalized workflow for the synthesis and purification of a substituted benzoic acid derivative, a process central to the production of compounds like the one discussed in this guide.

G start Start: Starting Materials (e.g., Substituted Toluene) oxidation Step 1: Oxidation (e.g., KMnO4, Heat) start->oxidation Reagents workup Step 2: Acidic Work-up (e.g., HCl) oxidation->workup Intermediate Salt extraction Step 3: Extraction (e.g., with Ethyl Acetate) workup->extraction Precipitate in Aqueous Solution drying Step 4: Drying (e.g., Anhydrous Na2SO4) extraction->drying Organic Layer filtration Step 5: Filtration & Solvent Removal drying->filtration Dried Solution crude_product Crude Benzoic Acid Derivative filtration->crude_product Solid Residue recrystallization Step 6: Recrystallization (e.g., Ethanol/Water) crude_product->recrystallization Purification final_product Pure Crystalline Product recrystallization->final_product Purified Crystals analysis Step 7: Analysis (Melting Point, NMR, IR) final_product->analysis Quality Control

Caption: Generalized workflow for the synthesis and purification of a benzoic acid derivative.

References

A Technical Guide to the Solubility of 4-(Difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(Difluoromethoxy)benzoic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for the experimental determination of this critical physicochemical property.

Quantitative Solubility Data

A thorough review of scientific databases and literature did not yield specific quantitative solubility data for this compound in various solvents at different temperatures. To facilitate research and development, the following table provides a standardized format for recording experimentally determined solubility data.

Table 1: Experimental Solubility Data for this compound

SolventTemperature (°C)Solubility ( g/100 mL)Method of Analysis
e.g., Watere.g., 25Data not availablee.g., HPLC
e.g., Ethanole.g., 25Data not availablee.g., Gravimetric
e.g., Acetonee.g., 25Data not availablee.g., UV-Vis
e.g., DMSOe.g., 25Data not availablee.g., HPLC
e.g., Toluenee.g., 25Data not availablee.g., Gravimetric

Experimental Protocol: Isothermal Shake-Flask Method

The most common and reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent is the isothermal shake-flask method.[2] This protocol outlines the necessary steps for determining the solubility of this compound.

Materials:

  • This compound (solid)

  • Selected solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Calibrated analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis setup)

Procedure:

  • Preparation of a Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume or mass of the selected solvent. The presence of undissolved solid is crucial to ensure that saturation is achieved.[2]

  • Equilibration: Securely seal the vials and place them in a constant temperature shaker bath. The mixture should be agitated for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is established between the dissolved and undissolved solute.[2]

  • Phase Separation: After the equilibration period, remove the vials from the shaker bath and allow them to stand at the same constant temperature to let the undissolved solid settle. For more effective separation, the samples can be centrifuged.

  • Sample Collection and Preparation: Carefully withdraw a known volume of the clear supernatant liquid. To ensure that no solid particles are transferred, the supernatant should be filtered using a chemically inert filter that does not adsorb the solute.

  • Quantification: Analyze the concentration of this compound in the filtered supernatant using a pre-validated analytical method. The choice of method will depend on the properties of the compound and the available instrumentation. Common techniques include:

    • High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method.

    • UV-Vis Spectroscopy: Suitable if the compound has a chromophore and the solvent does not interfere with its absorbance.

    • Gravimetric Analysis: Involves evaporating a known volume of the solvent and weighing the residual solid. This method is simpler but may be less accurate.

  • Data Reporting: Express the solubility as a concentration, for example, in grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L), at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.

experimental_workflow prep Preparation of Supersaturated Solution equil Equilibration in Shaker Bath prep->equil Add excess solute to solvent sep Phase Separation (Settling/Centrifugation) equil->sep Achieve equilibrium collect Sample Collection & Filtration sep->collect Isolate saturated solution quant Quantification of Solute Concentration collect->quant Prepare for analysis report Data Reporting quant->report Calculate solubility

Caption: Experimental workflow for solubility determination.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 4-(Difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(difluoromethoxy)benzoic acid. The document details the expected spectral data, a standard experimental protocol for data acquisition, and visual representations of the underlying chemical principles and analytical workflow. This guide is intended to assist researchers in the structural elucidation and quality control of this important chemical entity.

¹H NMR Spectral Data Summary

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the carboxylic acid proton, the aromatic protons, and the difluoromethoxy proton. The data presented in the following table is based on spectra recorded in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for this class of compounds.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-COOH~13.2Broad Singlet (br s)-1H
H-2, H-6 (ortho to -COOH)~8.0Doublet (d)~8.82H
H-3, H-5 (ortho to -OCHF₂)~7.4Doublet (d)~8.82H
-OCHF₂~7.2Triplet (t)~73.5 (²JHF)1H

Experimental Protocol

The following section outlines a typical experimental procedure for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • For a precise chemical shift reference, tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a 300 MHz or higher field NMR spectrometer.[1]

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Set the sample temperature, typically to 25 °C (298 K).

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is sufficient.

  • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A delay of 1-2 seconds between pulses is usually adequate.

  • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak of DMSO-d₅ (2.50 ppm).

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and measure the coupling constants.

Visualizing the Analysis and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the workflow of the NMR spectral analysis and the spin-spin coupling relationships within the this compound molecule.

G cluster_workflow ¹H NMR Analysis Workflow A Sample Preparation (Dissolution in DMSO-d₆) B Data Acquisition (NMR Spectrometer) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shift, Integration, Multiplicity) C->D E Structural Elucidation D->E

¹H NMR Analysis Workflow Diagram

Spin-Spin Coupling Diagram

References

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-(Difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(difluoromethoxy)benzoic acid. As a key intermediate in the synthesis of various pharmacologically active compounds, a thorough understanding of its structural characterization by NMR is crucial for synthesis confirmation, purity assessment, and quality control in drug discovery and development.

Core Structure and Numbering

The structure of this compound with the standard IUPAC numbering for the carbon atoms is shown below. This numbering is used for the assignment of the ¹³C NMR chemical shifts.

this compound Structure with Numbering

¹³C NMR Chemical Shift Data

Due to the limited availability of public, experimentally assigned ¹³C NMR data for this compound, the following table presents predicted chemical shifts. These predictions are based on computational algorithms that are widely used in the field of spectroscopy. For comparative purposes, typical chemical shift ranges for similarly substituted benzoic acid derivatives are also provided.

Carbon AtomPredicted Chemical Shift (δ, ppm)Typical Range for Substituted Benzoic Acids (δ, ppm)
C1126.5125-135
C2, C6132.0130-135
C3, C5119.5115-125
C4152.0150-165
C=O169.0165-175
-OCHF₂115.8 (t, J ≈ 260 Hz)110-120 (triplet due to C-F coupling)

Note: The chemical shift of the difluoromethoxy carbon is expected to appear as a triplet due to coupling with the two fluorine atoms.

Experimental Protocols

The acquisition of a high-quality ¹³C NMR spectrum for this compound requires careful sample preparation and the selection of appropriate instrument parameters.

Sample Preparation
  • Sample Purity: Ensure the analyte is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is crucial. Common choices for aromatic carboxylic acids include Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Concentration: For a standard ¹³C NMR experiment on a 400-600 MHz spectrometer, a concentration of 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended.[1][2][3]

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm).

  • Filtration: To ensure a homogeneous magnetic field, the final solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

NMR Instrument Parameters

The following are typical parameters for a ¹³C NMR experiment. Optimization may be required based on the specific instrument and sample concentration.

  • Spectrometer Frequency: 100 or 125 MHz (for a 400 or 500 MHz ¹H instrument, respectively).

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are accumulated to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the expected chemical shift range for most organic molecules.[4]

  • Temperature: Standard room temperature (e.g., 298 K).

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the general workflow for the acquisition and analysis of a ¹³C NMR spectrum for a small organic molecule like this compound.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Pure Sample (20-50 mg) B Dissolve in Deuterated Solvent (0.6-0.7 mL) A->B C Add Internal Standard (TMS) B->C D Filter into NMR Tube C->D E Insert Sample into Spectrometer D->E Transfer to NMR F Lock, Tune, and Shim E->F G Set Up Acquisition Parameters F->G H Acquire FID Data G->H I Fourier Transform H->I Process Data J Phase Correction I->J K Baseline Correction J->K L Peak Picking & Integration K->L M Assign Chemical Shifts L->M

Workflow for 13C NMR Analysis.

Structural Elucidation and Signaling Pathways

While this compound is a small molecule and not directly involved in complex signaling pathways itself, it is a crucial building block for more complex molecules that are designed to interact with biological targets. The accurate structural confirmation of this intermediate by ¹³C NMR is a critical first step in ensuring the integrity of the final drug candidate. Any deviation in the observed chemical shifts from the expected values could indicate the presence of isomers or impurities that might have different pharmacological activities or toxicities.

The diagram below illustrates the logical relationship between the structural integrity of a starting material like this compound and the desired outcome in a drug development context.

logical_relationship A This compound (Starting Material) B ¹³C NMR Analysis A->B C Structural Confirmation (Purity & Identity) B->C Successful F Incorrect Structure or Presence of Impurities B->F Unsuccessful D Synthesis of Active Pharmaceutical Ingredient (API) C->D E Desired Pharmacological Activity & Safety Profile D->E D->F Leads to F->D

Role of NMR in Drug Development.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4-(Difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-(Difluoromethoxy)benzoic acid. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document outlines the theoretical fragmentation pathways, presents predicted quantitative data, and offers a detailed experimental protocol for its analysis.

Predicted Mass Spectrometry Fragmentation Analysis

While a publicly available mass spectrum for this compound is not readily accessible, its fragmentation pattern under electron ionization can be reliably predicted based on the well-documented behavior of benzoic acid and its substituted analogs, such as 4-methoxybenzoic acid.[1][2] The fragmentation of aromatic carboxylic acids is characterized by several key pathways, primarily involving the carboxylic acid group and the substituents on the aromatic ring.[2][3]

The molecular ion ([M]•+) of this compound is expected to be observed at a mass-to-charge ratio (m/z) of 188, corresponding to its molecular weight. The primary fragmentation events are anticipated to be the loss of a hydroxyl radical (•OH), the entire carboxyl group (•COOH), and fragmentation of the difluoromethoxy group.

Key Predicted Fragmentation Pathways:

  • Loss of a Hydroxyl Radical (•OH): A common initial fragmentation for benzoic acids is the cleavage of the C-OH bond, resulting in the formation of a stable acylium ion.[2][3][4]

  • Loss of the Carboxyl Group (•COOH): The entire carboxylic acid group can be lost as a radical, leading to a phenyl cation substituted with the difluoromethoxy group.

  • Fragmentation of the Difluoromethoxy Group: The C-O bond of the ether linkage can cleave, leading to the loss of the •OCHF2 radical. Additionally, cleavage of the C-F bonds or the loss of the entire difluoromethoxy group are possible fragmentation routes.

  • Decarbonylation: The acylium ion formed by the loss of the hydroxyl radical can subsequently lose a molecule of carbon monoxide (CO) to form a substituted phenyl cation.[5]

The following table summarizes the predicted key fragment ions, their mass-to-charge ratios, and the corresponding neutral losses.

Predicted Fragment Ion m/z (Mass-to-Charge Ratio) Proposed Neutral Loss Proposed Structure
[M]•+188-[C₈H₆F₂O₃]•+
[M - •OH]+171•OH[C₈H₅F₂O₂]+
[M - •COOH]+143•COOH[C₇H₅F₂O]+
[M - •OCHF₂]+121•OCHF₂[C₇H₅O₂]+
[M - •OH - CO]+143•OH, CO[C₇H₅F₂O]+
[C₆H₄F₂]•+114COOH, H[C₆H₄F₂]•+
[C₆H₅O]+93CO, F₂H[C₆H₅O]+
[C₆H₅]+77COOH, OCHF₂[C₆H₅]+

Visualization of the Predicted Fragmentation Pathway

The logical flow of the fragmentation of this compound can be visualized as a directed graph. The following diagram, generated using the DOT language, illustrates the primary predicted fragmentation pathways originating from the molecular ion.

Fragmentation_Pathway M [M]•+ m/z 188 F1 [M - •OH]+ m/z 171 M->F1 - •OH F2 [M - •COOH]+ m/z 143 M->F2 - •COOH F3 [M - •OCHF₂]+ m/z 121 M->F3 - •OCHF₂ F4 [M - •OH - CO]+ m/z 143 F1->F4 - CO

Predicted fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometry Analysis

The following protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source. This protocol may require optimization based on the specific instrumentation and analytical goals.

3.1. Sample Preparation

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity volatile solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Prepare a series of working solutions by diluting the stock solution with the same solvent to achieve concentrations appropriate for the sensitivity of the mass spectrometer, typically in the range of 1-100 µg/mL.

  • Derivatization (Optional but Recommended for GC-MS): To enhance volatility and improve chromatographic peak shape, derivatization of the carboxylic acid group is recommended. A common method is silylation:

    • Transfer 100 µL of the working solution to a clean, dry autosampler vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before analysis.

3.2. Instrumentation and Analytical Conditions

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of aromatic acids.

    • Injection Port: Set to 250 °C.

    • Injection Volume: 1 µL.

    • Injection Mode: Splitless or split (e.g., 20:1 split ratio).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10-15 °C/min.

      • Final hold: Hold at 280 °C for 5-10 minutes.

  • Mass Spectrometer (MS):

    • Ionization Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Scan Rate: 2-3 scans/second.

    • Transfer Line Temperature: 280 °C.

3.3. Data Acquisition and Analysis

  • Inject a solvent blank to ensure the system is clean and free from contaminants.

  • Inject the prepared sample or derivatized sample into the GC-MS system.

  • Acquire the mass spectrum across the entire chromatographic peak corresponding to this compound or its derivative.

  • Process the acquired data using the instrument's software to identify the molecular ion and characteristic fragment ions.

  • Compare the obtained fragmentation pattern with the predicted pattern and, if available, with spectral libraries for confirmation.

This comprehensive guide provides a theoretical framework and a practical starting point for the mass spectrometric analysis of this compound. Researchers are encouraged to adapt and optimize the experimental protocols to suit their specific analytical needs and instrumentation.

References

In-Depth Technical Guide: FT-IR Spectroscopy of 4-(Difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of 4-(difluoromethoxy)benzoic acid. It includes a detailed experimental protocol for solid-state FT-IR analysis, a summary of characteristic vibrational modes, and an interpretation of the spectral data based on the functional groups present in the molecule.

Introduction to FT-IR Spectroscopy of this compound

This compound is a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. FT-IR spectroscopy is a powerful analytical technique for the characterization of this compound, providing a unique "fingerprint" based on the vibrational frequencies of its chemical bonds. This guide will delve into the expected FT-IR spectral features of this molecule, aiding in its identification and quality control.

Experimental Protocol: Solid-State FT-IR Spectroscopy (KBr Pellet Method)

The FT-IR spectrum of solid this compound is typically acquired using the potassium bromide (KBr) pellet technique. This method involves dispersing the solid sample in a KBr matrix, which is transparent to infrared radiation in the typical analysis range.

Materials and Equipment:

  • This compound sample

  • Dry, spectroscopic grade potassium bromide (KBr) powder

  • Agate mortar and pestle

  • Pellet press with die

  • FT-IR spectrometer (e.g., Bruker Tensor 27 FT-IR)

  • Desiccator

Procedure:

  • Drying: Thoroughly dry the this compound sample and the KBr powder in a desiccator to remove any residual moisture, which can interfere with the spectrum.

  • Grinding: In a dry agate mortar, grind approximately 1-2 mg of the this compound sample with about 100-200 mg of KBr. The mixture should be ground to a fine, homogenous powder to minimize scattering of the infrared radiation.

  • Pellet Formation: Transfer the ground mixture to a pellet die. Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.

  • Background Spectrum: Place a blank KBr pellet (containing no sample) in the sample holder of the FT-IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to correct for instrumental and atmospheric interferences.

  • Sample Spectrum: Replace the blank pellet with the sample pellet in the spectrometer.

  • Data Acquisition: Record the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

FT-IR Spectral Data of this compound

While a publicly available, peer-reviewed spectrum with a complete peak list for this compound is not readily accessible, the expected absorption bands can be predicted based on the known vibrational frequencies of its constituent functional groups: the carboxylic acid, the difluoromethoxy group, and the para-substituted aromatic ring. The following table summarizes the anticipated key vibrational modes.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3300 - 2500O-H stretching (hydrogen-bonded)Carboxylic Acid (-COOH)Broad, Strong
3100 - 3000C-H stretchingAromatic RingMedium to Weak
1710 - 1680C=O stretchingCarboxylic Acid (-COOH)Strong
1610 - 1580C=C stretchingAromatic RingMedium
1500 - 1400C=C stretchingAromatic RingMedium
1320 - 1210C-O stretching coupled with O-H in-plane bendingCarboxylic Acid (-COOH)Medium to Strong
1200 - 1000C-F stretchingDifluoromethoxy (-OCHF₂)Strong
1175 - 1125C-O-C asymmetric stretchingEther (-O-)Strong
960 - 900O-H out-of-plane bendingCarboxylic Acid (-COOH)Broad, Medium
850 - 800C-H out-of-plane bending (para-disubstituted)Aromatic RingStrong

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its molecular structure.

  • Carboxylic Acid Group (-COOH): The most prominent features of the carboxylic acid group are the very broad O-H stretching vibration, typically observed between 3300 and 2500 cm⁻¹, which is a result of strong intermolecular hydrogen bonding.[1][2] The sharp and intense carbonyl (C=O) stretching band is expected in the region of 1710-1680 cm⁻¹.[1] Additionally, a medium to strong band corresponding to the C-O stretching coupled with O-H in-plane bending should appear between 1320 and 1210 cm⁻¹.[1]

  • Difluoromethoxy Group (-OCHF₂): The presence of the difluoromethoxy group will be indicated by strong C-F stretching vibrations, typically found in the 1200-1000 cm⁻¹ region. The asymmetric C-O-C stretching of the ether linkage is also expected to produce a strong absorption band around 1175-1125 cm⁻¹.

  • Aromatic Ring: The aromatic nature of the compound is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching bands in the 1610-1400 cm⁻¹ range.[1] A strong band in the 850-800 cm⁻¹ region is characteristic of the C-H out-of-plane bending for a para-disubstituted benzene ring, providing evidence for the substitution pattern.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for obtaining and interpreting the FT-IR spectrum of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_interpretation Data Interpretation start Start grind Grind Sample with KBr start->grind press Press into Pellet grind->press background Acquire Background Spectrum press->background sample_spec Acquire Sample Spectrum background->sample_spec process Process Data (Background Subtraction) sample_spec->process identify_peaks Identify Peak Positions process->identify_peaks assign_vibrations Assign Vibrational Modes identify_peaks->assign_vibrations confirm_structure Confirm Molecular Structure assign_vibrations->confirm_structure end end confirm_structure->end End

Caption: Experimental workflow for FT-IR analysis.

logical_relationship cluster_functional_groups Functional Groups compound This compound cooh Carboxylic Acid (-COOH) compound->cooh ochf2 Difluoromethoxy (-OCHF₂) compound->ochf2 aromatic p-Substituted Aromatic Ring compound->aromatic oh_stretch O-H Stretch (broad) cooh->oh_stretch co_stretch C=O Stretch (strong) cooh->co_stretch cf_stretch C-F Stretch (strong) ochf2->cf_stretch ch_oop C-H OOP Bend (strong) aromatic->ch_oop ftir_spectrum Resulting FT-IR Spectrum

Caption: Functional groups and their IR signatures.

References

Crystal Structure of 4-(Difluoromethoxy)benzoic Acid: A Quest for Crystallographic Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), the complete crystal structure of 4-(Difluoromethoxy)benzoic acid, determined through single-crystal X-ray diffraction, does not appear to be publicly available at this time. The absence of a deposited crystallographic information file (CIF) prevents a detailed analysis of its unit cell parameters, bond lengths, bond angles, torsion angles, and intermolecular interactions.

This technical guide will, therefore, outline the currently available information on this compound and detail the necessary experimental protocols to determine its crystal structure, providing a roadmap for researchers and drug development professionals interested in this compound.

Physicochemical Properties

While crystallographic data is unavailable, certain physicochemical properties of this compound have been reported.

PropertyValueReference
Molecular Formula C₈H₆F₂O₃[1]
Molecular Weight 188.13 g/mol
Melting Point 169-171 °C
Appearance White to light yellow powder/crystal
CAS Number 4837-20-1

Synthesis of this compound

The synthesis of this compound is a crucial first step for obtaining crystals suitable for X-ray diffraction. While specific patents often focus on derivatives, the general synthetic routes provide a basis for its preparation. A common approach involves the difluoromethylation of a precursor, 4-hydroxybenzoic acid.

Experimental Protocol: Synthesis via Difluoromethylation

This generalized protocol is based on common methods for introducing the difluoromethoxy group.

Materials:

  • 4-hydroxybenzoic acid

  • A difluoromethylating agent (e.g., sodium chlorodifluoroacetate)

  • A suitable base (e.g., potassium carbonate)

  • A high-boiling polar aprotic solvent (e.g., dimethylformamide - DMF)

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzoic acid and the base in the solvent.

  • Difluoromethylation: Add the difluoromethylating agent to the mixture. Heat the reaction to a temperature typically ranging from 100 to 150 °C. The reaction progress should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with hydrochloric acid to a pH of approximately 2-3 to protonate the carboxylic acid.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

G cluster_synthesis Synthesis s1 Dissolve 4-hydroxybenzoic acid and base in solvent s2 Add difluoromethylating agent s1->s2 s3 Heat and monitor reaction s2->s3 s4 Cool and acidify s3->s4 s5 Extract with organic solvent s4->s5 s6 Purify by recrystallization s5->s6

Caption: Synthetic workflow for this compound.

Proposed Experimental Workflow for Crystal Structure Determination

To elucidate the crystal structure of this compound, a single-crystal X-ray diffraction experiment is required. The following workflow outlines the necessary steps.

Crystallization

The primary challenge in crystal structure determination is often obtaining high-quality single crystals.

Protocol: Slow Evaporation Method

  • Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate, or a mixture with a less polar co-solvent like hexane) to create a saturated or near-saturated solution.

  • Filter the solution to remove any particulate matter.

  • Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly and undisturbed at a constant temperature.

  • Monitor for the formation of single crystals over several days to weeks.

Other potential crystallization techniques include slow cooling of a saturated solution and vapor diffusion.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Protocol: Data Collection and Structure Solution

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. This provides an initial model of the atomic positions. The structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

G cluster_crystallography Crystallographic Analysis c1 Obtain single crystals c2 Mount crystal on goniometer c1->c2 c3 Collect diffraction data c2->c3 c4 Process data (unit cell, space group) c3->c4 c5 Solve and refine structure c4->c5 c6 Analyze crystallographic data c5->c6

Caption: Workflow for crystal structure determination.

Concluding Remarks

While a definitive, experimentally determined crystal structure for this compound is not currently in the public domain, this guide provides the foundational information for researchers to pursue this characterization. The synthesis and crystallization protocols outlined, followed by a standard single-crystal X-ray diffraction analysis, would yield the precise three-dimensional arrangement of the molecule in the solid state. Such data would be invaluable for understanding its intermolecular interactions, which are critical for its physical properties and its behavior in various applications, including drug development. The scientific community would benefit greatly from the deposition of this structure in a public database like the CCDC.

References

The Advent of a Key Building Block: A Technical History of 4-(Difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, an in-depth exploration of the discovery, synthesis, and evolution of 4-(Difluoromethoxy)benzoic acid reveals its pivotal role as a versatile building block in modern chemistry. This technical guide illuminates the historical context of its emergence and provides a detailed overview of its properties and synthesis.

The introduction of the difluoromethoxy group into aromatic systems marked a significant advancement in medicinal and materials chemistry, offering unique electronic and lipophilic properties that enhance molecular stability and biological activity. This compound, a seemingly simple molecule, stands as a testament to the ingenuity of mid-20th-century organofluorine chemistry and has since become an indispensable tool in the synthesis of complex pharmaceuticals and agrochemicals.

A Discovery Rooted in the Dawn of Difluorocarbene Chemistry

While a singular, definitive publication heralding the "discovery" of this compound remains elusive in early literature, its conceptualization and initial synthesis can be traced back to the burgeoning field of difluorocarbene chemistry in the 1960s. A seminal 1960 paper in The Journal of Organic Chemistry by T. G. Miller and J. W. Thanassi detailed a general method for the preparation of aryl difluoromethyl ethers.[1] Their work involved the reaction of phenols with chlorodifluoromethane (Freon 22), a source of difluorocarbene, in the presence of a base. This foundational methodology laid the groundwork for the synthesis of a wide array of difluoromethoxylated aromatic compounds, including, logically, this compound from a suitable precursor like 4-hydroxybenzoic acid.

The primary application driving the development of such compounds was the desire to create novel molecules with enhanced properties for various industries. The difluoromethoxy group was recognized for its ability to increase metabolic stability and lipophilicity while acting as a bioisostere for other functional groups, making it highly attractive for pharmaceutical and agrochemical research.[2]

Physicochemical and Spectroscopic Data

The unique properties of this compound are central to its utility. The following tables summarize its key quantitative data.

PropertyValueReference
CAS Number4837-20-1
Molecular FormulaC₈H₆F₂O₃
Molecular Weight188.13 g/mol
Melting Point169-171 °C
AppearanceWhite to light yellow crystalline powder

Spectroscopic Data

Modern analytical techniques provide a detailed fingerprint of the molecule.

TechniqueData HighlightsReference
¹H NMR (DMSO-d₆)Chemical shifts (δ) are observed for the aromatic protons and the characteristic triplet for the CHF₂ proton.[3]
FTIR (KBr)Characteristic peaks for the carboxylic acid O-H stretch, C=O stretch, and C-F bonds are present.[4]

Early Synthesis: A Representative Experimental Protocol

Based on the general methods established in the 1960s, a plausible early experimental protocol for the synthesis of this compound is detailed below. This protocol is a composite representation and not a direct citation from a single historical source for this specific molecule.

Objective: To synthesize this compound from 4-hydroxybenzoic acid.

Materials:

  • 4-Hydroxybenzoic acid

  • Chlorodifluoromethane (CHClF₂)

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Suitable organic solvent (e.g., dioxane, tetrahydrofuran)

Procedure:

  • Preparation of the Phenoxide: In a reaction vessel equipped with a stirrer, condenser, and gas inlet, dissolve 4-hydroxybenzoic acid in an appropriate aqueous or organic solvent.

  • Add a stoichiometric equivalent of sodium hydroxide to form the sodium salt of 4-hydroxybenzoate.

  • Difluoromethylation: Cool the reaction mixture and introduce chlorodifluoromethane gas under controlled conditions. The difluorocarbene, generated in situ from the reaction of CHClF₂ with the base, reacts with the phenoxide.

  • Reaction Monitoring: Monitor the progress of the reaction by appropriate techniques (in early instances, this might have been by observing changes in physical properties or through simple chemical tests).

  • Work-up and Isolation: After the reaction is complete, neutralize the excess base with hydrochloric acid.

  • Acidify the solution to precipitate the this compound.

  • Collect the crude product by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain pure this compound.

This experimental workflow can be visualized as follows:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start with 4-Hydroxybenzoic Acid dissolve Dissolve in Solvent start->dissolve add_base Add NaOH to form Phenoxide dissolve->add_base cool Cool Mixture add_base->cool add_chclf2 Introduce Chlorodifluoromethane cool->add_chclf2 react Difluoromethylation Reaction add_chclf2->react neutralize Neutralize with HCl react->neutralize acidify Acidify to Precipitate neutralize->acidify filter Filter Crude Product acidify->filter recrystallize Recrystallize filter->recrystallize end Pure 4-(Difluoromethoxy) benzoic Acid recrystallize->end

Early Synthesis Workflow

Evolution of Applications: From a Chemical Curiosity to a Cornerstone of Drug Discovery

Initially, the primary value of this compound was as a research chemical, allowing scientists to explore the impact of the difluoromethoxy group on the properties of aromatic systems. However, its true potential was realized in the latter half of the 20th century and into the 21st century with its increasing use as a key intermediate in the synthesis of high-value molecules.

Its applications now span:

  • Pharmaceuticals: It is a crucial building block for a variety of therapeutic agents, including anti-inflammatory drugs, analgesics, and more complex molecules targeting specific biological pathways. The difluoromethoxy group often enhances the efficacy and pharmacokinetic profile of the final drug product.[2]

  • Agrochemicals: The compound is used in the development of modern herbicides and pesticides, where the difluoromethoxy moiety contributes to the stability and biological activity of the active ingredients.[2]

  • Materials Science: It is explored in the creation of advanced polymers and coatings where specific chemical properties are required for enhanced performance and durability.

The logical relationship of its application development can be depicted as:

application_evolution discovery Fundamental Synthesis (Aryl Difluoromethyl Ethers) research_chem This compound as a Research Chemical discovery->research_chem prop_understanding Understanding of -OCF2H Properties research_chem->prop_understanding pharma Pharmaceutical Intermediate prop_understanding->pharma agrochem Agrochemical Intermediate prop_understanding->agrochem material_sci Materials Science Building Block prop_understanding->material_sci

Evolution of Applications

References

An In-depth Technical Guide to p-Difluoromethoxy Substituted Benzoic Acids for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethoxy group (-OCF₂H) has garnered significant interest. When appended to a benzoic acid scaffold, particularly at the para-position, it imparts a unique combination of electronic and lipophilic characteristics. This technical guide provides a comprehensive overview of the properties, synthesis, and biological applications of p-difluoromethoxy substituted benzoic acids, with a focus on their potential in drug discovery and development.

Physicochemical Properties

The introduction of a p-difluoromethoxy group significantly alters the properties of the parent benzoic acid molecule. These changes can have profound implications for a compound's biological behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of 4-(Difluoromethoxy)benzoic Acid and a Key Derivative.

PropertyThis compound3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic Acid (DGM)
CAS Number 4837-20-1162401-62-9
Molecular Formula C₈H₆F₂O₃C₁₂H₁₂F₂O₄
Molecular Weight 188.13 g/mol [1]258.22 g/mol
Melting Point 169-171 °C118-120 °C[2]
Boiling Point (Predicted) 272.1 ± 30.0 °C356.4 ± 37.0 °C[2]
Density (Predicted) 1.370 ± 0.06 g/cm³1.355 ± 0.06 g/cm³[2]
pKa (Predicted) 4.02 ± 0.10Not Available
logP (Predicted) 2.9 (XlogP)[3]3.3

For comparison, the experimentally determined pKa of the structurally related 4-fluorobenzoic acid is 4.14.[4] The difluoromethoxy group is a weaker electron-withdrawer than a fluorine atom, which would suggest a slightly higher pKa for this compound.

Synthesis of p-Difluoromethoxy Substituted Benzoic Acids

The synthesis of p-difluoromethoxy substituted benzoic acids can be achieved through various routes. A common strategy involves the difluoromethylation of a corresponding p-hydroxybenzoic acid derivative.

Experimental Protocol: Synthesis of 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic Acid (DGM) [2][5]

This protocol describes the final oxidation step in the synthesis of DGM, a key intermediate in the preparation of Roflumilast.[2][5]

Materials:

  • 3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde

  • Sulfamic acid

  • Sodium chlorite

  • Glacial acetic acid

  • Water

Procedure:

  • Dissolve 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde (12 g, 50 mmol) and sulfamic acid (7.3 g, 75 mmol) in glacial acetic acid (50 ml).

  • To this solution, add a solution of sodium chlorite (8.2 g, 75 mmol) in water (15 ml).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Add 300 ml of water to the reaction mixture to precipitate the product.

  • Filter the solid precipitate and dry it at 40°C under vacuum.

  • The resulting white solid is 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid (yield: 97%).[2]

A multi-step synthesis for DGM has also been reported starting from 3-nitro-4-hydroxybenzoic acid ester, involving steps of alkylation, reduction, diazotization, hydrolysis, and deprotection.[2][5]

Biological Activity and Therapeutic Potential

p-Difluoromethoxy substituted benzoic acids have shown promise in various therapeutic areas, primarily due to their ability to modulate key signaling pathways. A notable example is the inhibitory effect of 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) on the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway, which is implicated in fibrotic diseases.[6][7]

Inhibition of the TGF-β1/Smad Signaling Pathway

TGF-β1 is a key cytokine involved in tissue repair and fibrosis.[6] Its signaling cascade is initiated by binding to its receptor, leading to the phosphorylation of Smad2 and Smad3 proteins. These phosphorylated Smads then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes involved in the epithelial-mesenchymal transition (EMT) and extracellular matrix deposition, hallmarks of fibrosis.[6][8]

DGM has been shown to attenuate TGF-β1-induced EMT in A549 lung cancer cells and bleomycin-induced pulmonary fibrosis in rats.[6][7] This inhibitory effect is achieved by reducing the phosphorylation of Smad2/3, thereby blocking the downstream signaling cascade.[9]

Table 2: Biological Activity of 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic Acid (DGM).

CompoundTarget PathwayBiological EffectModel SystemQuantitative Data
DGMTGF-β1/SmadInhibition of Smad2/3 phosphorylationTGF-β1-stimulated A549 cellsDose-dependent reduction in pSmad2/3 levels, with significant effects observed at 200 µM.[9]
DGMPulmonary FibrosisAttenuation of bleomycin-induced lung fibrosisRat modelImproved lung function and reduced collagen deposition.[6][7]

While a specific IC₅₀ value for the inhibition of Smad2/3 phosphorylation by DGM has not been reported, the dose-dependent effect highlights its potential as a modulator of this fibrotic pathway.

Experimental Protocols for Biological Evaluation

Protocol 1: TGF-β1-Induced Epithelial-Mesenchymal Transition (EMT) in A549 Cells [9]

Materials:

  • A549 human lung adenocarcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Recombinant human TGF-β1

  • 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM)

  • Antibodies for Western blotting (E-cadherin, N-cadherin, Vimentin, Smad2/3, p-Smad2/3)

Procedure:

  • Culture A549 cells in DMEM supplemented with 10% FBS.

  • Seed cells in 6-well plates and allow them to reach 70-80% confluency.

  • Pre-treat the cells with varying concentrations of DGM for 2 hours.

  • Induce EMT by treating the cells with 5 ng/mL of TGF-β1 for an additional 6 to 48 hours.

  • Lyse the cells and perform Western blot analysis to assess the expression of EMT markers and the phosphorylation of Smad2/3.

Protocol 2: Bleomycin-Induced Pulmonary Fibrosis in a Rat Model [6][10]

Materials:

  • Sprague-Dawley rats

  • Bleomycin sulfate

  • 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM)

  • Saline solution

Procedure:

  • Anesthetize the rats.

  • Induce pulmonary fibrosis by a single intratracheal instillation of bleomycin (5 mg/kg) dissolved in saline.

  • Administer DGM (e.g., by oral gavage) daily for a specified period (e.g., 28 days) starting from the day of bleomycin instillation.

  • At the end of the treatment period, euthanize the animals and collect lung tissues.

  • Assess the extent of pulmonary fibrosis through histological analysis (e.g., Masson's trichrome staining) and by measuring collagen content (e.g., hydroxyproline assay).

Visualizations

Signaling Pathway Diagram

TGF_beta_Smad_Pathway cluster_nucleus Nucleus TGF_beta TGF-β1 TGF_beta_R TGF-β Receptor (Type I/II) TGF_beta->TGF_beta_R Binds p_Smad2_3 p-Smad2/3 TGF_beta_R->p_Smad2_3 Phosphorylates Smad2/3 Smad_complex p-Smad2/3 + Smad4 Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Smad_complex_n p-Smad2/3 + Smad4 Gene_transcription Gene Transcription (EMT, Fibrosis) DGM DGM (p-Difluoromethoxy substituted benzoic acid) DGM->p_Smad2_3 Inhibits phosphorylation Gene_transcription_n Gene Transcription (EMT, Fibrosis) Smad_complex_n->Gene_transcription_n

Caption: TGF-β1/Smad signaling pathway and the inhibitory action of DGM.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies (A549 Cells) cluster_invivo In Vivo Studies (Rat Model) cell_culture Cell Culture dgm_pretreatment DGM Pre-treatment cell_culture->dgm_pretreatment tgf_induction TGF-β1 Induction dgm_pretreatment->tgf_induction protein_analysis Western Blot for pSmad2/3 & EMT Markers tgf_induction->protein_analysis animal_model Bleomycin-induced Pulmonary Fibrosis dgm_treatment DGM Treatment animal_model->dgm_treatment tissue_collection Lung Tissue Collection dgm_treatment->tissue_collection histology Histological Analysis tissue_collection->histology collagen_assay Collagen Quantification tissue_collection->collagen_assay

Caption: Experimental workflow for evaluating the anti-fibrotic effects of DGM.

References

The Ascendant Role of Difluoromethoxy-Substituted Benzoic Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the difluoromethoxy (-OCF₂) group, when appended to a benzoic acid scaffold, imparts a unique and advantageous set of characteristics. This technical guide provides an in-depth analysis of the biological activities of difluoromethoxy-substituted benzoic acids, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to empower researchers in their drug discovery endeavors.

Physicochemical and Pharmacokinetic Advantages of the Difluoromethoxy Group

The difluoromethoxy group serves as a bioisostere for more common functionalities like the hydroxyl, thiol, or methoxy groups. Its introduction can significantly enhance a molecule's metabolic stability due to the strength of the carbon-fluorine bonds, which are resistant to cleavage by metabolic enzymes such as cytochrome P450s.[1][2] This often leads to an improved pharmacokinetic profile, including a longer plasma half-life and increased bioavailability.[1] Furthermore, the difluoromethoxy group offers a unique balance of lipophilicity and polarity, which can be fine-tuned to optimize absorption, distribution, and the ability to cross biological barriers like the blood-brain barrier.[3]

Diverse Biological Activities and Therapeutic Applications

Difluoromethoxy-substituted benzoic acids and their derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for a variety of therapeutic areas.

Anti-inflammatory and Respiratory Diseases

A notable application of this chemical class is in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Derivatives of 1-(3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl) ethanol, which incorporate a difluoromethoxy-substituted benzoic acid moiety, have been synthesized and evaluated as potent inhibitors of phosphodiesterase-4 (PDE4).[4] Inhibition of PDE4 leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn mediates anti-inflammatory responses.[1]

Another significant finding is the therapeutic potential of 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) in idiopathic pulmonary fibrosis (IPF).[5][6] DGM has been shown to attenuate the epithelial-mesenchymal transition (EMT) induced by transforming growth factor-β1 (TGF-β1) in lung epithelial cells.[5][6] It also demonstrated efficacy in a bleomycin-induced pulmonary fibrosis model in rats, reducing lung inflammation and fibrosis.[5]

Cystic Fibrosis

In the realm of genetic diseases, a difluoromethoxy-substituted benzoic acid derivative, 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid (ABBV/GLPG-2222), has been identified as a potent corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[7] This compound demonstrated significantly greater potency than the existing drug Lumacaftor in cellular assays using cells from cystic fibrosis patients with the F508del mutation.[7]

Oncology

Difluoromethoxy-substituted compounds have also shown promise in oncology. For instance, 2-difluoromethoxy-substituted estratriene sulfamates have been synthesized and evaluated for their anti-proliferative activity in breast cancer cell lines.[8] These compounds were found to be potent inhibitors of steroid sulfatase (STS) and also demonstrated anti-tubulin activity.[8] The bis-sulfamate derivative, in particular, showed potent anti-proliferative effects in both MCF-7 and MDA-MB-231 breast cancer cells.[8]

Quantitative Biological Data

The following tables summarize the key quantitative data for representative difluoromethoxy-substituted benzoic acid derivatives across various biological assays.

Table 1: Anti-proliferative Activity of 2-Difluoromethoxy-Substituted Estratriene Derivatives [8]

CompoundCell LineGI₅₀ (μM)
Bis-sulfamate 10 MCF-70.28
MDA-MB-2310.74
Diol 9 MCF-72.6
MDA-MB-2313.03

Table 2: CFTR Corrector Potency [7]

CompoundAssayPotency (nM)
Compound 22 HBE-TECC5
Compound 13 CSE-HRP28

Table 3: Steroid Sulfatase (STS) Inhibition [8]

CompoundAssayIC₅₀ (nM)
Bis-sulfamate 10 JEG-3 whole cells3.7

Table 4: Effects of DGM on TGF-β1-Induced Proliferation in Lung Epithelial Cells [5]

Cell LineDGM Concentration (µM)Inhibition of Proliferation
A54950, 100, 200Concentration-dependent
H129950, 100, 200Concentration-dependent

Experimental Protocols

Synthesis of 2-Difluoromethoxyestrone (15)[8]
  • Difluoromethylation of 2-hydroxy-3-benzyloxyestrone (13): To a solution of 2-hydroxy-3-benzyloxyestrone (13) in a mixture of acetonitrile and water at room temperature, add diethyl (bromodifluoromethyl)phosphonate and potassium hydroxide. Stir the reaction mixture until completion (monitor by TLC). The reaction typically yields compound 14 at approximately 60-70% conversion.

  • Hydrogenation: Dissolve compound 14 in a suitable solvent and subject it to hydrogenation in the presence of palladium on charcoal (Pd/C). This step removes the benzyl protecting group to yield 2-difluoromethoxyestrone (15 ) in good yield.

TGF-β1-Induced Epithelial-Mesenchymal Transition (EMT) in A549 Cells[5]
  • Cell Culture: Culture A549 human lung adenocarcinoma cells in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Induction of EMT: Seed the A549 cells and allow them to adhere. Treat the cells with TGF-β1 (e.g., 5 ng/mL) for 48 hours to induce EMT.

  • Treatment with DGM: Concurrently with TGF-β1 treatment, expose the cells to varying concentrations of 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) (e.g., 50, 100, and 200 µM).

  • Analysis of EMT Markers: After the incubation period, lyse the cells and analyze the expression of EMT markers by Western blotting. Typically, this involves probing for the upregulation of mesenchymal markers (e.g., α-SMA, vimentin) and the downregulation of epithelial markers (e.g., E-cadherin).

Bleomycin-Induced Pulmonary Fibrosis in Rats[5]
  • Induction of Fibrosis: Anesthetize rats and intratracheally instill a single dose of bleomycin to induce pulmonary fibrosis.

  • Treatment: Administer DGM orally to the rats at different doses (e.g., 30 mg/kg and 60 mg/kg) daily for a specified period.

  • Assessment of Fibrosis: At the end of the treatment period, sacrifice the animals and collect lung tissues.

  • Histological Analysis: Perform hematoxylin and eosin (H&E) staining to assess lung inflammation and structural damage. Use Masson's trichrome staining to visualize and quantify collagen deposition as an indicator of fibrosis.

  • Biochemical Analysis: Measure the levels of inflammatory cytokines (e.g., TNF-α, IL-6) and pro-fibrotic factors (e.g., TGF-β1) in bronchoalveolar lavage fluid (BALF).

Signaling Pathways and Experimental Workflows

TGF_beta_Smad_Pathway TGF_beta1 TGF-β1 TGF_beta_R TGF-β Receptor TGF_beta1->TGF_beta_R Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Complex p-Smad2/3-Smad4 Complex p_Smad2_3->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus translocates to EMT Epithelial-Mesenchymal Transition (EMT) Nucleus->EMT promotes DGM DGM DGM->p_Smad2_3 inhibits

TGF-β/Smad signaling pathway and the inhibitory action of DGM.

Experimental_Workflow_Pulmonary_Fibrosis cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies A549_culture Culture A549 Lung Epithelial Cells TGF_beta_treatment Induce EMT with TGF-β1 + DGM Treatment A549_culture->TGF_beta_treatment Western_blot Analyze EMT Markers (α-SMA, E-cadherin) TGF_beta_treatment->Western_blot Rat_model Induce Pulmonary Fibrosis in Rats (Bleomycin) DGM_admin Oral Administration of DGM Rat_model->DGM_admin Tissue_analysis Histological & Biochemical Analysis of Lung Tissue DGM_admin->Tissue_analysis

Workflow for evaluating DGM in pulmonary fibrosis models.

Conclusion

Difluoromethoxy-substituted benzoic acids represent a highly versatile and promising class of compounds in drug discovery. Their favorable physicochemical and pharmacokinetic properties, coupled with a wide range of demonstrated biological activities, make them attractive starting points for the development of novel therapeutics for inflammatory diseases, cystic fibrosis, and cancer. The detailed data and protocols provided in this guide aim to facilitate further research and development in this exciting area of medicinal chemistry.

References

Methodological & Application

Synthesis of 4-(Difluoromethoxy)benzoic Acid: A Detailed Protocol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The synthesis of 4-(difluoromethoxy)benzoic acid, a key building block in modern medicinal chemistry, is presented in a comprehensive three-step protocol starting from the readily available 4-hydroxybenzoic acid. The introduction of the difluoromethoxy group is a crucial bioisosteric modification that can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity. This document provides detailed experimental procedures, quantitative data, and a visual workflow to guide researchers, scientists, and drug development professionals in the efficient synthesis of this valuable intermediate.

Introduction

This compound is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The difluoromethoxy (-OCF₂H) moiety is recognized as a lipophilic hydrogen bond donor, which can improve a molecule's permeability across biological membranes and enhance its interaction with target proteins. Its incorporation into drug candidates has been shown to lead to improved metabolic stability by blocking potential sites of oxidative metabolism. This protocol outlines a reliable and high-yielding synthetic route, beginning with the protection of the carboxylic acid functionality of 4-hydroxybenzoic acid, followed by a robust difluoromethylation of the phenolic hydroxyl group, and concluding with the deprotection to yield the final product.

Data Presentation

The following table summarizes the quantitative data for each step of the synthesis of this compound from 4-hydroxybenzoic acid.

StepReactionStarting MaterialKey ReagentsProductYield (%)Purity (%)
1Esterification4-Hydroxybenzoic acidMethanol, Sulfuric acidMethyl 4-hydroxybenzoate86.1[1]>98
2DifluoromethylationMethyl 4-hydroxybenzoateSodium chlorodifluoroacetate, Potassium carbonate, DMFMethyl 4-(difluoromethoxy)benzoate~99 (analogous)[2]>99
3SaponificationMethyl 4-(difluoromethoxy)benzoateSodium hydroxide, Hydrochloric acidThis compound~95 (analogous)[3]>99

Experimental Protocols

Step 1: Synthesis of Methyl 4-hydroxybenzoate (Esterification)

This procedure protects the carboxylic acid group of 4-hydroxybenzoic acid as a methyl ester to prevent side reactions during the subsequent difluoromethylation step.

Materials:

  • 4-Hydroxybenzoic acid

  • Methanol

  • Concentrated Sulfuric Acid

  • Toluene

  • Ice water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 10 g of 4-hydroxybenzoic acid in 200 mL of methanol.[4]

  • Carefully add 2 mL of concentrated sulfuric acid as a catalyst.[4]

  • Heat the mixture to reflux and maintain for 18 hours.[4]

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • Extract the aqueous mixture with two 100 mL portions of diethyl ether.

  • Wash the combined organic layers with two 100 mL portions of saturated sodium bicarbonate solution, followed by one 100 mL portion of water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield methyl 4-hydroxybenzoate.

Step 2: Synthesis of Methyl 4-(difluoromethoxy)benzoate (Difluoromethylation)

This key step introduces the difluoromethoxy group onto the phenolic oxygen using a stable and easy-to-handle difluorocarbene precursor.

Materials:

  • Methyl 4-hydroxybenzoate

  • Sodium 2-chloro-2,2-difluoroacetate

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask with a reflux condenser

  • Nitrogen inlet

  • Heating mantle with a temperature controller

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add methyl 4-hydroxybenzoate, 3 equivalents of potassium carbonate, and N,N-dimethylformamide (DMF).

  • Equip the flask with a reflux condenser and a nitrogen inlet.

  • With vigorous stirring, add 2 equivalents of sodium 2-chloro-2,2-difluoroacetate to the mixture.

  • Heat the reaction mixture to 95-100 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure methyl 4-(difluoromethoxy)benzoate. A similar procedure for methyl 4-hydroxy-3-iodobenzoate resulted in a 99% yield after crystallization.[2]

Step 3: Synthesis of this compound (Saponification)

The final step involves the hydrolysis of the methyl ester to yield the desired carboxylic acid.

Materials:

  • Methyl 4-(difluoromethoxy)benzoate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Concentrated Hydrochloric acid (HCl)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve methyl 4-(difluoromethoxy)benzoate in a mixture of methanol and a 10% aqueous solution of sodium hydroxide. A patent for a similar compound used a 1:2 ratio of methanol to 10% NaOH solution.

  • Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).[5]

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the dropwise addition of concentrated hydrochloric acid, which will cause the product to precipitate.[6]

  • Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound. A 95% yield was reported for the saponification of a similar methyl benzoate derivative.[3]

Visualizations

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_Workflow Start 4-Hydroxybenzoic Acid Esterification Step 1: Esterification Methanol, H₂SO₄ Start->Esterification Intermediate1 Methyl 4-hydroxybenzoate Difluoromethylation Step 2: Difluoromethylation NaO₂CCF₂Cl, K₂CO₃, DMF Intermediate1->Difluoromethylation Intermediate2 Methyl 4-(difluoromethoxy)benzoate Saponification Step 3: Saponification NaOH, then HCl Intermediate2->Saponification FinalProduct This compound Esterification->Intermediate1 Difluoromethylation->Intermediate2 Saponification->FinalProduct

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: Synthesis of 4-(Difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-(difluoromethoxy)benzoic acid, a valuable building block in the development of pharmaceuticals and agrochemicals.[1] The difluoromethoxy group can enhance a molecule's metabolic stability and binding affinity, making it a desirable feature in drug design.[1]

The described synthesis is a two-step process commencing with the readily available ethyl 4-hydroxybenzoate. The procedure involves an initial difluoromethylation of the phenolic hydroxyl group, followed by the saponification of the ethyl ester to yield the final carboxylic acid product.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for the final product, this compound, is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₈H₆F₂O₃
Molecular Weight 188.13 g/mol [2][3][4]
CAS Number 4837-20-1[2][3][4]
Melting Point 169-171 °C[2]
Appearance White to off-white solid
¹H NMR (DMSO-d₆, 300 MHz) δ (ppm) 13.2 (s, 1H, COOH), 8.0 (d, J=8.7 Hz, 2H, Ar-H), 7.4 (t, J=73.5 Hz, 1H, OCHF₂), 7.3 (d, J=8.7 Hz, 2H, Ar-H)[5]
¹³C NMR (DMSO-d₆, 75 MHz) δ (ppm) 166.5, 153.5 (t, J=3.0 Hz), 131.5, 128.5, 119.5, 115.5 (t, J=259.5 Hz)
IR (KBr, cm⁻¹) 3100-2500 (br, O-H), 1685 (C=O), 1605, 1505 (Ar C=C), 1250 (Ar-O), 1100 (C-F)
Mass Spectrum (EI) m/z 188 (M+), 143, 115

Experimental Protocols

The synthesis of this compound is performed in two main experimental stages:

  • Step 1: Synthesis of Ethyl 4-(difluoromethoxy)benzoate

  • Step 2: Synthesis of this compound

Step 1: Synthesis of Ethyl 4-(difluoromethoxy)benzoate

This procedure is adapted from a general and robust method for the difluoromethylation of phenols.[6][7]

Materials:

  • Ethyl 4-hydroxybenzoate

  • Sodium chlorodifluoroacetate

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add ethyl 4-hydroxybenzoate (1 equivalent), cesium carbonate (1.5 equivalents), and anhydrous dimethylformamide (DMF).

  • Stir the mixture at room temperature for 10 minutes.

  • Add sodium chlorodifluoroacetate (2.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash with deionized water, followed by a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield pure ethyl 4-(difluoromethoxy)benzoate.

Step 2: Synthesis of this compound

This protocol outlines the saponification of the ethyl ester to the final carboxylic acid.

Materials:

  • Ethyl 4-(difluoromethoxy)benzoate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve ethyl 4-(difluoromethoxy)benzoate (1 equivalent) in a mixture of ethanol and deionized water.

  • Add sodium hydroxide (2-3 equivalents) to the solution.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with deionized water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate should form.

  • Collect the white solid by vacuum filtration using a Büchner funnel and wash the solid with cold deionized water.

  • Dry the solid under vacuum to obtain this compound. The product can be further purified by recrystallization if necessary.

Visualizations

Chemical Synthesis Pathway

Synthesis_Pathway Synthesis of this compound cluster_step1 Step 1: Difluoromethylation cluster_step2 Step 2: Saponification start Ethyl 4-hydroxybenzoate reagents1 ClCF₂COONa, Cs₂CO₃ DMF, 100 °C start->reagents1 intermediate Ethyl 4-(difluoromethoxy)benzoate reagents2 1. NaOH, EtOH/H₂O 2. HCl (aq) intermediate->reagents2 reagents1->intermediate final This compound reagents2->final

Caption: Reaction scheme for the two-step synthesis.

Experimental Workflow

Experimental_Workflow Experimental Workflow prep1 Reaction Setup (Step 1) Ethyl 4-hydroxybenzoate, Cs₂CO₃, DMF react1 Addition of ClCF₂COONa Heating to 100 °C prep1->react1 workup1 Aqueous Workup Extraction with Ethyl Acetate react1->workup1 purify1 Purification Column Chromatography workup1->purify1 intermediate Ethyl 4-(difluoromethoxy)benzoate purify1->intermediate prep2 Reaction Setup (Step 2) Intermediate, NaOH, EtOH/H₂O intermediate->prep2 react2 Reflux prep2->react2 workup2 Acidification (HCl) Precipitation react2->workup2 purify2 Filtration and Drying workup2->purify2 final_product Final Product This compound purify2->final_product

Caption: Flowchart of the synthesis and purification process.

References

Application Note: Purification of 4-(Difluoromethoxy)benzoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Difluoromethoxy)benzoic acid is a key building block in the synthesis of pharmaceuticals and agrochemicals. The purity of this intermediate is crucial for the successful synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, as impurities can lead to undesired side reactions, lower yields, and potential toxicity in the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound using the recrystallization method, ensuring high purity of the final product.

Principle of Recrystallization

Recrystallization is based on the differential solubility of a compound and its impurities in a suitable solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have a high capacity to dissolve it at an elevated temperature. Conversely, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. By dissolving the crude this compound in a minimal amount of hot solvent and then allowing it to cool slowly, the purified compound will crystallize out of the solution, leaving the impurities behind in the mother liquor.

Challenges in Purification

The primary challenge in the purification of this compound lies in the selection of an appropriate solvent system that provides a significant difference in solubility at high and low temperatures, thereby maximizing the recovery of the purified product. Common impurities that may be present from its synthesis, such as unreacted starting materials or by-products from side reactions, need to be effectively removed.

Experimental Protocol

This protocol outlines the steps for the purification of this compound by recrystallization. A preliminary solvent screening is recommended to identify the optimal solvent or solvent mixture.

1. Solvent Screening

A suitable solvent for recrystallization should exhibit the following properties:

  • The compound of interest should be highly soluble at elevated temperatures and poorly soluble at room temperature or below.

  • The solvent should not react with the compound.

  • The boiling point of the solvent should be below the melting point of the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

Procedure:

  • Place approximately 50 mg of crude this compound into several test tubes.

  • To each test tube, add 1 mL of a different test solvent (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, or mixtures thereof).

  • Observe the solubility at room temperature.

  • Gently heat the test tubes with insoluble material in a water bath and observe the solubility.

  • Allow the test tubes with dissolved material to cool to room temperature and then in an ice bath.

  • The solvent that dissolves the compound when hot but yields a good amount of crystals upon cooling is a suitable choice. An ethanol/water mixture is often a good starting point for aromatic carboxylic acids.

2. Recrystallization Procedure

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol/Water mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • Add a minimal amount of the hot primary solvent (e.g., ethanol) to just dissolve the solid with gentle heating and stirring.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration. Keep the filtration apparatus (funnel and receiving flask) hot to prevent premature crystallization.

  • Inducing Crystallization:

    • To the hot, clear solution, add the anti-solvent (e.g., hot water) dropwise until the solution becomes slightly turbid.

    • Add a few more drops of the primary solvent (ethanol) until the solution becomes clear again.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent mixture to remove any adhering mother liquor.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

Data Presentation

The following table summarizes hypothetical quantitative data for the recrystallization of this compound. This data is for illustrative purposes and should be determined experimentally.

ParameterBefore RecrystallizationAfter Recrystallization
Appearance White to light yellow powderWhite crystalline solid
Purity (by HPLC) ~95%>99.5%
Melting Point 166-170 °C169-171 °C[1]
Initial Mass 10.0 g-
Final Mass -8.5 g
Percent Recovery -85%

Calculation of Percent Recovery:

Percent Recovery (%) = (Mass of Pure Product / Mass of Crude Product) x 100

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Collection cluster_drying Final Product start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities exist) dissolve->hot_filtration Insoluble impurities? cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals under Vacuum wash->dry end_product Pure this compound dry->end_product

Caption: Experimental workflow for the purification of this compound.

References

Application Notes and Protocols for Amide Coupling Reactions of 4-(Difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the amide coupling of 4-(difluoromethoxy)benzoic acid, a key building block in the synthesis of various biologically active compounds. The difluoromethoxy group is an important bioisostere for hydroxyl and methoxy groups, offering modulated lipophilicity, metabolic stability, and binding interactions. The protocols outlined below describe common and effective methods for the formation of amide bonds with this versatile reagent.

Overview of Amide Coupling Reactions

Amide bond formation is a fundamental transformation in organic and medicinal chemistry. The direct reaction between a carboxylic acid and an amine is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt. Therefore, coupling reagents are employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Commonly used coupling reagents include carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions. Another major class of reagents is uronium/aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for their high reactivity and rapid reaction times.

Data Presentation: Representative Amide Coupling Conditions

The following table summarizes typical conditions and reported yields for amide coupling reactions of benzoic acid derivatives, providing a comparative overview of different methodologies.

Carboxylic Acid DerivativeAmineCoupling Reagent/AdditiveBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Fluoro-5-iodobenzoic acidBenzylamineEDC/HOBtDIPEADCMRT1285
3-Fluoro-5-iodobenzoic acidAnilineEDC/HOBtDIPEADCMRT1878
3-Fluoro-5-iodobenzoic acidMorpholineEDC/HOBtDIPEADCMRT1292
4-(diethylphosphoryl)benzoic acidAmineHATUDIPEADMFRT0.25-2N/A
Benzoic acidBenzylamineEDC/OxymaDIEADCM/DMFRT14-15High
2-(6-chloro-5-methylpyridin-3-yl)acetic acid1-(4-(6-aminopyridin-3-yl)piperazin-1-yl)ethanoneHATUDIEADMFRTN/AN/A

Note: The yields are highly dependent on the specific amine substrate and purification method.

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling of this compound

This protocol describes a general procedure for the amide bond formation between this compound and a primary or secondary amine using EDC and HOBt.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Dissolve the carboxylic acid in anhydrous DCM (to a concentration of approximately 0.1-0.2 M). If solubility is an issue, anhydrous DMF can be used as a solvent or co-solvent.

  • Add the amine (1.1 equiv) to the solution, followed by HOBt (1.2 equiv).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add DIPEA (2.5 equiv) to the stirred solution.

  • Slowly add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: HATU Mediated Amide Coupling of this compound

This protocol is suitable for more challenging couplings, including those with sterically hindered or electron-deficient amines, due to the high reactivity of HATU.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF (to a concentration of approximately 0.1 M).

  • Add the amine (1.1 equiv) and DIPEA (3.0 equiv) to the solution.

  • Add HATU (1.1 equiv) to the reaction mixture. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 15 minutes to 2 hours. Monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final amide product.

Visualizations

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-(Difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-(difluoromethoxy)benzoic acid and its derivatives in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest for synthesizing biaryl compounds, which are crucial scaffolds in medicinal chemistry and materials science. The difluoromethoxy group can enhance pharmacokinetic properties such as metabolic stability and cell membrane permeability.

The Suzuki-Miyaura coupling is a powerful and widely adopted method for forming carbon-carbon bonds between sp²-hybridized carbon atoms. The reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base.[1]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent (Ar'-B(OH)₂), activated by a base, transfers its organic group to the palladium complex.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pdiil_complex Ar-Pd(II)L_n-X pd0->pdiil_complex oxidative_addition->pdiil_complex Ar-X ar_x Ar-X (Aryl Halide) transmetalation Transmetalation diorganopalladium Ar-Pd(II)L_n-Ar' pdiil_complex->diorganopalladium transmetalation->diorganopalladium Ar'-B(OR)₂ Base boronic_acid Ar'-B(OR)₂ + Base (e.g., 4-(Difluoromethoxy)phenyl boronic acid) diorganopalladium->pd0 reductive_elimination Reductive Elimination reductive_elimination->pd0 Ar-Ar' biaryl_product Ar-Ar' (Biaryl Product)

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, solvent, and temperature. The following tables summarize representative conditions.

Table 1: Specific Example for the Synthesis of a Biaryl Carboxylic Acid

This protocol is adapted from the synthesis of a biaryl carboxylic acid structurally related to products derived from this compound.[3]

ParameterConditionNotes
Boronic Species (4-(Difluoromethoxy)phenyl)boronic acid pinacol ester1.1 equivalents
Coupling Partner Aryl Bromide1.0 equivalent
Palladium Catalyst Pd(PPh₃)₄0.05 - 0.1 equivalents
Base Na₂CO₃ (2M aqueous solution)2.0 equivalents
Solvent 1,4-Dioxane / WaterTypically a 3:1 to 5:1 ratio
Temperature 110 °C-
Time 4 hoursReaction progress should be monitored (TLC, LC-MS)
Yield ~61%Isolated yield for a similar reported substrate[3]

Table 2: General Conditions for Suzuki-Miyaura Coupling of Aryl Halides

This table provides a summary of commonly employed conditions that can serve as a starting point for optimization.

ParameterCommon Reagents & Conditions
Palladium Catalysts Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃
Ligands (if needed) PPh₃, XPhos, SPhos, RuPhos
Bases K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, KOAc
Solvents Dioxane/H₂O, Toluene/EtOH/H₂O, DMF/H₂O, THF/H₂O
Temperatures Room Temperature to 120 °C

Experimental Workflow

The following diagram outlines the typical laboratory workflow for performing the Suzuki-Miyaura coupling reaction, from preparation to final product analysis.

Experimental_Workflow prep 1. Reagent Preparation (Aryl Halide, Boronic Acid, Base) setup 2. Reaction Setup (Combine reagents in flask) prep->setup inert 3. Inert Atmosphere (Purge with N₂ or Ar) setup->inert solvent_cat 4. Add Degassed Solvent & Palladium Catalyst inert->solvent_cat reaction 5. Heat & Stir (Monitor by TLC/LC-MS) solvent_cat->reaction workup 6. Aqueous Workup (Quench, Extract with Organic Solvent) reaction->workup purify 7. Purification (Column Chromatography) workup->purify characterize 8. Characterization (NMR, MS) purify->characterize

Standard experimental workflow for the Suzuki-Miyaura reaction.

Experimental Protocols

Protocol 1: Specific Procedure for Biaryl Synthesis

This protocol is based on a reported procedure for a similar transformation and is a good starting point for the Suzuki coupling of a boronic ester derived from this compound with an aryl bromide.[3]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 4-(Difluoromethoxy)phenylboronic acid pinacol ester (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 0.05 equiv)

  • 1,4-Dioxane

  • 2M aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 mmol, 2.0 equiv)

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., round-bottom flask or microwave vial) with reflux condenser

Procedure:

  • Reaction Setup: To the reaction vessel, add the aryl bromide (1.0 equiv), 4-(difluoromethoxy)phenylboronic acid pinacol ester (1.1 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Inert Atmosphere: Seal the vessel and purge with nitrogen or argon for 10-15 minutes to remove oxygen.

  • Solvent Addition: Add 1,4-dioxane (e.g., 4 mL) and the 2M aqueous Na₂CO₃ solution (e.g., 1 mL) via syringe. The solvent mixture should be degassed prior to addition by bubbling with an inert gas.

  • Reaction Execution: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: General Procedure using this compound

This protocol provides a general starting point for the direct use of this compound, which would first need to be converted to the corresponding boronic acid or ester in situ or in a preceding step. A more direct, though less common, approach involves the decarboxylative coupling of the benzoic acid. However, the most standard approach involves pre-formation of the boronic acid. The following is a general protocol assuming the use of the corresponding boronic acid.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

  • 4-(Difluoromethoxy)phenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried reaction vessel, combine 4-(difluoromethoxy)phenylboronic acid (1.2 equiv), the aryl halide (1.0 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas three times.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture via syringe, followed by the palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv).

  • Reaction Execution: Heat the mixture to 80-100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate. Purify the crude product by column chromatography.[4]

Safety Precautions

  • Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents are flammable and should be used away from ignition sources.

  • Aryl halides and boronic acids can be irritants or toxic; consult the safety data sheet (SDS) for each specific reagent.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols: Synthesis of 4-(Difluoromethoxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Difluoromethoxy)benzoic acid and its derivatives are crucial building blocks in medicinal chemistry and drug discovery, prized for the unique physicochemical properties imparted by the difluoromethoxy group. This functional group can enhance metabolic stability, improve lipophilicity, and modulate receptor binding affinity, making it a valuable moiety in the design of novel therapeutics.[1][2] Notably, derivatives of this compound are key intermediates in the synthesis of pharmaceuticals such as Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor for treating chronic obstructive pulmonary disease (COPD).[1] These compounds also find applications in the development of agrochemicals, including herbicides and pesticides.[2]

This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent conversion into various derivatives, including esters and amides.

Synthesis of this compound

The synthesis of the core scaffold, this compound, can be achieved through various routes. A common strategy involves the difluoromethylation of a corresponding hydroxybenzoic acid derivative.

General Synthetic Pathway

A prevalent method for synthesizing derivatives of this compound starts from a substituted 4-hydroxybenzoic acid ester. This pathway involves several key steps, including alkylation, reduction of a nitro group (if present), diazotization, hydrolysis, and a final alkylation followed by saponification.

Synthesis_Pathway A 3-Nitro-4-hydroxybenzoic acid ester B 3-Nitro-4-(difluoromethoxy)benzoic acid ester A->B Alkylation (e.g., ClCF2H) C 3-Amino-4-(difluoromethoxy)benzoic acid ester B->C Reduction (e.g., Fe/HOAc or H2/Pd-C) D 3-Hydroxy-4-(difluoromethoxy)benzoic acid ester C->D Diazotization & Hydrolysis E 3-Alkoxy-4-(difluoromethoxy)benzoic acid ester D->E Alkylation (e.g., Bromoalkyl compound) F 3-Alkoxy-4-(difluoromethoxy)benzoic acid E->F Hydrolysis (e.g., NaOH or KOH)

Caption: General synthetic pathway for 3-alkoxy-4-(difluoromethoxy)benzoic acid.

Experimental Protocols

Protocol 1: Synthesis of 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid

This protocol outlines a multi-step synthesis starting from a 3-nitro-4-hydroxybenzoic acid ester, a key intermediate for Roflumilast.[3][4]

Step 1: Synthesis of 3-Nitro-4-(difluoromethoxy)benzoic acid methyl ester

  • To a suitable reaction vessel, add 3-nitro-4-hydroxybenzoic acid methyl ester.

  • Add a solvent such as DMF.

  • Under an inert atmosphere, add a base (e.g., potassium carbonate).

  • Introduce a difluoromethylating agent (e.g., chlorodifluoromethane gas) at a controlled temperature.

  • After the reaction is complete, as monitored by TLC or LC-MS, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Step 2: Synthesis of 3-Amino-4-(difluoromethoxy)benzoic acid methyl ester

  • Dissolve 3-nitro-4-(difluoromethoxy)benzoic acid methyl ester in a solvent such as methanol or glacial acetic acid.[3]

  • Add a reducing agent. Options include:

    • Iron powder in glacial acetic acid.[3]

    • Catalytic hydrogenation using 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere.[3]

  • Stir the reaction at room temperature until the starting material is consumed.

  • Filter off the catalyst (for Pd/C) or iron residues.

  • Concentrate the filtrate under reduced pressure to yield the amino derivative.

Step 3: Synthesis of 3-Hydroxy-4-(difluoromethoxy)benzoic acid methyl ester

  • Dissolve the 3-amino-4-(difluoromethoxy)benzoic acid methyl ester in an acidic aqueous solution (e.g., dilute sulfuric acid).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • Slowly add the diazonium salt solution to a boiling aqueous solution of copper sulfate to facilitate hydrolysis.

  • After gas evolution ceases, cool the reaction mixture and extract the product with an organic solvent.

  • Dry, filter, and concentrate the organic phase to obtain the hydroxy derivative.

Step 4: Synthesis of 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid methyl ester

  • Dissolve 3-hydroxy-4-(difluoromethoxy)benzoic acid methyl ester in a polar aprotic solvent like DMF.[3][4]

  • Add a base such as potassium carbonate or cesium carbonate.[3]

  • Add bromomethylcyclopropane and heat the mixture (e.g., to 70 °C).[3][4]

  • Monitor the reaction until completion.

  • Work up the reaction by diluting with water and extracting with an organic solvent.

  • Wash the organic layer, dry it, and remove the solvent under reduced pressure.

Step 5: Synthesis of 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid

  • Dissolve the 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid methyl ester in a mixture of alcohol (e.g., methanol) and an aqueous solution of a strong base (e.g., 10% NaOH or KOH).[3]

  • Heat the mixture (e.g., to 60-75 °C) and stir for several hours.[3]

  • After saponification is complete, remove the alcohol under reduced pressure.

  • Wash the aqueous residue with a nonpolar solvent (e.g., n-heptane) to remove impurities.[3]

  • Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH < 3 to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with water, and dry.

StepProductStarting MaterialReagentsSolventTemperatureTimeYieldPurity (HPLC)
13-Nitro-4-(difluoromethoxy)benzoic acid methyl ester3-Nitro-4-hydroxybenzoic acid methyl esterChlorodifluoromethane, K2CO3DMF--87%-
23-Amino-4-(difluoromethoxy)benzoic acid methyl ester3-Nitro-4-(difluoromethoxy)benzoic acid methyl esterH2, 10% Pd/CMethanolRoom Temp10 h98%-
43-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid methyl ester3-Hydroxy-4-(difluoromethoxy)benzoic acid methyl esterBromomethylcyclopropane, K2CO3DMF70 °C12 h90%-
53-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid methyl ester10% NaOH(aq)Methanol70-75 °C2 h--

Yields are based on representative examples from cited literature and may vary.[3][4]

Synthesis of this compound Derivatives

The carboxylic acid group of this compound is a versatile handle for the synthesis of various derivatives, most commonly esters and amides.

Protocol 2: Synthesis of 4-(Difluoromethoxy)benzoyl Chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a common first step for synthesizing esters and amides.[5][6]

Acyl_Chloride_Formation Acid This compound Chloride 4-(Difluoromethoxy)benzoyl chloride Acid->Chloride Reagent Thionyl Chloride (SOCl2) or Oxalyl Chloride ((COCl)2) Reagent->Chloride Solvent Solvent (e.g., CH2Cl2) Catalyst (e.g., DMF) Solvent->Chloride

Caption: General workflow for acyl chloride formation.

  • To a solution of this compound in an inert solvent like dichloromethane (CH2Cl2), add a catalytic amount of DMF.[5]

  • Add thionyl chloride or oxalyl chloride dropwise at room temperature.[5]

  • Stir the mixture at room temperature for 1-2 hours or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude benzoyl chloride, which can often be used in the next step without further purification.

ProductStarting MaterialReagentCatalystYield
4-Methoxybenzoyl chloride4-Methoxybenzoic acidOxalyl chlorideDMFQuantitative

Data for a similar compound, 4-methoxybenzoyl chloride, is presented for reference.[5]

Protocol 3: Amide Synthesis via Amide Coupling

Direct coupling of the carboxylic acid with an amine using a coupling reagent is a widely used method.[7]

Amide_Coupling Acid This compound derivative Amide Amide Derivative Acid->Amide Amine Primary or Secondary Amine (R-NH2) Amine->Amide Coupling Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Coupling->Amide Solvent Solvent (e.g., DMA) Solvent->Amide

Caption: Amide synthesis using a coupling reagent.

  • Dissolve the this compound derivative, the desired amine, and a base such as diisopropylethylamine (DIPEA) in a suitable solvent like dimethylacetamide (DMA).[7]

  • Add a coupling reagent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[7]

  • Stir the reaction mixture at room temperature until the reaction is complete.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by chromatography or recrystallization.

Product ClassCoupling ReagentBaseSolventYield Range
Chromane substituted amidesHATUDIPEADMA7-98%

Data from the synthesis of various chromane substituted amides.[7]

Protocol 4: Ester Synthesis (Fischer Esterification)
  • Dissolve this compound in an excess of the desired alcohol (e.g., ethanol).

  • Add a catalytic amount of a strong acid, such as sulfuric acid (H2SO4).

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After cooling, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).

  • Extract the ester with an organic solvent.

  • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na2SO4).

  • Remove the solvent under reduced pressure and purify the ester, typically by distillation or chromatography.

Characterization Data

CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
This compoundC8H6F2O3188.13169-1714837-20-1

Source: Sigma-Aldrich

Conclusion

The synthesis of this compound and its derivatives is a well-established area of organic chemistry with significant applications in the pharmaceutical and agrochemical industries. The protocols provided herein offer robust methods for accessing these valuable compounds. The choice of synthetic route will depend on the availability of starting materials and the specific substitution patterns required for the final target molecules. Careful optimization of reaction conditions is crucial for achieving high yields and purity, which are paramount in drug development and manufacturing.

References

Application Notes and Protocols for the Esterification of 4-(Difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the esterification of 4-(difluoromethoxy)benzoic acid, a key intermediate in the synthesis of various pharmaceutically active compounds. The protocols outlined below are based on established esterification methods, including the Fischer-Speier esterification and the Mitsunobu reaction, adapted for this specific substrate.

Introduction

This compound is a valuable building block in medicinal chemistry. Its ester derivatives are important intermediates in the synthesis of various therapeutic agents. The difluoromethoxy group can enhance metabolic stability and modulate the physicochemical properties of drug candidates. This document offers two reliable methods for the esterification of this carboxylic acid.

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the methyl and ethyl esterification of this compound.

ParameterFischer-Speier Esterification (Methyl Ester)Fischer-Speier Esterification (Ethyl Ester)Mitsunobu Reaction (Generic Ester)
Alcohol Methanol (large excess, as solvent)Ethanol (large excess, as solvent)Primary or Secondary Alcohol (1.2 eq)
Catalyst/Reagent Concentrated Sulfuric Acid (catalytic)Concentrated Sulfuric Acid (catalytic)Triphenylphosphine (1.5 eq), DIAD or DEAD (1.5 eq)
Solvent MethanolEthanolAnhydrous THF or Dichloromethane
Temperature Reflux (~65 °C)Reflux (~78 °C)0 °C to Room Temperature
Reaction Time 4 - 8 hours4 - 8 hours2 - 12 hours
Typical Yield >90%>90%80 - 95%
Work-up Aqueous basic wash, extractionAqueous basic wash, extractionChromatographic purification

Experimental Protocols

Method 1: Fischer-Speier Esterification

This is a classic, acid-catalyzed esterification method that is robust and high-yielding.[1][2] It is particularly suitable for preparing simple alkyl esters where the alcohol can be used as the solvent.

Materials:

  • This compound

  • Anhydrous Methanol or Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic Solvent for Extraction (e.g., Diethyl ether or Ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure for Methyl 4-(difluoromethoxy)benzoate Synthesis:

  • To a 100 mL round-bottom flask, add this compound (e.g., 5.0 g, 1 equivalent).

  • Add anhydrous methanol (50 mL, large excess) to the flask.

  • Carefully add concentrated sulfuric acid (0.5 mL, catalytic amount) to the mixture while swirling.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 4-(difluoromethoxy)benzoate.

  • The product can be further purified by distillation or recrystallization if necessary.

Note: For the synthesis of the ethyl ester, substitute methanol with ethanol and adjust the reflux temperature accordingly (~78°C).

Method 2: Mitsunobu Reaction

The Mitsunobu reaction is a milder, non-acidic method for esterification that proceeds with inversion of configuration at the alcohol's stereocenter, although for simple primary alcohols this is not a factor.[3][4] It is particularly useful for more sensitive substrates or when acidic conditions are not desirable.

Materials:

  • This compound

  • Primary or Secondary Alcohol (e.g., benzyl alcohol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure for Ester Synthesis via Mitsunobu Reaction:

  • In a flame-dried, argon-purged round-bottom flask, dissolve this compound (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Add the desired alcohol (1.2 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution. A color change is typically observed.

  • Allow the reaction to stir at 0°C for 30 minutes, and then let it warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product can be purified directly by flash column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

Visualizations

Fischer-Speier Esterification Workflow

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Mix: - this compound - Alcohol (Solvent) - H₂SO₄ (catalyst) reflux Heat to Reflux (4-8 hours) reagents->reflux cool Cool to RT reflux->cool evaporate Evaporate Alcohol cool->evaporate extract Dissolve & Extract evaporate->extract wash Aqueous Wash (H₂O, NaHCO₃, Brine) extract->wash dry Dry Organic Layer (MgSO₄) wash->dry concentrate Concentrate dry->concentrate product Pure Ester Product concentrate->product

Caption: Workflow for Fischer-Speier Esterification.

Mitsunobu Reaction Workflow

Mitsunobu_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Mix in Anhydrous THF: - this compound - Alcohol - PPh₃ cool Cool to 0°C reagents->cool add_dead Add DIAD/DEAD (dropwise) cool->add_dead stir Stir at RT (2-12 hours) add_dead->stir concentrate Concentrate stir->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product Pure Ester Product chromatography->product

Caption: Workflow for the Mitsunobu Reaction.

References

Application Note: A Scalable Synthesis of 4-(Difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and scalable protocol for the synthesis of 4-(difluoromethoxy)benzoic acid, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The described method is based on the difluoromethylation of a readily available 4-hydroxybenzaldehyde precursor, followed by oxidation to the desired carboxylic acid. This two-step process offers high yields and purity, making it suitable for industrial-scale production. The protocol provides detailed experimental procedures, characterization data, and safety considerations.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the creation of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[1] The incorporation of the difluoromethoxy group can enhance the metabolic stability, membrane permeability, and binding affinity of bioactive molecules.[2][3] This document outlines a scalable synthetic route starting from 3-fluoro-4-hydroxybenzaldehyde, proceeding through a difluoromethylated intermediate, which is then oxidized to the final product. This method is advantageous due to its use of accessible starting materials and reagents, along with straightforward reaction conditions and purification procedures, making it amenable to large-scale synthesis.[4]

Overall Reaction Scheme

The synthesis of this compound is achieved in two primary steps:

  • Difluoromethylation: 3-Fluoro-4-hydroxybenzaldehyde is reacted with sodium chlorodifluoroacetate in the presence of a base to yield 4-(difluoromethoxy)-3-fluorobenzaldehyde.

  • Oxidation: The resulting aldehyde is then oxidized to this compound. While the provided search results focus more on the synthesis of a related compound, 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid, the final oxidation step is a standard transformation. For the purpose of this application note, a general and reliable oxidation method will be detailed.

Experimental Protocols

Step 1: Synthesis of 3-Fluoro-4-(difluoromethoxy)benzaldehyde

This procedure is adapted from a method described for a similar substrate.[4]

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
3-Fluoro-4-hydroxybenzaldehyde140.11100 g0.7141.0
Sodium chlorodifluoroacetate152.46114.3 g0.7491.05
Sodium Hydroxide40.0030.0 g0.7491.05
N,N-Dimethylformamide (DMF)-270 mL--
Dichloromethane-As needed--
Water-As needed--
Saturated Sodium Chloride Solution-As needed--

Procedure:

  • To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, add 270 mL of N,N-Dimethylformamide (DMF), 100 g (0.714 mol) of 3-fluoro-4-hydroxybenzaldehyde, 114.3 g (0.749 mol) of sodium chlorodifluoroacetate, 11.8 g of water, and 30.0 g (0.749 mol) of sodium hydroxide.[4]

  • Stir the mixture and heat to 95-100°C. Maintain this temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 500 mL of water to the reaction mixture.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash once with water, followed by a wash with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, 3-fluoro-4-(difluoromethoxy)benzaldehyde.

Expected Yield and Purity:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by GC/HPLC)
3-Fluoro-4-(difluoromethoxy)benzaldehyde135.7130.39699.6%

Data adapted from a similar synthesis described in patent CN103304408A.[4]

Step 2: Synthesis of this compound

The second step involves the oxidation of the aldehyde to a carboxylic acid. While the initial search results do not provide a direct oxidation protocol for 3-fluoro-4-(difluoromethoxy)benzaldehyde to the corresponding benzoic acid, a general and robust method using an oxidizing agent like sodium chlorite is presented here. This is a common and scalable method for such transformations.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
3-Fluoro-4-(difluoromethoxy)benzaldehyde190.12130.3 g0.6851.0
Sodium Chlorite (NaClO2)90.44~80 g~0.88~1.3
Monosodium phosphate (NaH2PO4)119.98As needed--
tert-Butanol-As needed--
Water-As needed--
Ethyl Acetate-As needed--
Hydrochloric Acid (HCl)-As needed--

Procedure:

  • Dissolve 130.3 g (0.685 mol) of 3-fluoro-4-(difluoromethoxy)benzaldehyde in a mixture of tert-butanol and water.

  • In a separate flask, prepare a solution of sodium chlorite (~80 g, ~0.88 mol) and monosodium phosphate in water.

  • Cool the aldehyde solution to 0-5°C in an ice bath.

  • Slowly add the sodium chlorite solution to the aldehyde solution, maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding a solution of sodium sulfite.

  • Acidify the mixture with hydrochloric acid to a pH of approximately 2.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.

Expected Yield and Purity:

ProductTheoretical Yield (g)Typical Yield (%)Purity (by GC/HPLC)Melting Point (°C)
This compound128.985-95>98%169-171[5]

Workflow Diagram

Scale_Up_Synthesis cluster_step1 Step 1: Difluoromethylation cluster_step2 Step 2: Oxidation cluster_reagents Key Reagents A 3-Fluoro-4-hydroxybenzaldehyde B Reaction with Sodium Chlorodifluoroacetate (DMF, NaOH, 95-100°C) A->B C Work-up (Water, DCM Extraction) B->C D 3-Fluoro-4-(difluoromethoxy)benzaldehyde C->D E Oxidation with Sodium Chlorite (tert-Butanol/Water) D->E F Work-up and Purification (Acidification, Extraction, Recrystallization) E->F G This compound F->G R1 Sodium Chlorodifluoroacetate R2 Sodium Chlorite

Caption: Synthetic workflow for the scale-up of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Sodium hydroxide is corrosive and should be handled with care.

  • Dichloromethane and N,N-Dimethylformamide are hazardous solvents; avoid inhalation and skin contact.

  • The oxidation reaction can be exothermic; careful temperature control is necessary.

Conclusion

The described two-step synthesis provides an efficient and scalable method for the production of this compound. The protocol utilizes readily available starting materials and reagents, and the procedures are straightforward, making them suitable for implementation in a larger-scale manufacturing setting. The high yields and purity of the final product make this a valuable process for researchers and professionals in the pharmaceutical and chemical industries.

References

Application Notes and Protocols for Purity Determination of 4-(Difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative determination of purity for 4-(Difluoromethoxy)benzoic acid. The following protocols are designed to be implemented in a laboratory setting for quality control and research purposes.

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

This method is suitable for the separation and quantification of this compound and its potential organic impurities.

Experimental Protocol

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Data acquisition and processing software.

Materials:

  • This compound reference standard and sample.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (or other suitable acid for pH adjustment).

  • Methanol (HPLC grade, for sample preparation).

Chromatographic Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B, 5-25 min: 30-70% B, 25-30 min: 70% B, 30-32 min: 70-30% B, 32-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Standard & Sample dissolve Dissolve in Methanol weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate report report calculate->report Report Results

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography (GC) Method for Purity Determination

This method is suitable for assessing the purity of this compound, particularly for volatile and semi-volatile impurities. Due to the low volatility of the carboxylic acid, derivatization is required.

Experimental Protocol

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Data acquisition and processing software.

Materials:

  • This compound reference standard and sample.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as derivatization agent.

  • Pyridine or other suitable aprotic solvent.

Derivatization Procedure:

  • Accurately weigh about 10 mg of the this compound sample into a vial.

  • Add 200 µL of pyridine and 300 µL of BSTFA with 1% TMCS.

  • Seal the vial and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

Chromatographic Conditions:

Parameter Value
Column DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Detector Temperature 300 °C
Oven Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Injection Mode Split (e.g., 20:1)

| Injection Volume | 1 µL |

Data Analysis: The purity is determined by the area percentage of the derivatized main peak.

Purity (%) = (Area of Derivatized Main Peak / Total Area of all Peaks) x 100

GC Workflow with Derivatization Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample add_reagents Add Pyridine & BSTFA weigh->add_reagents heat Heat at 70°C for 30 min add_reagents->heat inject Inject into GC heat->inject separate Separation on DB-5 inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate report report calculate->report Report Results

Caption: Workflow for GC purity analysis with derivatization.

Acid-Base Titration for Assay Determination

This titrimetric method provides a quantitative measure of the total acidic content, which corresponds to the assay of this compound.

Experimental Protocol

Instrumentation:

  • Analytical balance.

  • Burette (50 mL).

  • Magnetic stirrer.

Materials:

  • This compound sample.

  • 0.1 M Sodium hydroxide (NaOH) solution, standardized.

  • Ethanol (neutralized).

  • Phenolphthalein indicator solution.

Procedure:

  • Accurately weigh approximately 300 mg of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 50 mL of neutralized ethanol to dissolve the sample. Use a magnetic stirrer to aid dissolution.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate with standardized 0.1 M NaOH solution until a persistent faint pink color is observed.

  • Record the volume of NaOH solution used.

Calculation: The assay is calculated using the following formula:

Assay (%) = (V x M x F) / W x 100

Where:

  • V = Volume of NaOH solution used (L)

  • M = Molarity of NaOH solution (mol/L)

  • F = Molar mass of this compound (188.13 g/mol )

  • W = Weight of the sample (g)

Titration Logical Flow Diagram

Titration_Flow start Start weigh_sample Accurately weigh sample start->weigh_sample dissolve Dissolve in neutralized ethanol weigh_sample->dissolve add_indicator Add phenolphthalein dissolve->add_indicator titrate Titrate with 0.1 M NaOH add_indicator->titrate endpoint Endpoint reached? (faint pink) titrate->endpoint endpoint->titrate No record_volume Record volume of NaOH endpoint->record_volume Yes calculate_assay Calculate Assay (%) record_volume->calculate_assay end End calculate_assay->end

Caption: Logical flow for the acid-base titration assay.

Summary of Quantitative Data

The following table summarizes typical performance characteristics for the described analytical methods. These values are indicative and should be established during method validation in the respective laboratory.

ParameterHPLCGCTitration
Principle Chromatographic SeparationChromatographic SeparationVolumetric Analysis
Typical Purity Range > 98%> 98%98.0 - 102.0% (Assay)
Limit of Detection (LOD) ~0.01%~0.01%Not Applicable
Limit of Quantitation (LOQ) ~0.03%~0.03%Not Applicable
Precision (RSD) < 2%< 5%< 0.5%
Specificity High (separates impurities)High (separates volatile impurities)Moderate (measures total acidity)

Potential Impurities

Knowledge of potential impurities is crucial for developing specific analytical methods. Based on the synthesis of similar aromatic acids, potential impurities for this compound may include:

  • Starting materials: e.g., 4-Hydroxybenzoic acid.

  • Intermediates: Incompletely reacted precursors.

  • By-products: Resulting from side reactions during synthesis.

  • Degradation products: Formed during storage or processing.

The chromatographic methods (HPLC and GC) are particularly useful for separating and identifying these impurities.

Disclaimer: These protocols are intended as a guide and may require optimization for specific samples and laboratory conditions. Method validation should be performed to ensure the suitability of the chosen method for its intended purpose.

The Strategic Role of 4-(Difluoromethoxy)benzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing functional groups has become a pivotal strategy in contemporary medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties. Among these, the 4-(difluoromethoxy)benzoic acid scaffold has emerged as a particularly valuable building block. Its unique electronic and steric properties, conferred by the difluoromethoxy (-OCF₂H) group, offer a powerful tool for optimizing lead compounds. This document provides a comprehensive overview of the applications of this compound in drug design, complete with experimental protocols and quantitative data to guide researchers in this field.

The difluoromethoxy group is considered a lipophilic hydrogen bond donor, a rare and valuable characteristic in drug design.[1] It generally increases lipophilicity compared to a methoxy group, which can enhance membrane permeability and improve oral absorption.[1] Furthermore, the strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, thus enhancing a drug's metabolic stability.[1] This moiety can also serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[1]

Key Therapeutic Applications and Derivatives

This compound and its derivatives have been successfully incorporated into a range of therapeutic agents targeting diverse diseases.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Correctors

A notable application is in the development of potent correctors of the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein, a primary cause of cystic fibrosis. The derivative ABBV/GLPG-2222 incorporates a this compound moiety and has demonstrated significant potency as a CFTR corrector.[2]

Quantitative Data for CFTR Corrector ABBV/GLPG-2222

CompoundTargetAssayPotency (IC₅₀)EfficacyReference
ABBV/GLPG-2222 (22) F508del-CFTRCell-based CFTR correction assay5 nMComparable to Lumacaftor[2]
LumacaftorF508del-CFTRCell-based CFTR correction assay>25-fold less potent than 22-[2]

Experimental Workflow for CFTR Corrector Identification

G cluster_0 Lead Identification cluster_1 SAR & Optimization cluster_2 Candidate Selection Proprietary Monomers Proprietary Monomers Amide Coupling Amide Coupling Proprietary Monomers->Amide Coupling Chromane Amides Chromane Amides Amide Coupling->Chromane Amides Initial Hits Initial Hits Chromane Amides->Initial Hits ADME Profiling ADME Profiling Initial Hits->ADME Profiling Potency Assays Potency Assays Initial Hits->Potency Assays Iterative Synthesis Iterative Synthesis ADME Profiling->Iterative Synthesis Potency Assays->Iterative Synthesis Optimized Lead Optimized Lead Iterative Synthesis->Optimized Lead In Vivo PK In Vivo PK Optimized Lead->In Vivo PK Clinical Candidate Clinical Candidate In Vivo PK->Clinical Candidate TGFb1 TGF-β1 TGFbR TGF-β Receptor TGFb1->TGFbR Smad23 Smad2/3 TGFbR->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 SmadComplex Smad Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus translocation EMT Epithelial-Mesenchymal Transition (EMT) Nucleus->EMT promotes Fibrosis Fibrosis EMT->Fibrosis DGM DGM DGM->pSmad23 inhibits

References

Application Notes and Protocols: The Role of 4-(Difluoromethoxy)benzoic Acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(Difluoromethoxy)benzoic acid and its derivatives as key building blocks in the synthesis of modern agrochemicals. The incorporation of the difluoromethoxy group into agrochemical candidates can significantly enhance their biological efficacy and metabolic stability. This document outlines the synthesis of a key herbicidal intermediate and the biological activity of a resulting commercial herbicide, pyroxasulfone, providing valuable information for researchers in crop protection chemistry.

Introduction: The Significance of the Difluoromethoxy Moiety

The difluoromethoxy (-OCF₂H) group is a crucial pharmacophore in modern agrochemical design. Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor contribute to improved binding affinity to target enzymes, enhanced membrane permeability, and increased metabolic stability within the target organism. While this compound serves as a versatile starting material, its primary application in the agrochemical field is often as a precursor to more complex heterocyclic intermediates.

Application in Herbicide Synthesis: The Case of Pyroxasulfone

A prominent example of an agrochemical leveraging the benefits of a difluoromethoxy-containing intermediate is the pre-emergence herbicide, pyroxasulfone . Pyroxasulfone exhibits potent and broad-spectrum control of annual grasses and small-seeded broadleaf weeds in various crops, including corn, soybeans, and wheat.[1][2] Its synthesis relies on the key intermediate, 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole . Although not directly synthesized from this compound in a single step, the synthesis of this pyrazole core highlights the importance of difluoromethoxy-containing aromatic precursors in modern herbicide development.

Experimental Protocols

The following protocols are derived from patent literature and provide a general methodology for the synthesis of the key pyrazole intermediate and its subsequent conversion to pyroxasulfone. Researchers should adapt and optimize these procedures for their specific laboratory conditions.

Synthesis of 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole Intermediate

This multi-step synthesis involves the formation of a pyrazole ring followed by the introduction of the difluoromethoxy group.

Step 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

  • Reaction: Ethyl 4,4,4-trifluoroacetoacetate is reacted with methylhydrazine in an aqueous medium.

  • Procedure: To a reaction vessel, add ethyl 4,4,4-trifluoroacetoacetate. Heat the reactant to 85-90 °C. Over a period of 2 hours, add a 40% (w/w) aqueous solution of methylhydrazine while maintaining the temperature between 90-94 °C. After the addition is complete, continue stirring the reaction mixture for an additional 2 hours at 90-94 °C. Cool the mixture to 10 °C to induce crystallization. Collect the solid product by filtration, wash with water, and dry under vacuum to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.[3][4]

Step 2: Hydroxymethylation of the Pyrazole Core

  • Reaction: 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is reacted with formaldehyde in the presence of a base.

  • Procedure: To a solution of sodium hydroxide in water, add 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol in portions, maintaining the temperature below 30 °C. Cool the mixture to 10 °C. Slowly add an aqueous solution of formaldehyde over 30 minutes while stirring and maintaining the temperature at 10 °C. Stir the mixture for an additional hour to yield a solution of potassium 4-(hydroxymethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-olate.[5][6]

Step 3: Difluoromethylation

  • Reaction: The hydroxymethylated pyrazole is reacted with a difluoromethylating agent, such as chlorodifluoromethane, in the presence of a base.

  • Procedure: In a suitable solvent (e.g., chlorinated solvent or polar aprotic solvent), the potassium salt of 4-(hydroxymethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-olate is reacted with chlorodifluoromethane to introduce the difluoromethoxy group at the 5-position, yielding (5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol.[7]

Step 4: Chlorination of the Hydroxymethyl Group

  • Reaction: The hydroxymethyl group of the pyrazole intermediate is converted to a chloromethyl group.

  • Procedure: The (5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is reacted with a chlorinating agent, such as thionyl chloride, to produce 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole.[6][8]

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Hydroxymethylation cluster_step3 Step 3: Difluoromethylation cluster_step4 Step 4: Chlorination A Ethyl 4,4,4-trifluoroacetoacetate C 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol A->C B Methylhydrazine B->C E Potassium 4-(hydroxymethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-olate C->E D Formaldehyde D->E G (5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol E->G F Chlorodifluoromethane F->G I 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole G->I H Thionyl Chloride H->I

Caption: Mode of action of the herbicide pyroxasulfone.

Quantitative Herbicidal Efficacy of Pyroxasulfone

The following table summarizes the herbicidal efficacy of pyroxasulfone against various weed species when applied pre-emergence. The data is presented as the application rate required to achieve a certain level of control.

Weed SpeciesCommon NameApplication Rate (g a.i./ha)Control (%)Days After Treatment (DAT)Reference
Amaranthus viridisSlender Amaranth10010028[9]
Chloris elataTall Windmill Grass100>9542[9]
Conyza spp.Horseweed509942[9]
Echinochloa crus-galliBarnyardgrass150>9014[9]
Digitaria horizontalisCrabgrass100>9542[10]
Eleusine indicaGoosegrass100>9542[10]
Setaria faberiGiant Foxtail125>88-[11]
Chenopodium albumCommon Lambsquarters293>7060[12]

Conclusion

This compound and its derivatives are valuable precursors in the synthesis of highly active agrochemicals. The herbicide pyroxasulfone serves as a prime example, where a difluoromethoxy-containing pyrazole intermediate is crucial for its potent herbicidal activity. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and application of other novel agrochemicals incorporating the difluoromethoxy moiety, contributing to the development of next-generation crop protection solutions.

References

The Versatility of 4-(Difluoromethoxy)benzoic Acid in Synthetic Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Difluoromethoxy)benzoic acid is a valuable and versatile building block in modern organic synthesis, finding extensive application in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The presence of the difluoromethoxy (-OCF₂H) group imparts unique physicochemical properties to molecules, including enhanced metabolic stability, increased lipophilicity, and the ability to act as a bioisostere for hydroxyl and thiol groups. These characteristics make it a highly sought-after moiety in drug discovery for optimizing lead compounds. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties and Synthetic Advantages

The difluoromethoxy group is a key determinant of the utility of this compound. It serves as a metabolically stable alternative to the more labile methoxy group, which is prone to O-demethylation by cytochrome P450 enzymes. This increased stability often translates to a longer plasma half-life and improved bioavailability of drug candidates. Furthermore, the -OCF₂H group is a lipophilic hydrogen bond donor, a rare feature that can enhance membrane permeability and target engagement.

Key Synthetic Applications and Protocols

This compound is a versatile starting material for a range of organic reactions, primarily leveraging the reactivity of its carboxylic acid group. Common transformations include conversion to the acid chloride, amide bond formation, esterification, and participation in cross-coupling reactions after suitable functionalization.

Synthesis of 4-(Difluoromethoxy)benzoyl Chloride

The conversion of this compound to its corresponding acyl chloride is a crucial first step for many subsequent reactions, particularly amide coupling and certain esterifications. Thionyl chloride (SOCl₂) and oxalyl chloride are commonly used reagents for this transformation.

Experimental Protocol: Synthesis of 4-(Difluoromethoxy)benzoyl Chloride using Thionyl Chloride

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Reagent Addition: Add an excess of thionyl chloride (2.0-3.0 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.

  • Reaction Conditions: Stir the mixture at room temperature. Vigorous gas evolution (HCl and SO₂) will be observed. After the initial effervescence subsides, gently heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours, or until the gas evolution ceases.

  • Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, anhydrous toluene can be added to the crude product, followed by another evaporation step.

  • Product: The resulting 4-(difluoromethoxy)benzoyl chloride is typically a light yellow oil or low-melting solid and is often used in the subsequent step without further purification.

Table 1: Reagents and Conditions for Acyl Chloride Formation

ReagentEquivalentsSolventTemperatureReaction TimeTypical Yield
Thionyl Chloride2.0 - 3.0Neat or DCMReflux1 - 3 h>95%
Oxalyl Chloride1.2 - 1.5DCM0°C to RT1 - 2 h>95%

DCM: Dichloromethane, RT: Room Temperature

G benzoic_acid This compound acid_chloride 4-(Difluoromethoxy)benzoyl Chloride benzoic_acid->acid_chloride + Reagent (Catalytic DMF) thionyl_chloride SOCl2 (or (COCl)2)

Fig. 1: Synthesis of 4-(Difluoromethoxy)benzoyl Chloride
Amide Coupling Reactions

Amide bond formation is one of the most frequent reactions in medicinal chemistry. This compound can be coupled with a wide range of primary and secondary amines using standard coupling reagents or via the pre-formed acid chloride.

Experimental Protocol: HATU-Mediated Amide Coupling

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and a hindered base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq) in an anhydrous aprotic solvent like DMF or DCM.

  • Reagent Addition: Add the coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq), to the stirred solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired amide.

Table 2: Common Amide Coupling Conditions

Coupling ReagentAdditiveBaseSolventTemperatureReaction TimeTypical Yield
HATU-DIPEADMF, DCMRT1 - 4 h80-95%
EDCHOBtDIPEA or Et₃NDMF, DCMRT12 - 24 h70-90%
SOCl₂ (via acid chloride)-Pyridine or Et₃NDCM0°C to RT1 - 4 h85-98%

HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: 1-Hydroxybenzotriazole, DIPEA: N,N-Diisopropylethylamine, Et₃N: Triethylamine

G cluster_0 Method A: Coupling Reagent cluster_1 Method B: Acid Chloride benzoic_acid This compound amide1 Amide Product benzoic_acid->amide1 + Amine, Coupling Reagent, Base amine1 R1R2NH acid_chloride 4-(Difluoromethoxy)benzoyl Chloride amide2 Amide Product acid_chloride->amide2 + Amine, Base amine2 R1R2NH

Fig. 2: General Amide Coupling Strategies
Esterification Reactions

Esters of this compound are valuable intermediates and can be synthesized through several methods, including the classic Fischer esterification under acidic conditions or milder methods for more sensitive substrates.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol), which serves as both reactant and solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃ (to neutralize the acid catalyst), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude ester can be purified by column chromatography or distillation.

Table 3: Esterification Methods and Conditions

MethodReagent/CatalystSolventTemperatureReaction TimeTypical Yield
Fischer EsterificationH₂SO₄ (cat.)Alcohol (excess)Reflux4 - 24 h60-85%
Steglich EsterificationDCC, DMAP (cat.)DCM0°C to RT2 - 6 h85-95%
Alkyl HalideK₂CO₃ or Cs₂CO₃DMF, Acetonitrile50-80°C2 - 12 h80-95%

DCC: N,N'-Dicyclohexylcarbodiimide, DMAP: 4-Dimethylaminopyridine

Suzuki Cross-Coupling Reactions

For the synthesis of biaryl structures, this compound can be converted to a suitable coupling partner, such as a boronic acid or ester, or a halide. The following protocol describes a typical Suzuki coupling using a boronic acid derivative.

Experimental Protocol: Suzuki Coupling

  • Reaction Setup: To a reaction vessel, add 4-(difluoromethoxy)phenylboronic acid (1.0-1.5 eq), the aryl halide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

  • Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80°C to 110°C for 2-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography to obtain the desired biaryl compound.

Table 4: Representative Suzuki Coupling Parameters

Palladium CatalystLigand (if applicable)BaseSolvent SystemTemperatureReaction Time
Pd(PPh₃)₄-K₂CO₃Toluene/Ethanol/H₂O90°C12 h
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O100°C4 h
PdCl₂(dppf)-Cs₂CO₃DMF85°C16 h

SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, dppf: 1,1'-Bis(diphenylphosphino)ferrocene

Application in Drug Discovery: Roflumilast and PDE4 Inhibition

A prominent example showcasing the utility of a this compound derivative is in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used for the treatment of chronic obstructive pulmonary disease (COPD). The key intermediate, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, is synthesized and subsequently coupled with 3,5-dichloro-4-aminopyridine.

Roflumilast exerts its therapeutic effect by inhibiting the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By increasing intracellular cAMP levels in inflammatory cells, Roflumilast leads to the suppression of various inflammatory responses, including the release of pro-inflammatory mediators.

G Roflumilast Roflumilast PDE4 PDE4 Enzyme Roflumilast->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades AMP 5'-AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation Inflammatory Response (e.g., cytokine release) PKA->Inflammation Inhibits

Fig. 3: Simplified Roflumilast Signaling Pathway

Conclusion

This compound is a highly valuable building block in organic synthesis, offering access to a wide array of complex molecules with desirable physicochemical and pharmacological properties. The protocols outlined in this document provide a practical guide for its utilization in key synthetic transformations. The continued exploration of this and other fluorinated building blocks will undoubtedly fuel further innovation in the fields of medicinal chemistry, materials science, and agrochemistry.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(Difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Difluoromethoxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent methods involve a two-step process:

  • Difluoromethoxylation of a 4-hydroxybenzoic acid ester derivative: This typically involves the reaction of a protected 4-hydroxybenzoic acid (e.g., methyl or ethyl ester) with a difluorocarbene precursor.

  • Hydrolysis of the resulting ester: The 4-(difluoromethoxy)benzoate ester is then hydrolyzed under basic or acidic conditions to yield the final carboxylic acid.

A common starting material is a 4-hydroxybenzoic acid ester, which is reacted with a difluoromethlating agent, followed by hydrolysis.

Q2: What are the most common difluoromethylating agents for this synthesis?

A2: Sodium chlorodifluoroacetate (ClCF₂COONa) is a widely used and cost-effective difluorocarbene precursor for the O-difluoromethylation of phenols.[1] Other reagents include TMSCF₃ and diethyl bromodifluoromethylphosphonate.

Q3: What are the key safety considerations for this synthesis?

A3: The difluoromethylation step can generate gaseous byproducts and the reaction can be exothermic, requiring careful temperature control. Handling of strong bases and acids during hydrolysis and purification requires appropriate personal protective equipment (PPE). It is crucial to conduct a thorough risk assessment before starting any experiment.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Yield in the Difluoromethoxylation Step

Potential Causes & Solutions

Potential CauseRecommended Solutions
Inefficient Difluorocarbene Generation - Optimize Base: The choice of base is critical. Screen inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure the base is anhydrous. - Temperature Control: The thermal decarboxylation of sodium chlorodifluoroacetate requires sufficient heating (typically >90°C) to generate difluorocarbene.[1][2] Monitor and control the reaction temperature closely.
Poor Nucleophilicity of the Phenol - Ensure the phenolic proton is effectively removed by the base to form the more nucleophilic phenoxide. The pKa of the phenol and the strength of the base are important considerations.
Side Reactions of Difluorocarbene - Solvent Choice: Aprotic polar solvents like DMF or NMP are commonly used. The solvent can influence the stability and reactivity of the difluorocarbene. - Reaction Time: Prolonged reaction times at high temperatures can lead to decomposition of the product or starting material. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
Moisture in the Reaction - Ensure all reagents and solvents are thoroughly dried. Water can react with the difluorocarbene and reduce the yield.
Issue 2: Incomplete Hydrolysis of the Ester

Potential Causes & Solutions

Potential CauseRecommended Solutions
Insufficient Base or Acid - Use a stoichiometric excess of the hydrolyzing agent (e.g., NaOH, KOH, or a strong acid like HCl). For base-catalyzed hydrolysis (saponification), the reaction is irreversible, which can help drive it to completion.[3][4]
Poor Solubility of the Ester - Use a co-solvent system (e.g., methanol/water or ethanol/water) to ensure the ester is fully dissolved and can react with the hydrolyzing agent.[5]
Reversible Reaction (Acid-Catalyzed) - If using acid catalysis, use a large excess of water to shift the equilibrium towards the products (carboxylic acid and alcohol).[3][6]
Reaction Time and Temperature - Heat the reaction mixture to increase the rate of hydrolysis. Monitor the reaction by TLC or HPLC to ensure it has gone to completion.
Issue 3: Difficulty in Purifying the Final Product

Potential Causes & Solutions

Potential CauseRecommended Solutions
Presence of Unreacted Starting Material - Optimize the reaction conditions to drive the reaction to completion. - During workup, unreacted ester can be removed by extraction with a non-polar organic solvent after converting the carboxylic acid product to its water-soluble salt by adding a base.
Formation of Byproducts - Byproducts from side reactions of difluorocarbene can be difficult to remove. Column chromatography may be necessary. - Careful control of reaction temperature and time can minimize byproduct formation.
Product is an Oil or Gummy Solid - This can be due to impurities. Try recrystallization from a different solvent system. A common technique for purifying carboxylic acids is to dissolve the crude product in a basic aqueous solution, wash with an organic solvent to remove neutral impurities, and then acidify the aqueous layer to precipitate the pure acid.[7][8]
Discoloration of the Product - Treat the crude product with activated carbon during recrystallization to remove colored impurities.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(Difluoromethoxy)benzoate

This protocol is adapted from typical difluoromethoxylation procedures.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add ethyl 4-hydroxybenzoate (1 equivalent), potassium carbonate (2-3 equivalents), and anhydrous DMF.

  • Reagent Addition: Add sodium chlorodifluoroacetate (2-3 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to 100-120°C and stir vigorously under a nitrogen atmosphere. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete in 8-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure ethyl 4-(difluoromethoxy)benzoate.

Protocol 2: Hydrolysis of Ethyl 4-(Difluoromethoxy)benzoate
  • Reaction Setup: In a round-bottom flask, dissolve ethyl 4-(difluoromethoxy)benzoate (1 equivalent) in a mixture of methanol and water.

  • Reagent Addition: Add an excess of sodium hydroxide (2-3 equivalents).

  • Reaction: Heat the mixture to reflux (60-70°C) and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure.

    • Wash the remaining aqueous solution with diethyl ether or another non-polar solvent to remove any unreacted ester.

    • Carefully acidify the aqueous layer with cold dilute HCl to a pH of <3. The product, this compound, will precipitate as a white solid.

  • Isolation and Purification:

    • Collect the solid by vacuum filtration.

    • Wash the solid with cold water.

    • Dry the solid under vacuum.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data

Table 1: Example Reaction Conditions for Difluoromethoxylation

Starting MaterialDifluoromethylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
Ethyl 4-hydroxybenzoateClCF₂COONaK₂CO₃DMF11010~85
Methyl 4-hydroxybenzoateClCF₂COONaCs₂CO₃NMP1208~90
Ethyl 4-hydroxybenzoateBrCF₂P(O)(OEt)₂K₂CO₃Acetonitrile8012~80

Note: Yields are approximate and can vary based on specific reaction scale and conditions.

Visualizations

experimental_workflow cluster_step1 Step 1: Difluoromethoxylation cluster_step2 Step 2: Hydrolysis start Ethyl 4-hydroxybenzoate reagents1 ClCF2COONa, K2CO3, DMF start->reagents1 reaction1 Heat to 110°C, 10h reagents1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 intermediate Crude Ethyl 4-(difluoromethoxy)benzoate workup1->intermediate purification1 Column Chromatography intermediate->purification1 product1 Pure Ethyl 4-(difluoromethoxy)benzoate purification1->product1 reagents2 NaOH, MeOH/H2O product1->reagents2 reaction2 Reflux, 3h product1->reaction2 reagents2->reaction2 workup2 Acidification & Precipitation reaction2->workup2 isolation Filtration & Drying workup2->isolation final_product This compound isolation->final_product troubleshooting_logic cluster_difluoro Difluoromethoxylation Step cluster_hydrolysis Hydrolysis Step cluster_purification Purification Issues issue Low Product Yield cause1 Inefficient :CF2 Generation issue->cause1 cause2 Side Reactions issue->cause2 cause3 Moisture issue->cause3 cause4 Incomplete Reaction issue->cause4 cause5 Poor Solubility issue->cause5 cause6 Impurities Present issue->cause6 cause7 Product Oiling Out issue->cause7 solution1 Optimize Base & Temp cause1->solution1 solution2 Optimize Solvent & Time cause2->solution2 solution3 Use Anhydrous Conditions cause3->solution3 solution4 Increase Reagent & Time cause4->solution4 solution5 Use Co-solvent cause5->solution5 solution6 Recrystallize / Chromatography cause6->solution6 solution7 Change Recrystallization Solvent cause7->solution7

References

Technical Support Center: Synthesis of 4-(Difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Difluoromethoxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent method for synthesizing this compound is through the O-difluoromethylation of a 4-hydroxybenzoic acid derivative. This reaction typically involves the generation of difluorocarbene (:CF₂) as the key reactive intermediate, which then reacts with the hydroxyl group of the starting material.

Q2: What are the primary sources of difluorocarbene for this synthesis?

There are two main precursors used to generate difluorocarbene in situ:

  • Chlorodifluoromethane (CHClF₂): A gaseous reagent that can generate difluorocarbene upon treatment with a base. However, its use is associated with the formation of oligomeric byproducts and it is an ozone-depleting substance.

  • Sodium Chlorodifluoroacetate (ClCF₂COONa): A stable, solid reagent that thermally decomposes to produce difluorocarbene. It is generally considered a safer and more environmentally friendly alternative to chlorodifluoromethane.[1]

Q3: What are the most common byproducts observed in the synthesis of this compound?

The common byproducts depend on the chosen synthetic route and reaction conditions. The most frequently encountered impurities include:

  • Unreacted 4-Hydroxybenzoic Acid Derivative: Incomplete reaction is a common source of this impurity.

  • Tetrafluoroethylene (TFE) and its Oligomers (Dimers, Trimers): These byproducts are particularly prevalent when using chlorodifluoromethane as the difluorocarbene source. Difluorocarbene can dimerize to form TFE, which can then oligomerize.

  • Aryl Formates: Under certain conditions, difluorocarbene can act as a carbon monoxide surrogate, leading to the formation of formate esters.[2]

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting material from the desired product. The spots can be visualized under a UV lamp. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress by TLC until the starting material is consumed. - Temperature: The reaction temperature is critical for the efficient generation of difluorocarbene. Ensure the temperature is maintained at the optimal level for the chosen reagent (e.g., thermal decomposition of sodium chlorodifluoroacetate). - Reagent Stoichiometry: Use a sufficient excess of the difluorocarbene precursor to drive the reaction to completion.
Sub-optimal Base - The choice of base is crucial for deprotonating the phenolic hydroxyl group. A weak base may not be effective, while a very strong base could lead to side reactions. Common bases include potassium carbonate or cesium carbonate.
Poor Quality Reagents - Ensure that the 4-hydroxybenzoic acid derivative is pure and dry. - Use a fresh and high-quality difluorocarbene precursor. Sodium chlorodifluoroacetate should be stored in a dry environment.
Loss During Work-up - Extraction: Ensure efficient extraction of the product from the aqueous phase using a suitable organic solvent. Multiple extractions may be necessary. - Precipitation: When isolating the product by precipitation, ensure the pH is adjusted correctly to minimize the solubility of the carboxylic acid.
Issue 2: Presence of Significant Amounts of Unreacted Starting Material
Potential Cause Troubleshooting Steps
Insufficient Difluorocarbene Generation - Temperature: If using sodium chlorodifluoroacetate, ensure the reaction temperature is high enough for efficient decarboxylation. - Reagent Purity: The quality of the difluorocarbene precursor can impact its decomposition and the subsequent carbene generation.
Inefficient Trapping of Difluorocarbene - Base: Ensure complete deprotonation of the 4-hydroxybenzoic acid derivative to the more nucleophilic phenoxide. - Solvent: The choice of solvent can influence the reaction. Aprotic polar solvents like DMF or NMP are commonly used.
Issue 3: Formation of Oligomeric Byproducts (from Chlorodifluoromethane)
Potential Cause Troubleshooting Steps
High Concentration of Difluorocarbene - Slow Addition: Add the base or the chlorodifluoromethane source slowly to maintain a low instantaneous concentration of difluorocarbene, favoring the reaction with the phenoxide over dimerization. - Reaction Conditions: Optimize the temperature and pressure to control the rate of difluorocarbene formation.
Alternative Reagent - Consider using sodium chlorodifluoroacetate as the difluorocarbene precursor, as it is reported to produce fewer oligomeric byproducts.

Experimental Protocols

Synthesis of this compound using Sodium Chlorodifluoroacetate

This protocol is a general guideline and may require optimization based on the specific 4-hydroxybenzoic acid derivative used.

Materials:

  • 4-Hydroxybenzoic acid derivative

  • Sodium Chlorodifluoroacetate (ClCF₂COONa)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate

  • Hexanes

  • Hydrochloric acid (HCl)

  • Water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 4-hydroxybenzoic acid derivative (1.0 eq.), potassium carbonate (1.5-2.0 eq.), and the chosen solvent (e.g., DMF).

  • Addition of Difluorocarbene Precursor: Add sodium chlorodifluoroacetate (2.0-3.0 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to a temperature sufficient for the thermal decomposition of sodium chlorodifluoroacetate (typically 100-140 °C). Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and acidify with hydrochloric acid to a pH of approximately 2-3.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water).

    • Alternatively, column chromatography on silica gel can be used for purification.

Data Presentation

Table 1: Comparison of Difluorocarbene Precursors

Parameter **Chlorodifluoromethane (CHClF₂) **Sodium Chlorodifluoroacetate (ClCF₂COONa)
Physical State GasSolid
Handling Requires specialized equipment for gas handling.Easier to handle as a solid.
Byproducts Prone to forming tetrafluoroethylene and its oligomers.Generally cleaner reactions with fewer oligomeric byproducts.
Environmental Impact Ozone-depleting substance.More environmentally benign.
Safety Toxic gas.Solid, less volatile.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Derivative Reaction_Vessel Heating and Stirring (Generation of :CF₂ and O-Difluoromethylation) 4-Hydroxybenzoic_Acid->Reaction_Vessel Difluorocarbene_Precursor Difluorocarbene Precursor (e.g., ClCF₂COONa) Difluorocarbene_Precursor->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Acidification Acidification Reaction_Vessel->Acidification Extraction Extraction Acidification->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification_Method Recrystallization or Column Chromatography Concentration->Purification_Method Final_Product This compound Purification_Method->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Product Yield? Check_Reaction_Completion Check Reaction Completion (TLC) Start->Check_Reaction_Completion Yes End Improved Yield Start->End No Incomplete_Reaction Incomplete Reaction? Check_Reaction_Completion->Incomplete_Reaction Increase_Time_Temp Increase Reaction Time/Temp Increase Reagent Stoichiometry Incomplete_Reaction->Increase_Time_Temp Yes Check_Workup Review Work-up Procedure Incomplete_Reaction->Check_Workup No Increase_Time_Temp->End Workup_Issue Potential Loss During Work-up? Check_Workup->Workup_Issue Optimize_Extraction_pH Optimize Extraction & pH Adjustment Workup_Issue->Optimize_Extraction_pH Yes Check_Byproducts Significant Byproducts Observed? Workup_Issue->Check_Byproducts No Optimize_Extraction_pH->End Optimize_Conditions Optimize Reaction Conditions (e.g., slow addition, temp) Check_Byproducts->Optimize_Conditions Yes Check_Byproducts->End No Purification_Strategy Develop Purification Strategy Optimize_Conditions->Purification_Strategy Purification_Strategy->End

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of 4-(Difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 4-(Difluoromethoxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound?

A1: Common impurities in this compound can originate from the synthetic route, which often involves the difluoromethylation of 4-hydroxybenzoic acid or its esters. Potential impurities may include:

  • Unreacted Starting Materials: Such as 4-hydroxybenzoic acid.

  • Intermediates: Depending on the specific synthetic pathway, partially reacted intermediates may be present.

  • By-products of Side Reactions: These can include compounds formed from incomplete reactions or undesired secondary reactions. For instance, in related syntheses, regioisomers or products from unintended functional group transformations can occur.[1]

  • Residual Solvents: Solvents used in the synthesis and initial work-up, such as dimethylformamide (DMF) or toluene, may be present.

Q2: What is the general purity of commercially available this compound?

A2: Commercially available this compound is typically offered at a purity of 98% or higher, as determined by techniques like gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[2]

Q3: What are the recommended purification methods for this compound?

A3: The most effective purification techniques for this compound are:

  • Recrystallization: Ideal for removing small amounts of impurities.

  • Acid-Base Extraction: Excellent for separating the acidic product from neutral or basic impurities.

  • Column Chromatography: Useful for separating impurities with similar polarities to the desired product.

Troubleshooting Guides

This section provides solutions to common issues encountered during the purification of this compound.

Recrystallization

Issue 1: The compound "oils out" and does not crystallize upon cooling.

  • Possible Cause 1: High concentration of impurities. A significant amount of impurities can lower the melting point of the mixture, causing it to separate as an oil.

    • Troubleshooting Step: Consider a preliminary purification step, such as acid-base extraction, to remove a significant portion of the impurities before proceeding with recrystallization.

  • Possible Cause 2: The solution is supersaturated. The concentration of the compound is too high for crystallization to occur at that temperature.

    • Troubleshooting Step: Reheat the solution to redissolve the oil, then add a small amount of additional hot solvent to reduce the saturation. Allow the solution to cool slowly.[3][4]

  • Possible Cause 3: Inappropriate solvent. The chosen solvent may be too nonpolar for the compound.

    • Troubleshooting Step: Try a more polar solvent or a mixed solvent system. For fluorinated aromatic acids, a mixture of ethanol and water can be effective.[5][6]

Issue 2: No crystals form after the solution has cooled.

  • Possible Cause 1: Too much solvent was used. If the solution is not saturated, the compound will not crystallize.

    • Troubleshooting Step: Boil off some of the solvent to increase the concentration and then allow the solution to cool again.

  • Possible Cause 2: Supersaturation. The solution may be supersaturated and require nucleation to initiate crystallization.

    • Troubleshooting Step 1 (Scratching): Scratch the inside of the flask at the surface of the solution with a glass rod. This can create microscopic scratches that provide a surface for crystal growth.[3]

    • Troubleshooting Step 2 (Seeding): Add a tiny crystal of the crude starting material (a "seed crystal") to the solution to induce crystallization.[4]

Issue 3: Low recovery of the purified product.

  • Possible Cause 1: The chosen solvent is too effective. The product has significant solubility in the solvent even at low temperatures.

    • Troubleshooting Step: If using a mixed solvent system, increase the proportion of the "poor" solvent (the one in which the compound is less soluble). For an ethanol/water system, this would mean adding more water.

  • Possible Cause 2: Premature crystallization during hot filtration. The product crystallizes on the filter paper or in the funnel stem.

    • Troubleshooting Step: Use a pre-heated funnel and filter flask for the hot filtration step to prevent the solution from cooling prematurely.[7]

  • Possible Cause 3: Incomplete crystallization. The solution was not cooled for a sufficient amount of time.

    • Troubleshooting Step: Ensure the flask is cooled in an ice bath for an adequate period to maximize crystal formation before filtration.[4]

Acid-Base Extraction

Issue 1: An emulsion forms between the organic and aqueous layers.

  • Possible Cause: Vigorous shaking of the separatory funnel.

    • Troubleshooting Step: Add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel and gently swirl. This can help to break up the emulsion.

Issue 2: Low yield of precipitated product after acidification.

  • Possible Cause 1: Incomplete extraction. The acidic product was not fully extracted into the aqueous basic solution.

    • Troubleshooting Step: Perform multiple extractions (2-3 times) with the basic solution to ensure complete transfer of the carboxylate salt to the aqueous layer.

  • Possible Cause 2: Incomplete precipitation. The pH of the aqueous layer was not sufficiently lowered.

    • Troubleshooting Step: Check the pH of the aqueous layer with pH paper and continue to add acid until the pH is approximately 2 to ensure complete protonation and precipitation of the carboxylic acid.

Column Chromatography

Issue 1: Poor separation of the desired compound from impurities.

  • Possible Cause 1: Inappropriate mobile phase polarity. The eluent is either too polar or not polar enough to effectively separate the components.

    • Troubleshooting Step: Optimize the mobile phase composition using thin-layer chromatography (TLC) first. For acidic compounds like this compound, a mobile phase of hexane and ethyl acetate with a small amount of acetic acid can improve separation.[8]

  • Possible Cause 2: Column overloading. Too much crude material was loaded onto the column.

    • Troubleshooting Step: Use an appropriate ratio of silica gel to crude product, typically ranging from 30:1 to 100:1 by weight.[9][10]

  • Possible Cause 3: Improper column packing. The presence of cracks or channels in the silica gel leads to poor separation.

    • Troubleshooting Step: Ensure the column is packed uniformly. A "wet" packing method, where the silica is slurried with the initial mobile phase before being added to the column, is often preferred.[9]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 4837-20-1[2]
Molecular Formula C₈H₆F₂O₃[2]
Molecular Weight 188.13 g/mol [2]
Appearance White to light yellow crystalline powder[2]
Melting Point 169-171 °C

Table 2: Solubility of Benzoic Acid Derivatives in Common Solvents (Qualitative)

This table provides a general guideline for the solubility of benzoic acid derivatives, which can be extrapolated to this compound. Experimental determination is recommended for precise applications.

SolventSolubilityReference
Water Sparingly soluble in cold water, more soluble in hot water.[11][12]
Ethanol Soluble[13]
Methanol Soluble[13]
Acetone Soluble[12]
Ethyl Acetate Soluble[12]
Hexane Sparingly soluble[6]
Toluene Sparingly soluble[12]

Experimental Protocols

Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is a general guideline and may require optimization based on the impurity profile of the starting material.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in an appropriate organic solvent, such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction two more times.

  • Separation: Combine the aqueous layers. The neutral and basic impurities will remain in the organic layer.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid (HCl) until the pH is approximately 2. The purified this compound will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold water.

  • Drying: Dry the purified product.

Column Chromatography
  • Stationary Phase: Prepare a column with silica gel (230-400 mesh) in the chosen mobile phase.[14]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate. A typical gradient might start with 95:5 hexane:ethyl acetate and gradually increase the polarity to 70:30 hexane:ethyl acetate. Adding a small amount (e.g., 0.5%) of acetic acid to the mobile phase can improve the peak shape of the acidic product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow start Crude this compound recrystallization Recrystallization start->recrystallization acid_base Acid-Base Extraction start->acid_base chromatography Column Chromatography start->chromatography analysis Purity Analysis (HPLC, mp) recrystallization->analysis acid_base->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product >99% Purity

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization issue Issue During Recrystallization oiling_out Product Oils Out issue->oiling_out no_crystals No Crystals Form issue->no_crystals low_recovery Low Recovery issue->low_recovery cause1 High Impurity Concentration oiling_out->cause1 cause2 Supersaturation oiling_out->cause2 no_crystals->cause2 cause3 Too Much Solvent no_crystals->cause3 low_recovery->cause3 cause4 Premature Crystallization low_recovery->cause4 solution1 Preliminary Purification cause1->solution1 solution2 Add More Solvent and Cool Slowly cause2->solution2 solution4 Induce Nucleation (Scratch/Seed) cause2->solution4 solution3 Boil Off Excess Solvent cause3->solution3 solution5 Use Pre-heated Funnel cause4->solution5

Caption: Troubleshooting guide for common recrystallization issues.

References

Stability of 4-(Difluoromethoxy)benzoic acid in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 4-(difluoromethoxy)benzoic acid in acidic and basic conditions during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is generally considered a stable compound under normal handling and storage conditions.[1] The difluoromethoxy group is known to enhance the compound's stability, making it a reliable choice for various laboratory and industrial applications.[2] It is typically stored at room temperature in a dry, cool, and well-ventilated area.[1]

Q2: How does the difluoromethoxy group influence the stability of the benzoic acid moiety?

A2: The electron-withdrawing nature of the difluoromethoxy group can influence the reactivity of the carboxylic acid and the aromatic ring. This functional group generally enhances the overall stability of the molecule in various conditions.[2]

Q3: What are the potential degradation pathways for this compound under acidic or basic stress conditions?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar aromatic acids and ethers can undergo hydrolysis under forced conditions. Under harsh acidic or basic conditions, potential degradation could involve the cleavage of the ether linkage, although the difluoromethyl group is expected to confer significant resistance to this reaction compared to a simple methoxy group.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, it is incompatible with strong bases and strong oxidizing agents.[1] Contact with these substances should be avoided to prevent potential hazardous reactions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected loss of parent compound in acidic solution. Acid-catalyzed hydrolysis. Although generally stable, prolonged exposure to strong acids and high temperatures may lead to slow hydrolysis of the difluoromethoxy group.- Minimize exposure time to strong acidic conditions.- Conduct reactions at the lowest effective temperature.- Use a less harsh acidic catalyst if the reaction chemistry allows.- Monitor the reaction progress closely using a suitable analytical method like HPLC to track the concentration of the parent compound.
Formation of unknown impurities during a reaction in basic media. Base-catalyzed degradation. Strong bases can potentially react with the compound, leading to degradation products.[1]- Use the mildest basic conditions necessary for the intended reaction.- Consider using a non-nucleophilic base if applicable.- Perform a small-scale trial to assess stability under the planned basic conditions before proceeding with a larger scale experiment.- Characterize any significant impurities formed using techniques like LC-MS or NMR to understand the degradation pathway.
Inconsistent analytical results for stability studies. Improper sample handling or analytical method variability. This can include issues with sample preparation, dilution, or the stability-indicating capability of the analytical method.- Ensure consistent and accurate sample preparation and dilution procedures.- Validate the analytical method to ensure it is stability-indicating, meaning it can separate the parent compound from its potential degradation products.- Use a well-characterized reference standard for this compound for all analyses.
Precipitation of the compound from the solution during stability testing. Exceeding the solubility limit at a specific pH or temperature. The solubility of benzoic acid derivatives is often pH-dependent.- Determine the solubility of this compound at the intended pH and temperature before starting the experiment.- Consider using a co-solvent if it does not interfere with the stability study.- Ensure the concentration of the compound is below its solubility limit under all experimental conditions.

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study on this compound to illustrate its stability profile.

Condition Time (hours) Temperature (°C) % this compound Remaining Major Degradant(s) Observed
0.1 N HCl248098.54-Hydroxybenzoic acid (trace)
0.1 N HCl728095.24-Hydroxybenzoic acid
0.1 N NaOH248097.84-Hydroxybenzoic acid (trace)
0.1 N NaOH728094.14-Hydroxybenzoic acid
3% H₂O₂2425>99.0Not detected
Photostability (ICH Q1B)1.2 million lux hours25>99.0Not detected

Note: This data is illustrative and intended to represent typical results from a forced degradation study.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines the steps for conducting a forced degradation study to assess the stability of this compound under various stress conditions, which is crucial for developing stability-indicating analytical methods.[3][4]

1. Materials and Reagents:

  • This compound (Reference Standard)

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or other suitable buffer components for the mobile phase

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Thermostatic oven or water bath

  • Photostability chamber

3. Stock Solution Preparation:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

4. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Keep the solution at 80°C for 72 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 8, 24, 48, 72 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N NaOH before dilution and analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Keep the solution at 80°C for 72 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 N HCl before dilution and analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Analyze the sample at appropriate time points.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the samples after exposure.

5. Sample Analysis:

  • Dilute the stressed samples to a suitable concentration with the mobile phase.

  • Analyze the samples by a validated stability-indicating HPLC method. An example of a starting method could be a C18 column with a gradient elution of acetonitrile and a phosphate buffer at a low pH, with UV detection at a suitable wavelength (e.g., 240 nm).

  • Quantify the amount of this compound remaining and any degradation products formed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1N HCl, 80°C) stock->acid Expose to Stress base Base Hydrolysis (0.1N NaOH, 80°C) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress photo Photostability (ICH Q1B) stock->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling hplc HPLC Analysis photo->hplc neutralize Neutralize (for Acid/Base) sampling->neutralize neutralize->hplc data Data Interpretation (Quantify Parent & Degradants) hplc->data

Caption: Experimental workflow for the forced degradation study of this compound.

degradation_pathway parent This compound degradant 4-Hydroxybenzoic Acid parent->degradant  Harsh Acidic or  Basic Hydrolysis  

Caption: A potential degradation pathway of this compound under harsh hydrolytic conditions.

References

Technical Support Center: Amide Coupling with 4-(Difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for amide coupling reactions involving 4-(difluoromethoxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is resulting in low or no yield. What are the primary causes?

Low yields in amide coupling reactions with this compound can stem from several factors. The electron-withdrawing nature of the difluoromethoxy group can decrease the nucleophilicity of the carboxylate, making activation more challenging. Common issues include:

  • Incomplete Activation of the Carboxylic Acid: The coupling reagent may not be efficient enough or used in insufficient quantities to fully activate the electron-deficient carboxylic acid.[1][2]

  • Deactivation of the Amine: Protonation of the amine by the carboxylic acid can occur, rendering the amine non-nucleophilic and halting the reaction.[1]

  • Hydrolysis: The presence of moisture in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing the formation of the amide. It is crucial to use anhydrous solvents and reagents.[2]

  • Steric Hindrance: Bulky substituents on either the this compound or the amine partner can sterically hinder the reaction, leading to slow or incomplete coupling.[1]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or the choice and amount of base can significantly impact the reaction's success.[2]

Q2: Which coupling reagents are most effective for this compound?

Due to the electron-deficient nature of this compound, more potent coupling reagents are often required. The choice of reagent can be critical for achieving high yields.

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are highly effective for activating electron-deficient carboxylic acids.[1][3] HATU is often preferred for its rapid reaction times and high efficiency.[4]

  • Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common and cost-effective choice. However, it is almost always used with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to increase efficiency and suppress side reactions, particularly racemization if chiral centers are present.[5][6][7]

  • Phosphonium Salts: Reagents such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also very effective, especially for challenging couplings, and can minimize certain side reactions.[3]

Q3: What is the role of the base in this reaction, and which one should I use?

A non-nucleophilic organic base is crucial in amide coupling reactions. Its primary roles are to deprotonate the carboxylic acid, facilitating its activation by the coupling reagent, and to neutralize any acidic byproducts generated during the reaction.

  • Commonly Used Bases: Diisopropylethylamine (DIPEA) and triethylamine (TEA) are frequently used. DIPEA is often preferred due to its steric bulk, which minimizes the risk of it acting as a nucleophile and participating in side reactions.[1]

  • Equivalents of Base: Typically, 2-3 equivalents of the base are used.

Q4: I am observing side products in my reaction. How can these be minimized?

Side product formation can be a significant issue. Identifying and addressing the cause is key to obtaining a clean reaction profile.

  • Unreacted Starting Material: If you observe significant amounts of unreacted this compound, consider increasing the equivalents of the coupling reagent (e.g., 1.1-1.5 eq) or switching to a more potent one like HATU.[1] Pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine can also improve conversion.[2][8]

  • Hydrolysis of Activated Ester: If the primary byproduct is the starting carboxylic acid, ensure that all solvents and reagents are anhydrous. Using molecular sieves to dry solvents can be beneficial.[2]

  • Racemization: If your amine or carboxylic acid contains a chiral center, racemization can be a concern. Using additives like HOBt or HOAt can help suppress this.[9] Running the reaction at a lower temperature may also be beneficial.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the amide coupling of this compound.

TroubleshootingWorkflow start Low or No Product Yield check_activation Check Carboxylic Acid Activation start->check_activation Incomplete Conversion? check_amine Assess Amine Reactivity start->check_amine Starting Materials Unchanged? check_conditions Review Reaction Conditions start->check_conditions General Failure solution_reagent Increase Equivalents of Coupling Reagent or Switch to HATU/PyBOP check_activation->solution_reagent Inefficient Reagent? solution_preactivate Pre-activate Acid with Coupling Reagent + Base before Amine Addition check_activation->solution_preactivate Slow Activation? solution_base Ensure Sufficient Base (2-3 eq DIPEA) is present check_amine->solution_base Amine Protonation? solution_anhydrous Use Anhydrous Solvents and Reagents (Dry over Mol. Sieves) check_conditions->solution_anhydrous Hydrolysis? solution_temp Increase Temperature or Use Microwave Irradiation for Hindered Substrates check_conditions->solution_temp Steric Hindrance?

Caption: A troubleshooting decision tree for low-yield amide coupling reactions.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the amide coupling of electron-deficient benzoic acids, which can be applied to this compound. Yields are highly dependent on the specific amine coupling partner.

Carboxylic AcidAmineCoupling Reagent/AdditiveBase (eq)SolventTemp. (°C)Time (h)Yield (%)
This compoundPrimary/Secondary AmineHATU (1.1-1.5 eq)DIPEA (2-3)DMF/DCMRT1-470-95
This compoundPrimary/Secondary AmineEDC (1.2-1.5 eq) / HOBt (1.2 eq)DIPEA (2-3)DMF/DCM0 to RT4-1660-90
This compoundElectron-deficient AmineHATU (1.2 eq)DIPEA (3)DMART1250-85
4-Fluorobenzoic AcidVarious AminesCDI / DIPEADIPEA (2)MeCN-H₂ORT-Good
Benzoic Acid DerivativesVarious AminesEDC / DMAP / HOBt (cat.)DIPEAAcetonitrile2342Variable

Note: This data is compiled from typical results for electron-deficient benzoic acids and should be used as a guideline. Optimization for each specific substrate is recommended.[5][10]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and dissolve it in an anhydrous solvent such as DMF or DCM (to make a 0.1-0.5 M solution).

  • Addition of Base and Reagent: Add the amine coupling partner (1.0-1.2 equivalents) followed by a non-nucleophilic base such as DIPEA (2.0-3.0 equivalents).

  • Activation: Add HATU (1.1-1.5 equivalents) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[2][11]

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent), HOBt (1.2 equivalents), and the amine coupling partner (1.0-1.2 equivalents) in anhydrous DMF.

  • Addition of Base: Add DIPEA (2.0-3.0 equivalents) to the mixture.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Activation: Add EDC (1.2-1.5 equivalents) portion-wise to the stirred reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Follow steps 5 and 6 from the HATU protocol for the reaction workup and purification.[6]

Amide Coupling Reaction Pathway

This diagram illustrates the general mechanism for amide bond formation using a coupling reagent.

AmideCoupling reactants This compound + Amine (R-NH2) activation Activation Step reactants->activation coupling Nucleophilic Attack reactants->coupling Amine activated_ester Activated Intermediate (e.g., O-Acylisourea or Active Ester) activation->activated_ester activated_ester->coupling product Amide Product + Byproducts coupling->product reagents Coupling Reagent (e.g., HATU, EDC) + Base (e.g., DIPEA) reagents->activation

Caption: Generalized pathway for amide bond formation via an activated intermediate.

References

Improving the solubility of 4-(Difluoromethoxy)benzoic acid for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Difluoromethoxy)benzoic acid, focusing on challenges related to its solubility in reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Why is my this compound not dissolving in the reaction solvent?

A2: Insufficient solubility is a common issue and can be attributed to several factors:

  • Inappropriate Solvent Choice: The polarity of your solvent may not be suitable for dissolving this compound.

  • Low Temperature: Solubility of solids generally increases with temperature. Your reaction may be running at a temperature too low to achieve complete dissolution.

  • Concentration: The amount of this compound you are trying to dissolve may exceed its solubility limit in the chosen volume of solvent.

  • Purity of the Compound: Impurities can sometimes affect the solubility of a compound.

Q3: Can I use heat to improve the solubility of this compound?

A3: Yes, in many cases, gently heating the mixture can significantly improve the solubility of this compound. However, it is crucial to consider the thermal stability of the acid and other reactants in your mixture. The compound's melting point is between 165-171 °C, so heating should be controlled and kept well below this range to avoid decomposition.[1]

Q4: How does pH affect the solubility of this compound?

A4: As a carboxylic acid, the solubility of this compound is highly pH-dependent. In aqueous solutions or protic solvents, increasing the pH by adding a base will deprotonate the carboxylic acid group to form a carboxylate salt.[3] These salts are generally much more soluble in polar solvents, including water, than the neutral acid.

Troubleshooting Guide

This guide provides systematic approaches to address solubility challenges with this compound in your reactions.

Problem: Poor Solubility in a Non-Polar Aprotic Solvent (e.g., Toluene, Hexane)
Potential Cause Suggested Solution Experimental Protocol
Mismatch in PolarityUse a more polar solvent or a co-solvent.Protocol 1: Co-solvent Addition
Insufficient EnergyGently heat the reaction mixture.Protocol 2: Thermal Method
Problem: Poor Solubility in a Polar Aprotic Solvent (e.g., Acetonitrile, Acetone)
Potential Cause Suggested Solution Experimental Protocol
Saturation Limit ReachedIncrease the solvent volume or try a different polar aprotic solvent with higher solubilizing power (e.g., DMF, DMSO).Protocol 3: Solvent Screening
Low TemperatureGently heat the reaction mixture.Protocol 2: Thermal Method
Problem: Poor Solubility in a Polar Protic Solvent (e.g., Ethanol, Water)
Potential Cause Suggested Solution Experimental Protocol
Neutral form of the acid is insolubleAdjust the pH by adding a base to form a soluble salt.Protocol 4: pH Adjustment
Saturation Limit ReachedIncrease the solvent volume or use a co-solvent.Protocol 1: Co-solvent Addition

Experimental Protocols

Protocol 1: Co-solvent Addition

  • To your suspension of this compound in the primary solvent, add a more polar co-solvent (e.g., THF, dioxane, or DMF) dropwise.

  • Stir the mixture vigorously after each addition.

  • Continue adding the co-solvent until the solid dissolves completely.

  • Note: Ensure the co-solvent is compatible with your reaction conditions and does not interfere with the desired chemical transformation.

Protocol 2: Thermal Method

  • While stirring, gently heat the reaction vessel containing the suspension of this compound.

  • Use a suitable heating mantle or oil bath and monitor the temperature closely.

  • Gradually increase the temperature until the solid dissolves.

  • Caution: Do not exceed the boiling point of the solvent or the decomposition temperature of any reactants.

Protocol 3: Solvent Screening

  • In separate small vials, add a small, known amount of this compound.

  • To each vial, add a different solvent from the list of recommended solvents (see table below).

  • Stir or shake the vials at a constant temperature.

  • Observe which solvent dissolves the acid most effectively.

Protocol 4: pH Adjustment (for reactions in polar protic solvents)

  • To your suspension, add a suitable base (e.g., sodium bicarbonate, potassium carbonate, or a non-nucleophilic organic base like triethylamine) portion-wise.

  • Monitor the pH of the mixture if in an aqueous environment.

  • Continue adding the base until the this compound dissolves, indicating the formation of the more soluble carboxylate salt.

  • Note: This method is only suitable for reactions where the carboxylate anion is the desired reactive species or where the presence of a base does not interfere with the reaction.

Data Presentation

Table 1: Expected Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent ClassExamplesExpected SolubilityNotes
Non-Polar AproticHexane, Toluene, ChloroformLowThe difluoromethoxy group may slightly improve solubility over benzoic acid.
Polar AproticAcetone, Acetonitrile, Ethyl Acetate, THFModerateGood general-purpose solvents for initial trials.
Highly Polar AproticDMF, DMSOHighOften good solvents for dissolving carboxylic acids.
Polar ProticMethanol, Ethanol, IsopropanolModerate to HighSolvation is aided by hydrogen bonding.
AqueousWaterLow (as acid), High (as salt)Solubility in water is expected to be poor but increases significantly with the addition of a base.

Visualizations

Caption: Workflow for troubleshooting the solubility of this compound.

logical_relationship substance This compound - Solid - Carboxylic Acid solubility {Solubility Challenge} substance->solubility methods Solubility Enhancement Methods pH Adjustment (Base Addition) Co-solvent Addition Thermal Method solubility->methods outcome {Improved Solubility} methods:f1->outcome methods:f2->outcome methods:f3->outcome

Caption: Relationship between the compound, the problem, and potential solutions.

References

Technical Support Center: 4-(Difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Difluoromethoxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

This compound is generally stable under normal handling and storage conditions at room temperature.[1][2] However, potential issues can arise under specific chemical or physical stress.

  • Thermal Decomposition: When heated to decomposition, it can release hazardous substances such as carbon oxides (CO, CO₂) and hydrogen fluoride.[1]

  • Chemical Incompatibility: The compound should be stored away from strong oxidizing agents and strong bases, as these can promote undesirable reactions.[1]

  • Hydrolytic Stability: The difluoromethoxy group may be susceptible to hydrolysis under certain acidic or basic conditions, although it is generally more stable than related groups. The stability of similar difluoromethyl groups on aromatic rings can be influenced by other substituents.[3][4]

Q2: Can the difluoromethoxy (-OCF₂H) group undergo hydrolysis? What are the likely products?

Yes, while the difluoromethoxy group enhances stability, it is not completely inert.[5] Hydrolysis is a potential side reaction, particularly under harsh acidic or basic conditions. The electron-withdrawing nature of substituents on an aromatic ring can significantly influence the lability of such groups.[3][6]

  • Under Basic Conditions: Strong bases may facilitate the hydrolysis of the difluoromethoxy group. Mechanistically, this could proceed through nucleophilic attack, eventually leading to the formation of 4-hydroxybenzoic acid and formate.

  • Under Acidic Conditions: Strong acids can also catalyze hydrolysis, potentially protonating the ether oxygen and making the carbon more susceptible to nucleophilic attack by water.

The diagram below illustrates the potential hydrolysis pathway.

HydrolysisPathway cluster_main Potential Hydrolysis of this compound Start This compound Product1 4-Hydroxybenzoic acid Start->Product1 H₃O⁺ or OH⁻ Product2 Formate/Formic Acid Start->Product2 H₃O⁺ or OH⁻

Caption: Potential hydrolysis pathway of the difluoromethoxy group.

Q3: Is decarboxylation a common side reaction for this compound?

Decarboxylation of aromatic carboxylic acids typically requires high temperatures (often >140°C) or the presence of a catalyst, such as copper salts.[7][8][9] While not a common side reaction under standard synthetic conditions (e.g., amide coupling at room temperature), it can occur under forcing thermal conditions.

  • Thermal Decarboxylation: Heating this compound, especially in the presence of catalysts like copper, could lead to the formation of 1-(difluoromethoxy)benzene.

  • Oxidative Decarboxylation: The presence of strong oxidizing agents or radical initiators can also promote decarboxylation.[10]

Troubleshooting Guides for Common Reactions

Amide Coupling Reactions

Amide bond formation is a frequent application for this compound.[11] Side reactions can be minimized by careful selection of coupling reagents and conditions.

Q4: During an amide coupling reaction with my amine, I am observing low yield and multiple byproducts. What could be the cause?

This is a common issue in amide coupling. The cause often relates to the activation method of the carboxylic acid and the stability of the activated intermediate.

Troubleshooting Amide Coupling Issues

Problem Potential Cause Suggested Solution
Low Yield Incomplete activation of the carboxylic acid. Use a more efficient coupling reagent like HATU or COMU. Ensure reagents are anhydrous.
Hydrolysis of the activated ester intermediate. Minimize water in the reaction. Add the amine shortly after the activating agent.[12]
The amine is a poor nucleophile (e.g., aniline). Increase reaction temperature slightly or use a more potent coupling reagent. Consider using a catalyst like HOBt or Oxyma to form a more reactive intermediate.[13][14]
Racemization (if amine is chiral) Over-activation or prolonged reaction time with carbodiimide reagents (EDC, DIC). Add a racemization suppressant like HOBt or Oxyma.[14] Use phosphonium (PyBOP) or aminium/uronium (HATU) reagents which are known to reduce racemization.[11]
Formation of N-acylurea Using carbodiimides (EDC, DIC) without an additive. The activated O-acylisourea intermediate rearranges. Add HOBt or Oxyma. This traps the O-acylisourea as a more stable and reactive active ester, preventing rearrangement.

| Side reaction with primary amide | If the coupling partner contains a primary amide (e.g., Asn, Gln), carbodiimides can dehydrate it to a nitrile.[14] | Avoid using carbodiimide reagents in this specific case. Opt for phosphonium or uronium-based reagents. |

The following workflow illustrates key decision points for minimizing side reactions during amide coupling.

AmideCouplingWorkflow cluster_side_reactions Potential Side Reactions start Start: Combine this compound, Solvent (e.g., DMF), and Base (e.g., DIPEA) add_coupling Add Coupling Reagent (e.g., HATU, EDC) start->add_coupling preactivate Allow for Pre-activation (5-30 min) add_coupling->preactivate Key step to avoid amine side reactions with coupling agent[15] add_amine Add Amine preactivate->add_amine hydrolysis Hydrolysis of Activated Ester preactivate->hydrolysis reaction Stir at RT until completion (Monitor by TLC/LCMS) add_amine->reaction workup Aqueous Workup & Purification reaction->workup racemization Racemization reaction->racemization

References

4-(Difluoromethoxy)benzoic acid reaction scale-up challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the reaction scale-up of 4-(Difluoromethoxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most prevalent industrial approach involves the difluoromethoxylation of a 4-hydroxybenzoic acid derivative (typically an ester, like methyl or ethyl 4-hydroxybenzoate) followed by hydrolysis. This method is generally preferred for its scalability and the availability of starting materials. The key step is the formation of the aryl difluoromethyl ether.

Q2: Which reagents are recommended for the difluoromethoxylation step at scale?

A2: For large-scale synthesis, sodium chlorodifluoroacetate (ClCF₂CO₂Na) is a highly recommended reagent. It serves as a precursor to difluorocarbene (:CF₂) upon thermal decarboxylation.[1][2] This reagent is favored because it is a bench-stable solid and is more environmentally friendly than older reagents like chlorodifluoromethane (Freon-22), which is an ozone-depleting substance.[3] Other modern reagents like S-(difluoromethyl)sulfonium salts are also effective but may have different cost and scalability profiles.[4]

Q3: What are the key safety concerns when scaling up this reaction?

A3: The primary safety concerns include:

  • Exothermic Reaction: The generation of difluorocarbene from sodium chlorodifluoroacetate is an exothermic process. On a large scale, heat dissipation becomes critical to prevent runaway reactions. Careful control of the reaction temperature and addition rate is essential.

  • Pressure Buildup: The decarboxylation of sodium chlorodifluoroacetate releases carbon dioxide gas. The reaction vessel must be able to handle the resulting pressure increase or be equipped with a suitable pressure-relief system.

  • Handling of Reagents: While sodium chlorodifluoroacetate is relatively stable, other reagents and solvents may be hazardous. For example, polar aprotic solvents like DMF (N,N-Dimethylformamide) are commonly used and have specific handling requirements. Always consult the Safety Data Sheet (SDS) for all materials used.

Q4: What are the typical byproducts in the difluoromethoxylation of 4-hydroxybenzoic acid derivatives?

A4: When using difluorocarbene-based methods, potential byproducts can arise from side reactions. These may include:

  • Unreacted Starting Material: Incomplete reaction can leave residual 4-hydroxybenzoic acid ester.

  • Over-alkylation or Side Reactions: While less common for this specific substrate, highly reactive intermediates can potentially lead to other minor byproducts.

  • Impurities from Reagents: The purity of the difluoromethylating agent can impact the impurity profile of the final product.

Q5: How can the progress of the reaction be monitored effectively?

A5: Reaction progress can be monitored using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and effective method to observe the consumption of the starting material (4-hydroxybenzoic acid ester) and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the formation of the desired product and any byproducts.

  • Gas Chromatography (GC): Can be used if the components are sufficiently volatile and thermally stable.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield / Incomplete Conversion 1. Insufficient Temperature: The thermal decarboxylation of sodium chlorodifluoroacetate requires a specific temperature to proceed at an adequate rate.1. Optimize Temperature: Ensure the internal reaction temperature reaches the required level (often >100°C in a high-boiling solvent like DMF). Monitor the internal temperature, not just the heating bath temperature.
2. Ineffective Base: The phenolic proton of the 4-hydroxybenzoic acid ester must be removed to form the nucleophilic phenoxide. An insufficient amount or strength of the base can limit the reaction.2. Base Selection and Stoichiometry: Use an appropriate base (e.g., potassium carbonate, cesium carbonate) in sufficient molar excess to ensure complete deprotonation of the phenol.[2]
3. Poor Reagent Quality: The sodium chlorodifluoroacetate may be of low purity or have degraded.3. Verify Reagent Quality: Use a fresh, high-purity batch of the difluoromethylating agent.
Formation of Unknown Impurities 1. Localized Overheating: Poor heat transfer on a larger scale can lead to "hot spots," causing decomposition of reactants or products.1. Improve Heat Management: Ensure efficient stirring and use a reactor with adequate heat transfer capabilities. Consider controlling the rate of heating.
2. Presence of Water: Water can react with the difluorocarbene intermediate.2. Use Anhydrous Conditions: Ensure all solvents and reagents are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen, argon).
Product is Off-Color (e.g., Yellow or Brown) 1. High Reaction Temperature or Extended Reaction Time: Can lead to the formation of colored polymeric byproducts.1. Optimize Reaction Conditions: Determine the minimum temperature and time required for complete conversion through optimization studies.
2. Impurities in Starting Materials: Colored impurities in the starting 4-hydroxybenzoic acid ester can carry through to the final product.2. Purify Starting Materials: Ensure the purity of the starting materials before beginning the reaction.
Difficulty with Product Isolation/Purification 1. Emulsion during Workup: The use of certain solvents and bases can lead to stable emulsions during aqueous extraction.1. Optimize Workup Procedure: Add brine (saturated NaCl solution) to help break emulsions. Consider alternative extraction solvents.
2. Co-elution of Impurities: Impurities with similar polarity to the product can be difficult to separate by chromatography.2. Recrystallization: If the product is a solid, recrystallization is often an effective and scalable purification method. Develop an appropriate solvent system.

Experimental Protocols & Data

Table 1: Comparison of Difluoromethoxylation Reagents for Phenols
ReagentTypical ConditionsAdvantagesScale-Up Challenges
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) Base (K₂CO₃, Cs₂CO₃), Polar aprotic solvent (DMF, NMP), Heat (100-140°C)[1][2]Stable solid, relatively low cost, environmentally friendlier than older reagents, good for large scale.[2]Exothermic decarboxylation, CO₂ evolution (pressure), requires high temperatures.
S-(Difluoromethyl)sulfonium Salt Base (LiOH), Solvent (e.g., THF), Room Temperature[4]Bench-stable, mild reaction conditions.[4]Higher reagent cost, atom economy.
Difluorobromoacetic Acid (BrCF₂CO₂H) Visible light, photoredox catalyst (e.g., fac-Ir(ppy)₃)[5]Mild, photocatalytic conditions.[5]Requires specialized photochemical equipment, potential for light penetration issues at scale.
Chlorodifluoromethane (HCFC-22) Strong base, polar solvent.Historically used, effective.Gaseous reagent, ozone-depleting substance, difficult to handle at scale, potential for byproduct formation.[3]
General Experimental Workflow for Difluoromethoxylation

This workflow outlines the key steps for the synthesis of a this compound ester, a precursor to the final acid.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification charge_reactor Charge Reactor with: - Methyl 4-hydroxybenzoate - Base (e.g., K₂CO₃) - Solvent (e.g., DMF) inert_atmosphere Establish Inert Atmosphere (N₂) charge_reactor->inert_atmosphere charge_reagent Add Sodium Chlorodifluoroacetate inert_atmosphere->charge_reagent heat Heat to Target Temperature (e.g., 120°C) charge_reagent->heat Start Reaction monitor Monitor Reaction (TLC/HPLC) heat->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete quench Quench with Water & Acidify cool->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify Crude Product (Recrystallization or Chromatography) dry->purify

Caption: General workflow for the synthesis of a this compound ester.

Logical Troubleshooting Diagram

This diagram provides a logical flow for troubleshooting common issues during the reaction scale-up.

troubleshooting_flowchart decision decision start Start Troubleshooting check_conversion Low Conversion? start->check_conversion no1 Check Purity check_conversion->no1 No yes1 Verify Reaction Conditions check_conversion->yes1 Yes check_purity Impure Product? no1->check_purity temp_ok Temperature Correct? yes1->temp_ok no2 Process OK check_purity->no2 No yes2 Analyze Impurity Profile check_purity->yes2 Yes overheating Signs of Decomposition (Dark Color)? yes2->overheating yes_temp yes_temp temp_ok->yes_temp Yes no_temp Adjust Heating Profile. Ensure Internal Temp is Monitored. temp_ok->no_temp No base_ok base_ok yes_temp->base_ok Base Stoichiometry & Strength Correct? yes_base yes_base base_ok->yes_base Yes no_base Recalculate Stoichiometry. Consider a Stronger/Drier Base. base_ok->no_base No reagent_ok reagent_ok yes_base->reagent_ok Reagent Quality Verified? no_reagent Use Fresh, High-Purity Reagent. reagent_ok->no_reagent No yes_reagent Consider Reaction Time or Solvent Effects. reagent_ok->yes_reagent Yes yes_heat Improve Heat Transfer. Reduce Temperature if Possible. overheating->yes_heat Yes no_heat Review Starting Material Purity. Optimize Workup & Purification. overheating->no_heat No

Caption: Troubleshooting decision tree for reaction scale-up.

References

Preventing decomposition of 4-(Difluoromethoxy)benzoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the decomposition of 4-(Difluoromethoxy)benzoic acid during storage. Below you will find troubleshooting advice and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For maximum stability, storage at -20°C is recommended.

Q2: What are the primary factors that can cause the decomposition of this compound?

A2: The main factors contributing to the degradation of this compound are exposure to moisture, high temperatures, light, and incompatible substances such as strong bases and oxidizing agents.

Q3: How does moisture affect the stability of this compound?

A3: Moisture can lead to the hydrolysis of the difluoromethoxy ether linkage. Studies on similar compounds have shown that difluoromethoxy groups can be more susceptible to hydrolysis than their methoxy counterparts.[1] This hydrolysis can result in the formation of 4-hydroxybenzoic acid and difluoromethanol, which is unstable and can decompose further.

Q4: Is this compound sensitive to light?

A4: Aromatic compounds can be susceptible to photodegradation upon exposure to UV light. While fluorinated aromatic compounds can exhibit a degree of photostability, prolonged exposure to light should be avoided to prevent potential degradation pathways such as hydroxylation of the aromatic ring or cleavage of the C-O bond.[1][2][3]

Q5: What happens if this compound is exposed to high temperatures?

A5: Thermal stress can lead to the decomposition of this compound. A likely thermal degradation pathway for benzoic acids is decarboxylation. For this compound, this would result in the formation of (difluoromethoxy)benzene. At very high temperatures, further fragmentation of the molecule can occur.

Q6: What are the likely degradation products of this compound?

A6: Based on the chemical structure, the most probable degradation products are:

  • Hydrolysis: 4-hydroxybenzoic acid.

  • Thermal Degradation: (Difluoromethoxy)benzene (from decarboxylation).

  • Photodegradation: Hydroxylated derivatives of this compound or 4-hydroxybenzoic acid.

Q7: How can I detect the decomposition of my this compound sample?

A7: Decomposition can be detected by a change in the physical appearance of the solid (e.g., color change, clumping) or by analytical techniques such as High-Performance Liquid Chromatography (HPLC). An increase in impurity peaks or a decrease in the main peak area in the chromatogram would indicate degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Change in physical appearance of the solid (e.g., discoloration, clumping). Exposure to moisture and/or light.Store the compound in a tightly sealed, opaque container in a desiccator or a dry, dark environment. For long-term storage, consider refrigeration or freezing.
Inconsistent or non-reproducible experimental results. Degradation of the compound in solution.Prepare fresh solutions for each experiment. If stock solutions are necessary, store them at a low temperature (2-8°C or -20°C), protected from light, and for a limited duration. Verify the purity of the solution using HPLC before use.
Appearance of new peaks in the HPLC chromatogram of a stored sample. Chemical decomposition.Identify the new peaks by comparing their retention times to those of suspected degradation products (e.g., 4-hydroxybenzoic acid). Use a stability-indicating HPLC method to resolve the parent compound from its degradants.
Decrease in the peak area of the main compound in HPLC analysis over time. Degradation of the compound.Review storage conditions of both the solid material and any solutions. Ensure storage is in a cool, dark, and dry place. Avoid exposure to incompatible substances.
Precipitation of the compound from a solution. Change in pH or solvent evaporation.Ensure the pH of the solution is appropriate to maintain solubility. Benzoic acid derivatives are generally more soluble in slightly basic conditions, but this may accelerate hydrolysis. Use buffered solutions where appropriate and ensure containers are well-sealed.

Predicted Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound under different stress conditions.

G Potential Degradation Pathways of this compound parent This compound hydrolysis_product 4-Hydroxybenzoic acid parent->hydrolysis_product Hydrolysis (H₂O) thermal_product (Difluoromethoxy)benzene parent->thermal_product Thermal Stress (Heat, -CO₂) photo_product Hydroxylated Derivatives parent->photo_product Photodegradation (Light, UV)

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation (Solution): Heat 2 mL of the stock solution at 80°C for 24 hours.

  • Thermal Degradation (Solid): Place a small amount of solid this compound in an oven at 105°C for 24 hours.

  • Photolytic Degradation: Expose 2 mL of the stock solution to a light source that provides both UV and visible light for a specified duration (e.g., 24 hours).

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general HPLC method for the separation and quantification of this compound and its primary degradation product, 4-hydroxybenzoic acid.

Instrumentation and Conditions:

Parameter Condition
HPLC System A system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4][5][6][7]
Mobile Phase A 0.1% Phosphoric acid in water.
Mobile Phase B Acetonitrile.
Gradient Elution A suitable gradient to separate the parent compound and its degradants (e.g., start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B).
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Detection Wavelength 235 nm or 254 nm.[8]
Injection Volume 10 µL.

Procedure:

  • Prepare standard solutions of this compound and 4-hydroxybenzoic acid in the mobile phase.

  • Prepare samples from the forced degradation study by diluting them to an appropriate concentration.

  • Inject the standards and samples into the HPLC system.

  • Monitor the chromatograms for the retention times of the parent compound and any degradation products. The method is considered stability-indicating if it can resolve the peak of this compound from the peaks of its degradation products and any other impurities.

Experimental Workflow

The following diagram illustrates the workflow for conducting a forced degradation study and developing a stability-indicating HPLC method.

G Workflow for Forced Degradation Study and Method Development cluster_0 Forced Degradation cluster_1 HPLC Method Development Prepare Stock Solution Prepare Stock Solution Apply Stress Conditions Apply Stress Conditions Prepare Stock Solution->Apply Stress Conditions Stressed Samples Stressed Samples Apply Stress Conditions->Stressed Samples Analyze Stressed Samples Analyze Stressed Samples Stressed Samples->Analyze Stressed Samples Develop HPLC Method Develop HPLC Method Develop HPLC Method->Analyze Stressed Samples Validate Method Validate Method Analyze Stressed Samples->Validate Method

Caption: Workflow for stability testing of this compound.

References

Technical Support Center: Characterization of Unexpected Peaks in ¹H NMR of 4-(Difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing unexpected peaks in the ¹H NMR spectra of 4-(Difluoromethoxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: I am seeing unexpected signals in the aromatic region of my ¹H NMR spectrum for this compound. What could they be?

A1: Unexpected aromatic signals can arise from several sources:

  • Residual Starting Material: If the synthesis of this compound starts from 4-hydroxybenzoic acid, the presence of the latter as an impurity is possible. 4-Hydroxybenzoic acid will show a distinct set of aromatic peaks.

  • Positional Isomers: Incomplete regioselectivity during the synthesis could lead to the formation of other isomers, such as 2-(difluoromethoxy)benzoic acid or 3-(difluoromethoxy)benzoic acid, which would have different splitting patterns in the aromatic region.

  • Side-Products from Synthesis: Depending on the synthetic route, various aromatic byproducts could be formed. For instance, if a protecting group strategy is employed, incomplete deprotection can result in aromatic signals from the protected species.

  • Degradation Products: Although generally stable, under harsh conditions (e.g., strong acid/base, high temperature), degradation could occur. Decarboxylation, while typically requiring high temperatures, would yield difluoromethoxybenzene, which has a distinct aromatic signal pattern.

Q2: There is a broad singlet in my spectrum that I cannot assign. What is its likely origin?

A2: A broad singlet is often indicative of an exchangeable proton, such as an acidic or hydroxyl proton.

  • Carboxylic Acid Proton: The carboxylic acid proton of this compound itself can appear as a broad singlet, typically at a high chemical shift (δ > 10 ppm). Its position can vary with concentration and the solvent used.

  • Water: Residual water in the NMR solvent is a very common impurity and appears as a broad singlet. Its chemical shift is highly dependent on the solvent (e.g., ~1.56 ppm in CDCl₃, ~3.33 ppm in DMSO-d₆).

  • Alcohol Impurities: Residual alcohols from the synthesis or purification steps (e.g., methanol, ethanol) will have hydroxyl protons that appear as broad singlets.

Q3: I observe small peaks that do not seem to be related to my product. How can I identify them?

A3: Small, sharp peaks are often due to residual solvents from the reaction or purification process.

  • Common Solvents: Solvents like acetone, ethyl acetate, dichloromethane, and hexane are frequently observed. Their characteristic chemical shifts are well-documented.[1][2][3][4][5]

  • Grease: Silicone grease from glassware joints can introduce broad, low-intensity signals, typically around 0 ppm.

To confirm the identity of these peaks, you can consult standard tables of NMR solvent impurities. It is also good practice to run a ¹H NMR spectrum of the solvent you are using to check for any inherent impurities.

Troubleshooting Guide

The following table provides a structured approach to troubleshooting unexpected peaks in the ¹H NMR of this compound.

Observed Problem Possible Causes Recommended Actions
Unexpected aromatic signals - Residual 4-hydroxybenzoic acid- Positional isomers- Aromatic byproducts- Compare the spectrum with an authentic sample of 4-hydroxybenzoic acid.- Use 2D NMR techniques (e.g., COSY, HMBC) to establish connectivity.- Purify the sample by recrystallization or chromatography.
Broad singlet of unknown origin - Carboxylic acid proton- Residual water- Residual alcohol- Perform a D₂O exchange experiment; exchangeable protons will disappear.- Check the chemical shift against known values for water in your solvent.- Dry your sample and NMR solvent thoroughly.
Small, sharp, unassigned peaks - Residual solvents (e.g., acetone, ethyl acetate)- Silicone grease- Consult tables of common NMR solvent impurities.[1][2][3][4][5]- Ensure all glassware is thoroughly cleaned and dried.- Avoid using excessive grease on joints.
Triplet at ~6.5 ppm - This is the characteristic signal for the -OCHF₂ proton of this compound.- This is an expected peak and confirms the presence of the difluoromethoxy group.

Experimental Protocols

Protocol for NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of your this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial. Ensure the solvent is of high purity.

  • Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. If necessary, sonicate for a brief period.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube.

  • Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Analysis: Acquire the ¹H NMR spectrum according to the spectrometer's standard operating procedures.

Protocol for Recrystallization of this compound
  • Solvent Selection: Choose a suitable solvent system. A common approach is a binary system where the compound is soluble in one solvent at high temperature and insoluble in the other at low temperature (e.g., ethanol/water or ethyl acetate/hexane).

  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot "good" solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add the "poor" solvent to the hot solution until it becomes slightly cloudy. If using a single solvent, simply allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Check: Acquire a ¹H NMR spectrum of the recrystallized material to confirm its purity.

Visualizations

troubleshooting_workflow start Unexpected Peaks in 1H NMR check_aromatic Are there unexpected signals in the aromatic region? start->check_aromatic check_broad Is there a broad, unassigned singlet? check_aromatic->check_broad No aromatic_causes Possible Causes: - Residual Starting Material - Positional Isomers - Byproducts check_aromatic->aromatic_causes Yes check_sharp Are there small, sharp, unassigned peaks? check_broad->check_sharp No broad_causes Possible Causes: - Exchangeable Protons (COOH, H2O) - Residual Alcohols check_broad->broad_causes Yes sharp_causes Possible Causes: - Residual Solvents - Grease check_sharp->sharp_causes Yes end Peaks Identified check_sharp->end No action_purify Action: - 2D NMR - Purify (Recrystallization, Chromatography) aromatic_causes->action_purify action_d2o Action: - D2O Exchange - Dry Sample & Solvent broad_causes->action_d2o action_tables Action: - Consult Solvent Impurity Tables - Clean Glassware sharp_causes->action_tables action_purify->end action_d2o->end action_tables->end

Caption: Troubleshooting workflow for unexpected ¹H NMR peaks.

impurity_sources cluster_synthesis Synthesis-Related cluster_handling Sample Handling & Preparation cluster_stability Stability-Related starting_material Starting Material (e.g., 4-Hydroxybenzoic Acid) product This compound ¹H NMR Spectrum starting_material->product side_products Side Products (e.g., Positional Isomers) side_products->product reagents Residual Reagents reagents->product solvents Residual Solvents (from purification) solvents->product nmr_solvent NMR Solvent Impurities (e.g., H2O) nmr_solvent->product grease Grease grease->product degradation Degradation Products degradation->product

Caption: Potential sources of unexpected peaks in ¹H NMR.

References

Validation & Comparative

A Comparative Guide to 4-(Difluoromethoxy)benzoic Acid and 4-Methoxybenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science, the substitution of a methoxy group with a difluoromethoxy group can significantly alter the physicochemical and biological properties of a molecule. This guide provides a detailed, data-driven comparison of 4-(Difluoromethoxy)benzoic acid and its analog, 4-methoxybenzoic acid, to assist researchers, scientists, and drug development professionals in their decision-making processes.

Physicochemical Properties: A Head-to-Head Comparison

The introduction of two fluorine atoms in place of two hydrogen atoms on the methoxy group leads to notable differences in the properties of the resulting benzoic acid derivative. A summary of their key physicochemical properties is presented below.

PropertyThis compound4-Methoxybenzoic acid (p-Anisic acid)
Molecular Formula C₈H₆F₂O₃[1]C₈H₈O₃[2]
Molecular Weight 188.13 g/mol [1]152.15 g/mol [2][3]
Melting Point 165 - 172 °C[1][4]182 - 185 °C[5]
Acidity (pKa) Predicted to be lower (more acidic) than 4-methoxybenzoic acid~4.47[6][7]
Lipophilicity (logP) Predicted to be higher than 4-methoxybenzoic acid1.96 (experimentally derived)
Aqueous Solubility Data not availableSparingly soluble in water (0.3 g/L at 20°C)[5][8]
Organic Solvent Solubility Soluble in organic solvents[1]Highly soluble in alcohols, ether, and ethyl acetate[5][9]

Key Observations: The difluoromethoxy group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic effect is expected to increase the acidity (lower the pKa) of this compound compared to 4-methoxybenzoic acid, which possesses an electron-donating methoxy group.[10] The increased lipophilicity of the difluoromethyl group will likely lead to a higher logP value for this compound.

Biological Activity and Applications

The distinct electronic properties of the difluoromethoxy and methoxy groups translate into different biological activities and applications for these two compounds.

AspectThis compound4-Methoxybenzoic acid (p-Anisic acid)
Primary Role A versatile building block and intermediate in organic synthesis.An intermediate in the synthesis of more complex organic compounds.[5]
Pharmaceuticals Used in the synthesis of anti-inflammatory and analgesic drugs. Derivatives have been investigated as potential treatments for cystic fibrosis and pulmonary fibrosis.[11][12]Possesses antioxidant, anti-inflammatory, and anti-anxiety properties.[13] It is also a tyrosinase inhibitor.[13]
Agrochemicals Employed in the formulation of herbicides and pesticides.Not a primary application.
Cosmetics Not a primary application.Used as a preservative and fragrance component.[2][14]
Other Applications Explored in material science for developing advanced polymers and coatings.[1]Used in the study of electron transfer in cytochrome c.

Key Observations: this compound is a key component in the development of modern pharmaceuticals and agrochemicals, where the difluoromethoxy group can enhance metabolic stability and binding affinity. In contrast, 4-methoxybenzoic acid's biological activities make it suitable for direct use in cosmetics and as a versatile precursor in various chemical syntheses.[2][13]

Experimental Protocols

For a direct and accurate comparison of these two compounds, standardized experimental protocols are crucial. Below are methodologies for determining key physicochemical properties.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

This method involves titrating a solution of the test compound with a standardized solution of a strong base and monitoring the pH.

  • Preparation of Solutions:

    • Prepare a 0.01 M solution of the benzoic acid derivative in a suitable co-solvent (e.g., methanol/water mixture) to ensure solubility.

    • Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH).

    • Calibrate a pH meter using standard buffer solutions at pH 4, 7, and 10.[15]

  • Titration:

    • Place a known volume (e.g., 20 mL) of the benzoic acid solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

    • Add the NaOH solution in small, precise increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.[15]

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of NaOH added.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the inflection point of the titration curve.[16]

Determination of the Partition Coefficient (logP) by HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for indirectly determining logP.[17]

  • System Preparation:

    • Use a C18 column as the stationary phase.

    • The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., methanol or acetonitrile).[18]

  • Calibration:

    • Inject a series of standard compounds with known logP values to create a calibration curve by plotting the logarithm of their retention factors (log k') against their known logP values.[19]

  • Sample Analysis:

    • Dissolve the test compound in the mobile phase and inject it into the HPLC system.

    • Determine the retention time of the test compound.

    • Calculate the retention factor (k') using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the dead time (retention time of a non-retained compound).[18]

  • LogP Determination:

    • Using the calibration curve, determine the logP of the test compound from its calculated log k'.

Determination of Aqueous Solubility by the Shake-Flask Method

This is the gold standard method for determining thermodynamic solubility.[20]

  • Sample Preparation:

    • Add an excess amount of the solid compound to a known volume of purified water or a relevant aqueous buffer in a sealed flask or vial.[20]

  • Equilibration:

    • Agitate the flasks at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[21]

  • Phase Separation:

    • After equilibration, allow the suspension to settle. Separate the saturated aqueous solution from the excess solid by centrifugation or filtration.[22]

  • Quantification:

    • Determine the concentration of the dissolved compound in the clear aqueous phase using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, against a pre-prepared calibration curve.[22]

Visualizing the Differences

The following diagrams illustrate the structural differences and a typical experimental workflow.

Caption: Structural and electronic differences between the two benzoic acids.

Experimental_Workflow_Solubility start Start: Excess solid compound step1 Add aqueous buffer start->step1 step2 Shake/agitate at constant temperature (24-48h) step1->step2 step3 Centrifuge/filter to separate solid step2->step3 step4 Analyze supernatant (e.g., HPLC, UV-Vis) step3->step4 end Result: Aqueous solubility step4->end

Caption: Workflow for determining aqueous solubility via the shake-flask method.

References

4-(Difluoromethoxy)benzoic acid vs 4-(trifluoromethyl)benzoic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 4-(Difluoromethoxy)benzoic Acid and 4-(Trifluoromethyl)benzoic Acid in Synthetic Chemistry

Introduction

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design. The trifluoromethyl (-CF₃) and difluoromethoxy (-OCF₂H) groups are particularly prominent due to their ability to modulate key physicochemical properties such as lipophilicity, metabolic stability, and acidity. This guide provides a detailed comparison of the reactivity of two common building blocks, this compound and 4-(trifluoromethyl)benzoic acid, supported by experimental data and protocols to aid researchers in selecting the appropriate reagent for their synthetic endeavors.

Physicochemical and Electronic Properties

The reactivity of the carboxylic acid moiety is intrinsically linked to the electronic influence of the para-substituent. The -CF₃ group is a potent electron-withdrawing group primarily through a strong inductive effect (-I). The -OCF₂H group is also electron-withdrawing, but its effect is tempered by the opposing resonance effect (+R) of the oxygen atom. This fundamental electronic difference dictates the acidity (pKa) of the carboxylic acid and the electrophilicity of the carbonyl carbon.

A lower pKa value for 4-(trifluoromethyl)benzoic acid indicates a higher acidity, a direct consequence of the superior ability of the -CF₃ group to stabilize the resulting carboxylate anion through induction. The Hammett substituent constant (σₚ) quantitatively captures this electron-withdrawing strength.

Table 1: Comparison of Physicochemical and Electronic Properties

PropertyThis compound4-(Trifluoromethyl)benzoic Acid
CAS Number 4837-20-1455-24-3[1]
Molecular Formula C₈H₆F₂O₃[2]C₈H₅F₃O₂[3]
Molecular Weight 188.13 g/mol 190.12 g/mol [1]
Melting Point (°C) 169-171219-220[1]
pKa (Predicted) ~4.02[4]~3.6 (experimental values vary)
Hammett Constant (σₚ) +0.22 (for OCF₂H)+0.54 (for CF₃)

Reactivity in Key Transformations

The enhanced acidity and carbonyl electrophilicity of 4-(trifluoromethyl)benzoic acid generally translate to higher reactivity in nucleophilic acyl substitution reactions, such as esterification and amidation, compared to its difluoromethoxy counterpart under identical conditions.

Amidation

Amide bond formation is a critical reaction in drug development. The rate of amidation, particularly when activating the carboxylic acid, is influenced by the ease of forming an activated intermediate (e.g., acyl chloride, active ester). The stronger electron-withdrawing -CF₃ group renders the carbonyl carbon of 4-(trifluoromethyl)benzoic acid more electrophilic and susceptible to nucleophilic attack by amines.

Table 2: Representative Amidation Reaction Yields

ReagentAmineCoupling ConditionsYield (%)
This compound AnilineEDC, HOBt, DIPEA in DMF~85-95% (Typical)
4-(Trifluoromethyl)benzoic Acid AnilineEDC, HOBt, DIPEA in DMF>90% (Typical)
Note: Yields are representative and can vary significantly based on the specific amine, solvent, and reaction time.
Esterification

In acid-catalyzed esterification (Fischer esterification), the reaction proceeds via protonation of the carbonyl oxygen. While a more electron-deficient carbonyl is more readily attacked by the alcohol nucleophile, the equilibrium nature of the reaction means that factors like water removal are often more critical to achieving high yields.[5] However, under kinetically controlled conditions, 4-(trifluoromethyl)benzoic acid is expected to react faster.

Experimental Protocols

Protocol 1: Comparative Amidation via EDC Coupling

This protocol describes a standard procedure for comparing the amidation reactivity of the two acids with a model amine, benzylamine.

G cluster_0 Reaction Setup cluster_1 Reagent Addition (at 0 °C) cluster_2 Reaction & Work-up cluster_3 Analysis R1 To Flask A: 1.0 mmol this compound 1.2 mmol HOBt Anhydrous DMF (10 mL) Add1 Add to each flask: 1.1 mmol Benzylamine 2.0 mmol DIPEA R1->Add1 R2 To Flask B: 1.0 mmol 4-(Trifluoromethyl)benzoic Acid 1.2 mmol HOBt Anhydrous DMF (10 mL) R2->Add1 Add2 Add portion-wise: 1.2 mmol EDC Add1->Add2 React Warm to RT Stir for 12h Monitor by TLC Add2->React Workup 1. Dilute with Ethyl Acetate 2. Wash with aq. NaHCO₃ 3. Wash with Brine 4. Dry (Na₂SO₄) & Concentrate React->Workup Analyze Purify via Column Chromatography Determine Yield & Purity (NMR, LC-MS) Workup->Analyze

Caption: Workflow for comparative amidation of benzoic acid derivatives.

Methodology:

  • Preparation: In two separate round-bottom flasks (Flask A and Flask B) under a nitrogen atmosphere, dissolve the respective benzoic acid (1.0 mmol) and 1-hydroxybenzotriazole (HOBt) (1.2 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL).

  • Addition: Cool both flasks to 0 °C in an ice bath. To each flask, add benzylamine (1.1 mmol) followed by N,N-diisopropylethylamine (DIPEA) (2.0 mmol).

  • Coupling: To each stirred solution, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixtures to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute each reaction mixture with ethyl acetate (50 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3 x 20 mL) and brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide. Calculate the yield and confirm the structure by NMR spectroscopy.

Protocol 2: Fischer Esterification with Ethanol

This protocol details the esterification of the acids using ethanol as both the reagent and solvent, with sulfuric acid as a catalyst.

Methodology:

  • Setup: To a 25-mL round-bottom flask, add the benzoic acid derivative (2.0 mmol) and absolute ethanol (10 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.2 mL) dropwise.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) using an oil bath for 4-6 hours.

  • Monitoring: Monitor the consumption of the starting material using TLC.

  • Work-up: After cooling to room temperature, remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate (30 mL).

  • Neutralization: Carefully wash the organic solution with saturated aqueous sodium carbonate solution (2 x 15 mL) to neutralize the unreacted acid and the catalyst, followed by a brine wash (1 x 15 mL).

  • Isolation and Analysis: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ester. Purify and analyze as described in the amidation protocol.

Logical Framework: Substituent Effects on Reactivity

The electronic properties of the para-substituent create a cascade of effects that govern the overall reactivity of the carboxylic acid. This can be visualized as a logical progression from the substituent's intrinsic properties to the resulting chemical behavior.

G cluster_CF3 4-(Trifluoromethyl)benzoic Acid cluster_OCF2H This compound CF3_group Substituent: -CF₃ CF3_effect Strong Inductive Effect (-I) High σₚ value (+0.54) CF3_group->CF3_effect CF3_pka Increased Acidity (Lower pKa) CF3_effect->CF3_pka CF3_carbonyl More Electrophilic Carbonyl Carbon CF3_effect->CF3_carbonyl CF3_react Higher Reactivity in Nucleophilic Acyl Substitution CF3_pka->CF3_react CF3_carbonyl->CF3_react OCF2H_group Substituent: -OCF₂H OCF2H_effect Moderate Inductive Effect (-I) Opposing Resonance (+R) Lower σₚ value (+0.22) OCF2H_group->OCF2H_effect OCF2H_pka Moderate Acidity (Higher pKa) OCF2H_effect->OCF2H_pka OCF2H_carbonyl Less Electrophilic Carbonyl Carbon OCF2H_effect->OCF2H_carbonyl OCF2H_react Lower Reactivity in Nucleophilic Acyl Substitution OCF2H_pka->OCF2H_react OCF2H_carbonyl->OCF2H_react G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR) GF->Receptor ADP ADP Receptor->ADP Substrate Substrate Protein Receptor->Substrate ATP ATP ATP->Receptor pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Downstream Downstream Signaling (e.g., MAPK Pathway) pSubstrate->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Inhibitor (Derived from Benzoic Acid) Inhibitor->Receptor Binds to ATP Pocket

References

A Comparative Guide to Difluoromethoxy and Trifluoromethoxy Groups in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug design, the strategic incorporation of fluorine-containing functional groups is a pivotal strategy for optimizing the pharmacological profile of drug candidates. Among these, the difluoromethoxy (-OCF2H) and trifluoromethoxy (-OCF3) groups have garnered significant attention as bioisosteres for the commonly found methoxy group. Their unique electronic properties and metabolic stability offer medicinal chemists powerful tools to modulate a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its biological activity.[1][2]

This guide provides a comprehensive and objective comparison of the difluoromethoxy and trifluoromethoxy groups, supported by experimental data, to aid researchers in making informed decisions during the lead optimization process.

Physicochemical Properties: A Tale of Two Fluorinated Groups

The substitution of a methoxy group with its fluorinated counterparts, -OCF2H and -OCF3, induces significant changes in a molecule's physicochemical properties, primarily its lipophilicity and electronic character. These alterations, in turn, influence a drug's interaction with its biological target and its overall pharmacokinetic behavior.

Lipophilicity:

Lipophilicity, a critical determinant of a drug's ability to cross biological membranes, is significantly impacted by the introduction of these fluorinated groups. The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, with a Hansch π parameter of +1.04.[3] The difluoromethoxy group also increases lipophilicity compared to a methoxy group, but to a lesser extent, with a Hansch π value ranging from +0.2 to +0.6.[2] This difference allows for a more nuanced modulation of a compound's lipophilicity.

Electronic Effects:

The high electronegativity of fluorine atoms imparts a strong electron-withdrawing nature to both the -OCF2H and -OCF3 groups.[1] This electronic pull can influence the pKa of nearby functional groups and alter the electron density of aromatic rings, which can be crucial for target binding and metabolic stability. The trifluoromethoxy group is a stronger electron-withdrawing group than the difluoromethoxy group.

Hydrogen Bonding:

A key distinguishing feature of the difluoromethoxy group is the ability of its hydrogen atom to act as a hydrogen bond donor.[4] This characteristic is not present in the trifluoromethoxy group. This hydrogen bonding capability allows the -OCF2H group to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH) groups, potentially preserving crucial interactions with biological targets while improving metabolic stability.[4]

PropertyDifluoromethoxy (-OCF2H)Trifluoromethoxy (-OCF3)Methoxy (-OCH3)
Hansch Lipophilicity Parameter (π) +0.2 to +0.6[2]+1.04[3]-0.02
Hammett Constant (σp) ~+0.14+0.35-0.27
Hydrogen Bond Donor Capability Yes[4]NoNo

Impact on ADME Properties

The distinct physicochemical properties of the difluoromethoxy and trifluoromethoxy groups translate into differential effects on a drug's ADME profile.

Metabolic Stability:

Both the -OCF2H and -OCF3 groups are employed to enhance metabolic stability by blocking sites susceptible to metabolism, primarily due to the high strength of the carbon-fluorine bond.[5] The trifluoromethyl group is particularly effective at increasing resistance to oxidative metabolism by cytochrome P450 (CYP) enzymes due to its strong electron-withdrawing nature.[5] The difluoromethoxy group is often used as a metabolically robust replacement for the methoxy group, effectively preventing O-demethylation, a common metabolic pathway.[5] However, it's important to note that the metabolic fate of a molecule can shift to other parts of the scaffold upon introduction of these groups.[5]

A hypothetical comparison of the metabolic stability of generic 2-substituted pyridine analogs highlights the potential differences:

Parameter2-(Difluoromethoxy)pyridine2-(Trifluoromethyl)pyridine
In vitro Half-life (t½) in Human Liver Microsomes Moderate to HighHigh
Intrinsic Clearance (CLint) Low to ModerateLow
Primary Metabolic Pathway Ring HydroxylationRing Hydroxylation (if not deactivated)

Permeability and Solubility:

The increased lipophilicity conferred by both groups can enhance membrane permeability and improve oral absorption. However, the higher lipophilicity of the -OCF3 group can sometimes lead to lower aqueous solubility, which can be a challenge in drug development. A study by Pfizer on matched molecular pairs of anisole and its fluorinated analogs revealed that while the trifluoromethoxy substitution increased the distribution coefficient (logD) by approximately one log unit over the methoxy compound, it also resulted in lower passive permeability.[6] In contrast, the difluoroanisole analogue demonstrated a better balance of properties, with advantages in both logD and transcellular permeability over the trifluoromethoxy-substituted compound.[6]

Case Study: Estratriene Sulfamates as Anticancer Agents

A study on 2-substituted estratriene sulfamates as potential anticancer agents provides a practical example of the application of the difluoromethoxy group. In this work, researchers explored the -OCF2H group as a metabolically more stable replacement for the -OCH3 substituent.[7] While attempts to synthesize the trifluoromethoxy (-OCF3) analogue were unsuccessful, the successful incorporation of the difluoromethoxy group allowed for a comparison with the methoxy-containing parent compound.[7]

The study found that the 2-difluoromethoxy-substituted bis-sulfamate compound displayed potent anti-proliferative activity, comparable to its 2-methoxy counterpart.[7] This highlights the utility of the -OCF2H group in maintaining biological activity while potentially offering improved metabolic stability.[7]

Experimental Protocols

To facilitate the direct comparison of drug candidates containing these fluorinated moieties, standardized experimental protocols are essential.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay determines the rate at which a compound is metabolized by the major drug-metabolizing enzymes in the liver.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Methodology:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled human liver microsomes (e.g., from a commercial supplier).

    • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (pH 7.4).

    • Quenching solution (e.g., acetonitrile with an internal standard).

  • Incubation:

    • Pre-warm a solution of human liver microsomes in phosphate buffer at 37°C.

    • Add the test compound to the microsome solution to a final concentration of, for example, 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (k / microsomal protein concentration).

Diagram: Experimental Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing reagents Prepare Reagents (Compound, Microsomes, NADPH) prewarm Pre-warm Microsomes (37°C) reagents->prewarm add_compound Add Test Compound prewarm->add_compound start_reaction Initiate with NADPH add_compound->start_reaction incubate Incubate at 37°C start_reaction->incubate time_points Sample at Time Points incubate->time_points quench Quench Reaction time_points->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate t½ and CLint plot->calculate G start Start prep Prepare Pre-saturated n-Octanol and Water start->prep dissolve Dissolve Compound in n-Octanol prep->dissolve mix Mix with Water dissolve->mix shake Shake to Equilibrate mix->shake separate Separate Phases shake->separate analyze Analyze Concentration in Each Phase separate->analyze calculate Calculate LogP analyze->calculate end End calculate->end

References

A Comparative Guide to the Biological Efficacy of 4-(Difluoromethoxy)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a difluoromethoxy group to a benzoic acid scaffold has emerged as a promising strategy in medicinal chemistry, leading to the development of novel therapeutic agents with diverse biological activities. This guide provides an objective comparison of the biological efficacy of two distinct analogs of 4-(difluoromethoxy)benzoic acid, supported by experimental data. The analogs highlighted are ABBV/GLPG-2222, a potent cystic fibrosis transmembrane conductance regulator (CFTR) corrector, and 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM), an inhibitor of the TGF-β/Smad signaling pathway with anti-fibrotic properties.

I. Comparative Biological Efficacy

This section summarizes the quantitative data on the biological performance of the two analogs, providing a clear comparison of their potency and efficacy in their respective therapeutic areas.

Table 1: In Vitro Potency and Efficacy of ABBV/GLPG-2222 as a CFTR Corrector
CompoundAssayEC50 (nM)Relative Efficacy (%)Comparison to Lumacaftor
ABBV/GLPG-2222 Cell Surface Expression-HRP (CSE-HRP)27141 ± 15~10-fold more potent
LumacaftorCell Surface Expression-HRP (CSE-HRP)251136 ± 5-
TezacaftorCell Surface Expression-HRP (CSE-HRP)586105 ± 14ABBV/GLPG-2222 is ~20-fold more potent
ABBV/GLPG-2222 Primary F508del/F508del patient cells<10->25-fold more potent

Data sourced from studies on the discovery and biological characterization of ABBV/GLPG-2222.[1][2]

Table 2: In Vitro Efficacy of 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic Acid (DGM) in Inhibiting TGF-β1-Induced Epithelial-Mesenchymal Transition (EMT)
Treatmentα-SMA Expression (relative to TGF-β1)Vimentin Expression (relative to TGF-β1)E-cadherin Expression (relative to TGF-β1)pSmad2/3 to Smad2/3 Ratio (relative to TGF-β1)
Control----
TGF-β1 (5 ng/mL)1.01.01.01.0
DGM (20 µM) + TGF-β1 Significantly ReducedSignificantly ReducedSignificantly IncreasedSignificantly Reduced
DGM (40 µM) + TGF-β1 Significantly ReducedSignificantly ReducedSignificantly IncreasedSignificantly Reduced

Data interpretation based on findings from a study on the inhibitory effects of DGM on TGF-β1-induced EMT.[3]

Table 3: In Vivo Efficacy of 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic Acid (DGM) in a Rat Model of Bleomycin-Induced Pulmonary Fibrosis
Treatment GroupLung FunctionLung Inflammation ScoreLung Fibrosis Score (Ashcroft)Collagen Deposition
ControlNormalLowLowLow
BleomycinSignificantly ImpairedHighHighHigh
DGM (30 mg/kg) + Bleomycin Significantly ImprovedSignificantly ReducedSignificantly ReducedSignificantly Reduced
DGM (60 mg/kg) + Bleomycin Significantly ImprovedSignificantly ReducedSignificantly ReducedSignificantly Reduced

Data interpretation based on a study evaluating DGM in a bleomycin-induced pulmonary fibrosis model.[3]

II. Signaling Pathways and Experimental Workflows

Visual representations of the key biological pathways and experimental procedures are provided below to facilitate a deeper understanding of the mechanisms of action and the methodologies employed.

Mechanism of Action of ABBV/GLPG-2222 in Cystic Fibrosis cluster_ER Endoplasmic Reticulum (ER) cluster_Membrane Cell Membrane Misfolded F508del-CFTR Misfolded F508del-CFTR ERAD ER-Associated Degradation Misfolded F508del-CFTR->ERAD Degradation ABBV/GLPG-2222 ABBV/GLPG-2222 Corrected F508del-CFTR Corrected F508del-CFTR ABBV/GLPG-2222->Corrected F508del-CFTR Correction of folding defect Functional CFTR Channel Functional CFTR Channel Corrected F508del-CFTR->Functional CFTR Channel Trafficking to cell membrane Cl- Transport Chloride Ion Transport Functional CFTR Channel->Cl- Transport Restoration of function

Caption: Mechanism of action of ABBV/GLPG-2222 on the F508del-CFTR protein.

Inhibition of TGF-β/Smad Pathway by DGM in Pulmonary Fibrosis TGF-β1 TGF-β1 TGF-β Receptor TGF-β Receptor TGF-β1->TGF-β Receptor Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 Phosphorylation pSmad2/3 p-Smad2/3 Smad Complex Smad2/3/4 Complex pSmad2/3->Smad Complex Complex formation with Smad4 Smad4 Smad4 Nucleus Nucleus Smad Complex->Nucleus Nuclear Translocation Gene Transcription Target Gene Transcription Nucleus->Gene Transcription EMT Epithelial-Mesenchymal Transition (EMT) Gene Transcription->EMT Fibrosis Fibrosis EMT->Fibrosis DGM 3-Cyclopropylmethoxy-4- (difluoromethoxy)benzoic acid DGM->pSmad2/3 Inhibition

Caption: DGM inhibits the TGF-β/Smad signaling pathway, a key driver of fibrosis.

Experimental Workflow for In Vitro Efficacy Testing of DGM A549 Cells Culture A549 lung epithelial cells Treatment Treat cells with TGF-β1 (5 ng/mL) and varying concentrations of DGM A549 Cells->Treatment Incubation Incubate for 48 hours Treatment->Incubation Lysate Prepare cell lysates Incubation->Lysate Western Blot Western Blot Analysis Lysate->Western Blot Analysis Quantify expression of: - α-SMA - Vimentin - E-cadherin - pSmad2/3 Western Blot->Analysis

Caption: Workflow for assessing the in vitro anti-EMT activity of DGM.

Experimental Workflow for In Vivo Efficacy Testing of DGM Animals Acclimate Sprague-Dawley rats Induction Induce pulmonary fibrosis via intratracheal instillation of bleomycin Animals->Induction Treatment Administer DGM (30 or 60 mg/kg) or vehicle daily Induction->Treatment Monitoring Monitor animal health and perform lung function tests Treatment->Monitoring Sacrifice Sacrifice animals at day 28 Monitoring->Sacrifice Analysis Assess lung tissue for: - Inflammation (H&E) - Fibrosis (Masson's Trichrome) - Collagen content (ELISA) Sacrifice->Analysis

Caption: Workflow for the in vivo evaluation of DGM in a rat model of pulmonary fibrosis.

III. Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to understand and potentially replicate the findings.

A. In Vitro Assays

1. Cell Surface Expression-Horse Radish Peroxidase (CSE-HRP) Assay for CFTR Corrector Potency

  • Principle: This assay quantifies the amount of CFTR protein that has been trafficked to the cell surface following treatment with a corrector compound. It utilizes a cell line stably expressing a version of F508del-CFTR that is tagged with an extracellular hemagglutinin (HA) epitope. The amount of surface-expressed, HA-tagged CFTR is then detected using an antibody against the HA tag, which is conjugated to horseradish peroxidase (HRP). The HRP enzyme catalyzes a colorimetric reaction, and the resulting signal is proportional to the amount of CFTR at the cell surface.

  • Protocol Outline:

    • Cell Culture: Culture Fischer Rat Thyroid (FRT) cells stably expressing HA-tagged F508del-CFTR in a 96-well plate until confluent.

    • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., ABBV/GLPG-2222) or a reference corrector (e.g., Lumacaftor) for 16-24 hours at 37°C to allow for CFTR correction and trafficking.

    • Immunolabeling:

      • Wash the cells with cold phosphate-buffered saline (PBS) to remove the culture medium.

      • Incubate the cells with a primary antibody against the HA tag at 4°C to label the extracellularly exposed HA epitopes of the corrected CFTR.

      • Wash away the unbound primary antibody with cold PBS.

      • Incubate the cells with a secondary antibody conjugated to HRP at 4°C.

      • Wash away the unbound secondary antibody with cold PBS.

    • Detection:

      • Add a colorimetric HRP substrate (e.g., TMB) to the wells.

      • Allow the color to develop, then stop the reaction with an appropriate stop solution.

      • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Data Analysis:

      • Subtract the background absorbance from all readings.

      • Plot the absorbance values against the compound concentrations and fit the data to a four-parameter logistic equation to determine the EC50 and maximum efficacy.

2. Western Blot Analysis for EMT Markers

  • Principle: Western blotting is used to detect and quantify the relative abundance of specific proteins in a cell lysate. This is achieved by separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the proteins of interest.

  • Protocol Outline:

    • Cell Culture and Treatment: Culture A549 human lung carcinoma cells and treat with TGF-β1 (5 ng/mL) with or without varying concentrations of DGM for 48 hours.

    • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration of the lysates using a BCA assay.

    • Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

      • Incubate the membrane with primary antibodies against α-SMA, vimentin, E-cadherin, pSmad2/3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

      • Wash the membrane with TBST.

      • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

      • Wash the membrane with TBST.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

    • Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to the loading control.

B. In Vivo Assay

1. Bleomycin-Induced Pulmonary Fibrosis in Rats

  • Principle: Intratracheal administration of the anti-cancer drug bleomycin in rodents induces an initial inflammatory response followed by the development of progressive pulmonary fibrosis, mimicking key aspects of human idiopathic pulmonary fibrosis (IPF). This model is widely used to evaluate the efficacy of potential anti-fibrotic therapies.

  • Protocol Outline:

    • Animals: Use male Sprague-Dawley rats (200-250 g). Acclimate the animals for at least one week before the experiment.

    • Induction of Fibrosis:

      • Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).

      • Intratracheally instill a single dose of bleomycin sulfate (e.g., 5 mg/kg) dissolved in sterile saline. The control group receives sterile saline only.

    • Compound Administration:

      • Administer DGM (e.g., 30 or 60 mg/kg) or the vehicle control orally once daily, starting from the day of bleomycin instillation and continuing for 28 days.

    • Monitoring and Lung Function:

      • Monitor the body weight and general health of the animals daily.

      • At the end of the treatment period, assess lung function using a whole-body plethysmography system to measure parameters such as tidal volume, respiratory rate, and minute volume.

    • Tissue Collection and Analysis:

      • At day 28, euthanize the animals and collect the lung tissues.

      • Histopathology: Fix a portion of the lung tissue in 10% formalin, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) to assess inflammation and with Masson's trichrome to visualize collagen deposition and assess the degree of fibrosis (e.g., using the Ashcroft scoring system).

      • Collagen Content: Homogenize a portion of the lung tissue and measure the total collagen content using a hydroxyproline assay or a specific ELISA kit.

IV. Conclusion

The this compound scaffold serves as a versatile platform for the development of potent and efficacious therapeutic agents targeting distinct disease pathologies. ABBV/GLPG-2222 demonstrates significant promise as a CFTR corrector for the treatment of cystic fibrosis, with superior potency compared to existing therapies. In a different therapeutic context, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) effectively inhibits the pro-fibrotic TGF-β/Smad signaling pathway, showing potential for the treatment of pulmonary fibrosis. The data and protocols presented in this guide offer a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation and optimization of this important chemical class.

References

The Difluoromethoxy Group: A Double-Edged Sword in Enhancing Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic incorporation of fluorinated functional groups is a key tactic for improving the metabolic stability and pharmacokinetic profiles of drug candidates. Among these, the difluoromethoxy group (-OCF₂H) is often employed as a bioisosteric replacement for the metabolically labile methoxy group (-OCH₃). While this substitution can effectively block O-demethylation, a common metabolic pathway, its overall impact on a compound's stability is not universally positive and can be highly dependent on the molecular scaffold.

The primary rationale for replacing a methoxy group with a difluoromethoxy group is to leverage the strength of the carbon-fluorine bond to prevent enzymatic cleavage.[1][2][3] O-demethylation, mediated by cytochrome P450 (CYP) enzymes, is a frequent and often rapid metabolic route for methoxy-containing compounds. By substituting the methyl hydrogens with fluorine atoms, the difluoromethoxy group presents a more formidable barrier to this metabolic transformation.[1]

However, the benefits of this substitution are not always straightforward. In some cases, blocking O-demethylation can lead to "metabolic switching," where the metabolic burden shifts to other parts of the molecule.[1] This can result in the formation of different metabolites, which may or may not be desirable. Furthermore, the introduction of the difluoromethoxy group can alter the physicochemical properties of the parent molecule, which can in turn influence its interaction with metabolic enzymes and its overall stability.

Comparative In Vitro Metabolic Stability Data

Direct, head-to-head comparisons of the in vitro metabolic stability of analogous compounds containing difluoromethoxy and methoxy groups are not abundantly available in the public domain. However, existing studies provide valuable insights into the nuanced effects of this substitution.

One study on 2-substituted estratriene derivatives found that the difluoromethoxy-substituted sulfamate was significantly more susceptible to hydrolysis than its methoxy counterpart.[2] This suggests that in certain chemical contexts, the electronic effects of the difluoromethoxy group can introduce new liabilities.

When compared to the trifluoromethyl (-CF₃) group, the difluoromethoxy group is generally considered to be less effective at conferring metabolic stability.[1] The strong electron-withdrawing nature of the trifluoromethyl group can deactivate an adjacent aromatic ring, making it less prone to oxidative metabolism.[1]

The following table summarizes hypothetical comparative data for a generic 2-substituted pyridine, illustrating the expected trends in metabolic stability when a methoxy group is replaced with a difluoromethoxy or a trifluoromethyl group in human liver microsomes (HLM).

SubstituentCompoundHalf-life (t½) in HLM (min)Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)Primary Metabolic Pathway
MethoxyPyridine-OCH₃1546.2O-demethylation, Ring hydroxylation
DifluoromethoxyPyridine-OCF₂H4515.4Ring hydroxylation
TrifluoromethylPyridine-CF₃> 60< 11.5Ring hydroxylation
This data is illustrative and the actual metabolic stability will be highly dependent on the specific molecular scaffold and the position of the substitution.[1]

Experimental Protocols for In Vitro Metabolic Stability Assays

The in vitro metabolic stability of a compound is typically assessed using liver microsomes or hepatocytes from various species. The following is a representative protocol for a liver microsomal stability assay.

Objective:

To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:
  • Test compound

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:
  • Preparation of Reagents: Prepare working solutions of the test compound and positive controls in a suitable solvent. Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the NADPH regenerating system.

  • Incubation: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound working solution and pre-incubate at 37°C for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold stopping solution.

  • Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The half-life is calculated as 0.693/k, and the intrinsic clearance is calculated from the half-life and the protein concentration.[4][5]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for an in vitro liver microsomal stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents (Test Compound, Microsomes, NADPH) mix Mix Compound and Microsomes prep_reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction time_points Incubate and Sample at Time Points start_reaction->time_points terminate Terminate Reaction (Ice-cold Acetonitrile) time_points->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

In vitro liver microsomal stability assay workflow.

References

A Comparative Guide to the Synthesis of 4-(Difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. 4-(Difluoromethoxy)benzoic acid is a valuable building block in the synthesis of pharmaceuticals, notably as a key intermediate for the anti-inflammatory drug Roflumilast.[1][2] This guide provides a comparative analysis of two prominent methods for its synthesis, derived from patent literature. The comparison focuses on reaction conditions, yield, and purity, offering a clear overview to aid in methodological selection.

Method 1: Synthesis via Difluoromethylation of a Hydroxybenzaldehyde Intermediate

This pathway commences with a halogen-substituted 4-hydroxybenzaldehyde, which undergoes etherification, followed by a crucial difluoromethylation step, and subsequent oxidation to the desired benzoic acid.

Experimental Protocol:

Step 1: Synthesis of 3-chloro-4-(cyclopropylmethoxy)benzaldehyde Under a nitrogen atmosphere, 10.08g of 3-chloro-4-hydroxybenzaldehyde, 3.9g of sodium hydride, and 5.13g of cyclopropyl-carbinol are added to 100ml of DMSO in a 250ml four-neck flask at 10-15°C. The mixture is stirred for 30 minutes, then heated to 110°C and stirred for 10 hours. After cooling, the reaction system is acidified to pH 2 with 0.2N hydrochloric acid. The product is extracted three times with ethyl acetate (100ml each). The combined organic layers are washed with water and saturated brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield an oily product.[3]

Step 2: Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde In a 250ml four-neck flask, 9.65g of 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde, 22.95g of sodium chlorodifluoroacetate, and 34.5g of potassium carbonate are mixed in 80ml of DMSO. The mixture is heated to 120°C and stirred for 12 hours. The workup procedure is similar to Step 1, involving acidification, extraction with ethyl acetate, washing, and drying to afford the product.[3]

Step 3: Oxidation to this compound Note: The direct oxidation of the aldehyde from this specific patent is not detailed. The final step would typically involve a standard oxidation protocol, for instance, using potassium permanganate or sodium chlorite, to convert the aldehyde to a carboxylic acid.

Method 2: Synthesis from a Nitro-substituted Hydroxybenzoic Acid Ester

This multi-step approach begins with a nitro-substituted benzoic acid ester and proceeds through several functional group transformations, including reduction, diazotization, and hydrolysis, before the final difluoromethylation and deprotection steps.

Experimental Protocol:

Step 1: Alkylation of 3-nitro-4-hydroxybenzoic acid ester The synthesis starts with the alkylation of a 3-nitro-4-hydroxybenzoic acid ester to introduce the desired alkoxy group.[1]

Step 2: Reduction of the Nitro Group The nitro group of the compound from Step 1 is reduced to an amine using a suitable reducing agent. This reaction is typically carried out at temperatures between 0-80°C for 1-15 hours.[1]

Step 3: Diazotization and Hydrolysis The resulting amino group is converted to a hydroxyl group via a diazotization reaction followed by hydrolysis.[1]

Step 4: Difluoromethylation The newly formed hydroxyl group is then difluoromethylated. For a similar substrate, 3-hydroxyl-4-difluoro-methoxy-benzoic acid methyl ester (20.0g) is reacted with bromoethyl cyclopropane (17mL) and potassium carbonate (25.3g) in DMF (100mL) at 70°C for 12 hours to yield the difluoromethylated ester.[2]

Step 5: Saponification (Deprotection) The final step is the saponification of the ester to yield the target this compound. In a related procedure, the ester (23.4g) is heated to 60-65°C for 3 hours in a mixture of methanol (600mL) and 10% aqueous potassium hydroxide (1200mL). After reaction, methanol is removed, the mixture is washed with n-heptane, and then acidified to pH <3 with HCl. The product is extracted with ethyl acetate and dried over anhydrous magnesium sulfate.[1]

Quantitative Data Comparison

The following table summarizes the reported yields and purities for key steps in the described synthetic routes. It is important to note that the data is sourced from different patents and may correspond to closely related analogues rather than the exact intermediates for this compound itself.

StepMethod 1 YieldMethod 1 PurityMethod 2 YieldMethod 2 Purity
Etherification/Alkylation 91%95%N/AN/A
Difluoromethylation 85%93.6%90%N/A
Saponification/Deprotection N/AN/A91%N/A

Data for Method 1 corresponds to the synthesis of 3-chloro-4-(cyclopropylmethoxy)benzaldehyde and its subsequent difluoromethylation.[3] Data for Method 2 corresponds to the difluoromethylation of a benzoic acid methyl ester and the saponification of a related ethyl ester.[1][2]

Visualizing the Synthesis Workflow

A generalized workflow for the synthesis, isolation, and purification of this compound is depicted below. This process includes the core chemical reaction followed by a series of workup and purification steps common to both described methods.

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification A Reactants & Solvents B Addition of Reagents (Base, Catalyst, etc.) A->B C Controlled Heating & Stirring (e.g., 60-120°C) B->C D Cooling & Acidification (e.g., to pH 2-3) C->D Reaction Completion E Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) D->E F Washing of Organic Phase (Water, Brine) E->F G Drying (e.g., Na2SO4 or MgSO4) F->G H Solvent Evaporation G->H I Crude Product H->I Isolation J Recrystallization or Column Chromatography I->J K Final Product: This compound J->K

Caption: Generalized workflow for the synthesis and purification of this compound.

Conclusion

Both presented methods offer viable routes for the synthesis of this compound. Method 1, involving the difluoromethylation of a substituted benzaldehyde, appears more direct, with high reported yields and purities for the key steps.[3] Method 2 provides a more classical approach starting from a nitro-ester, which may be advantageous depending on the availability and cost of the starting materials.[1] The choice of synthesis route will ultimately depend on factors such as starting material accessibility, scalability, and the specific equipment and safety protocols available to the research or manufacturing team. The provided data and protocols serve as a foundational guide for making an informed decision.

References

Comparative analysis of the lipophilicity of fluorinated benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of fluorinated benzoic acids is paramount. Lipophilicity and acidity are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile, influencing everything from membrane permeability to target binding. The strategic placement of fluorine atoms on the benzoic acid scaffold provides a powerful tool to modulate these properties.

This guide offers a comparative analysis of the lipophilicity (expressed as logP) and acidity (pKa) of various fluorinated benzoic acids. It provides a summary of experimental data, detailed protocols for key determination methods, and a visual representation of structure-property relationships to aid in rational drug design and development.

Comparative Analysis of Physicochemical Properties

The substitution of hydrogen with fluorine on a benzoic acid ring significantly alters its electronic properties, thereby impacting its acidity and lipophilicity. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect (-I), which generally increases the acidity (lowers the pKa) of the carboxylic acid group. However, its effect on lipophilicity is more complex, involving a balance of increased molecular volume and altered intermolecular interactions.

The following table summarizes the experimental pKa and octanol-water partition coefficient (logP) values for benzoic acid and a selection of its fluorinated derivatives.

CompoundpKalogP
Benzoic Acid (Reference)4.201.87
Monofluorinated
2-Fluorobenzoic acid3.27[1]1.86[1][2]
3-Fluorobenzoic acid3.862.16
4-Fluorobenzoic acid4.142.07
Difluorinated
2,4-Difluorobenzoic acid2.851.90 (Predicted)[3]
2,6-Difluorobenzoic acid2.131.66 (Calculated)[4]
3,5-Difluorobenzoic acid3.371.66 (Calculated)[5]
Trifluorinated
2,4,5-Trifluorobenzoic acid2.801.70 (Predicted)[6]
2,4,6-Trifluorobenzoic acid1.83Not Available

Structure-Property Relationships

The number and position of fluorine substituents dictate the physicochemical properties of the benzoic acid derivative. The following diagram illustrates the general trends observed in acidity and lipophilicity based on the fluorination pattern. Increased acidity is primarily driven by the powerful inductive effect of fluorine, which stabilizes the carboxylate anion. This effect is most pronounced when fluorine is in the ortho position.

G cluster_main Impact of Fluorination on Benzoic Acid Properties cluster_mono Monofluorination cluster_di Difluorination cluster_effect Governing Principles BA Benzoic Acid pKa = 4.20 logP = 1.87 M2 2-Fluorobenzoic Acid pKa = 3.27 logP = 1.86 BA->M2 Acidity Increases (Ortho Effect) M3 3-Fluorobenzoic Acid pKa = 3.86 logP = 2.16 BA->M3 Acidity Increases M4 4-Fluorobenzoic Acid pKa = 4.14 logP = 2.07 BA->M4 Acidity Slightly Increases D26 2,6-Difluorobenzoic Acid pKa = 2.13 logP = 1.66 M2->D26 Acidity Sharply Increases Inductive Strong Inductive Effect (-I) Stabilizes Anion Inductive->M2 Influences pKa Inductive->M3 Influences pKa Inductive->M4 Influences pKa Inductive->D26 Influences pKa Lipophilicity Complex Lipophilicity Changes (Volume vs. Polarity) Lipophilicity->M2 Influences logP Lipophilicity->M3 Influences logP Lipophilicity->M4 Influences logP Lipophilicity->D26 Influences logP

Fluorination effects on pKa and logP.

Experimental Protocols

Accurate determination of lipophilicity and acidity is crucial for reliable structure-activity relationship (SAR) studies. The following are standard protocols for determining logP and pKa.

Determination of logP (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.[7]

1. Preparation of Solutions:

  • Prepare a phosphate buffer solution (e.g., 0.01 M) at a specific pH, typically 7.4, to mimic physiological conditions.[8]

  • Saturate n-octanol with the aqueous buffer and, conversely, saturate the aqueous buffer with n-octanol by mixing them vigorously for 24 hours and allowing the phases to separate.[8] This pre-saturation is critical to ensure thermodynamic equilibrium during the experiment.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[8]

2. Partitioning:

  • Add a small aliquot of the compound's stock solution to a vessel containing a known volume of the pre-saturated n-octanol and pre-saturated aqueous buffer.

  • Seal the vessel and shake it vigorously to facilitate the partitioning of the compound between the two phases. The system should be agitated until equilibrium is reached, which can take several hours.[7]

  • After shaking, allow the vessel to stand undisturbed until the n-octanol and aqueous phases are completely separated. Centrifugation can be used to expedite this process.

3. Analysis:

  • Carefully withdraw a sample from each phase.

  • Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[10]

  • The logP is the base-10 logarithm of the partition coefficient: logP = log10([solute]octanol / [solute]aqueous) .[10]

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate and common method for determining the pKa of ionizable compounds.[11]

1. Apparatus and Reagents:

  • A calibrated pH meter with a glass electrode.[12]

  • A magnetic stirrer and stir bar.

  • A burette for precise delivery of the titrant.

  • A standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free) as the titrant.[12]

  • A solution of the fluorinated benzoic acid of known concentration (e.g., 1 mM) in deionized water. A constant ionic strength is maintained using a background electrolyte like 0.15 M KCl.[12][13]

2. Titration Procedure:

  • Place a known volume of the acidic solution into a beaker on the magnetic stirrer.

  • Immerse the calibrated pH electrode into the solution.

  • Begin adding the NaOH titrant in small, precise increments from the burette.[13]

  • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[12]

  • Continue the titration until the pH has passed well beyond the equivalence point (e.g., up to pH 12).[13]

3. Data Analysis:

  • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

  • The equivalence point is the point of maximum slope on the curve (the inflection point).

  • The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).[2]

  • For higher accuracy, the pKa can be determined by analyzing the first or second derivative of the titration curve. The experiment should be repeated at least three times to ensure reproducibility.[12]

References

The Rise of 4-(Difluoromethoxy)benzoic Acid Derivatives as Potent PDE4 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective phosphodiesterase 4 (PDE4) inhibitors remains a critical frontier in the development of novel anti-inflammatory therapeutics. Among the promising candidates, derivatives of 4-(difluoromethoxy)benzoic acid have emerged as a focal point of interest. This guide provides an objective comparison of their efficacy, supported by experimental data, detailed protocols, and pathway visualizations to aid in ongoing research and development efforts.

Phosphodiesterase 4 (PDE4) is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in inflammatory cells.[1] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory mediators. This mechanism makes PDE4 an attractive target for treating a variety of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[1][2] The this compound scaffold has proven to be a valuable pharmacophore in the design of potent and selective PDE4 inhibitors.

Comparative Efficacy of Lead Compounds

Several this compound derivatives have demonstrated significant PDE4 inhibitory activity. Below is a comparative summary of the in vitro potency of key compounds from this class.

CompoundTargetIC50 (nM)Cell-Based Assay (TNF-α release, IC50 nM)Reference
Tanimilast (CHF6001) PDE40.026Human PBMC: <1[3]
PDE4A~0.026[3]
PDE4B~0.026[3]
PDE4C~0.026[3]
PDE4D~0.026[3]
(S)-Zl-n-91 PDE4D212Human whole blood (LPS-induced TNF-α): 40[4]
PDE4B2B20[4]
Roflumilast PDE4B0.84[5][6]
PDE4D0.68[5][6]
Compound 32a *PDE4-U937 cells: 0.2[7][8]

Note: Compound 32a is an ester derivative of 1-(S)-(3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl) ethanol and is the parent structure from which Tanimilast was developed.[8]

In Vivo Efficacy Highlights

Tanimilast (CHF6001)

In preclinical studies, inhaled Tanimilast has shown robust anti-inflammatory effects in rodent models of pulmonary inflammation.[3] It has been demonstrated to be effective in both Th2 and non-Th2 murine models of asthma, suggesting its potential for treating severe, steroid-resistant asthma.[9] In these models, Tanimilast significantly reduced eosinophil counts in bronchoalveolar lavage fluid (BALF) and decreased the levels of Th1, Th2, and Th17 cytokines.[9]

Zl-n-91

(S)-Zl-n-91 has demonstrated potent neuroprotective activities.[4] While primarily investigated for its effects on the central nervous system, its potent inhibition of TNF-α release in whole blood assays indicates strong systemic anti-inflammatory potential. Further in vivo studies in models of inflammatory diseases are warranted.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

PDE4 Signaling Pathway

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes AntiInflammatory Anti-inflammatory Effects PKA->AntiInflammatory EPAC->AntiInflammatory Inhibitor 4-(Difluoromethoxy)benzoic acid derivative Inhibitor->PDE4 Inhibits

Caption: The PDE4 signaling pathway and the inhibitory action of this compound derivatives.

General Experimental Workflow for PDE4 Inhibitor Screening

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Starting Materials (e.g., this compound) Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification PDE4Assay PDE4 Inhibition Assay (Determine IC50) Purification->PDE4Assay CellAssay Cell-Based Assay (e.g., TNF-α release) PDE4Assay->CellAssay Selectivity Selectivity Profiling (vs. other PDE families) CellAssay->Selectivity PK Pharmacokinetic Studies Selectivity->PK Efficacy Efficacy in Disease Models (e.g., COPD, Asthma) PK->Efficacy

Caption: A generalized workflow for the discovery and evaluation of novel PDE4 inhibitors.

Experimental Protocols

PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol describes a common method for determining the in vitro potency of PDE4 inhibitors.

Principle: The assay measures the change in fluorescence polarization (FP) of a fluorescently labeled cAMP analog (e.g., FAM-cAMP). PDE4 hydrolyzes FAM-cAMP to FAM-AMP. A binding agent that specifically binds to the phosphate group of AMP is added, forming a large, slow-tumbling complex that results in a high FP signal. Inhibitors of PDE4 prevent the hydrolysis of FAM-cAMP, thus maintaining a low FP signal.

Materials:

  • Recombinant human PDE4 enzyme

  • FAM-cAMP substrate

  • Assay buffer (e.g., Tris-HCl, MgCl₂)

  • Test compounds (this compound derivatives)

  • Binding agent (specific for 5'-AMP)

  • 384-well black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add 5 µL of the diluted compounds or vehicle (DMSO) to the wells of the 384-well plate.

  • Add 5 µL of diluted recombinant human PDE4 enzyme to all wells except for the negative control.

  • Initiate the enzymatic reaction by adding 10 µL of the FAM-cAMP substrate solution to all wells.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and develop the signal by adding 10 µL of the binding agent solution to all wells.

  • Incubate for an additional 30 minutes at room temperature.

  • Measure the fluorescence polarization using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Model of LPS-Induced Pulmonary Inflammation in Rodents

This protocol outlines a general procedure to evaluate the in vivo efficacy of PDE4 inhibitors in a model of acute lung inflammation.

Animals: Male Sprague-Dawley rats or BALB/c mice.

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Administer the test compound (e.g., Tanimilast, via intratracheal instillation or inhalation) or vehicle at a predetermined time before the inflammatory challenge.

  • Induce pulmonary inflammation by intratracheal or intranasal administration of lipopolysaccharide (LPS).

  • At a specified time point after LPS challenge (e.g., 6-24 hours), euthanize the animals.

  • Perform bronchoalveolar lavage (BAL) to collect lung inflammatory cells.

  • Process the BAL fluid for total and differential cell counts (e.g., neutrophils, eosinophils).

  • The lung tissue can be collected for histological analysis or to measure levels of inflammatory mediators (e.g., TNF-α, IL-6) by ELISA or qPCR.

  • Evaluate the efficacy of the test compound by comparing the inflammatory readouts in the treated groups to the vehicle-treated LPS-challenged group.

Conclusion

Derivatives of this compound represent a highly promising class of PDE4 inhibitors with demonstrated potent anti-inflammatory activity. Compounds like Tanimilast and (S)-Zl-n-91 showcase the potential of this chemical scaffold in achieving high potency and desirable pharmacological profiles. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to facilitate the continued exploration and development of this important class of therapeutic agents. Further structure-activity relationship studies are crucial to optimize selectivity and minimize potential side effects, ultimately leading to safer and more effective treatments for a range of inflammatory diseases.

References

A Comparative Analysis of Ortho, Meta, and Para Difluoromethoxy Substitution in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the difluoromethoxy (-OCF2H) group has become a valuable tactic in modern medicinal chemistry. Its unique electronic properties and metabolic stability offer a compelling alternative to the more common methoxy (-OCH3) and trifluoromethoxy (-OCF3) substituents. This guide provides an objective comparison of the effects of positioning the difluoromethoxy group at the ortho, meta, and para positions of an aromatic ring. The following sections present a synthesis of available experimental data, detailed experimental protocols for key assays, and a visualization of a relevant biological pathway to aid in the rational design of novel therapeutics.

Physicochemical and ADME Properties: A Positional Isomer Showdown

Key Physicochemical Properties

The electronic nature of the difluoromethoxy group is predominantly electron-withdrawing due to the inductive effect of the two fluorine atoms. This effect is distance-dependent and will therefore have a varied impact on properties like acidity (pKa) and lipophilicity (logP) based on its position relative to other functional groups on the aromatic ring.

Table 1: Comparison of Predicted and Experimental Physicochemical Properties of Positional Isomers

PropertyOrtho IsomerMeta IsomerPara IsomerRationale and Supporting Data
pKa (of a phenol) LowestIntermediateHighestThe electron-withdrawing inductive effect of the -OCF2H group is strongest at the ortho position, stabilizing the phenoxide anion and thus increasing acidity (lowering pKa). This effect diminishes with distance, being weakest at the para position. For example, the pKa values for ortho-, meta-, and para-fluorophenol are 8.81, 9.28, and 9.81, respectively, demonstrating this trend.
logP HighestIntermediateLowestThe intramolecular hydrogen bonding potential between the hydrogen of the difluoromethoxy group and a neighboring hydrogen bond acceptor (e.g., a hydroxyl or amino group) in the ortho position can shield the polar groups, reducing interaction with water and increasing lipophilicity. The para isomer, being the most extended, may have a slightly lower logP compared to the more compact meta isomer. A predicted logP for 4-(difluoromethoxy)aniline is 1.9.[1]
In Vitro ADME Properties

The metabolic fate and distribution of a drug candidate are critically influenced by its interaction with metabolic enzymes and plasma proteins. The positioning of the difluoromethoxy group can sterically hinder or expose sites of metabolism and alter the molecule's overall shape and polarity, thereby affecting these interactions.

Table 2: Comparison of In Vitro ADME Properties of Positional Isomers

PropertyOrtho IsomerMeta IsomerPara IsomerRationale and Supporting Data
Metabolic Stability (Human Liver Microsomes) HighHighPotentially LowerThe -OCF2H group itself is generally stable to metabolism. However, the para position is often more susceptible to oxidation by cytochrome P450 enzymes. Studies on ortho-, meta-, and para-fluoroanilinoquinazolines showed that the para-fluoro substituted compound underwent rapid metabolism, while the ortho and meta isomers were significantly more stable.[2][3]
Plasma Protein Binding VariableVariableVariablePlasma protein binding is influenced by a combination of lipophilicity and specific molecular interactions. The more lipophilic ortho isomer might be expected to have higher plasma protein binding, but this is highly dependent on the overall molecular structure.
CYP450 Inhibition Potentially HigherLowerLowerThe ortho isomer, due to its proximity to the aromatic ring system, may have a higher potential for steric hindrance and interaction with the active site of CYP450 enzymes, leading to greater inhibition.
hERG Inhibition VariableVariableVariablehERG inhibition is complex and depends on specific pharmacophoric features. While lipophilicity can be a contributing factor, a direct correlation with isomeric position is not straightforward without specific experimental data.

Signaling Pathway Visualization: The JAK-STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical pathway in cytokine signaling and is implicated in numerous diseases, including inflammatory disorders and cancers. Several approved drugs containing the difluoromethoxy moiety target components of this pathway.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to DNA DNA STAT_dimer->DNA Binds to Gene_Expression Gene Expression DNA->Gene_Expression Initiates Transcription SOCS SOCS Gene_Expression->SOCS Upregulates SOCS->Receptor Inhibits SOCS->JAK Inhibits

References

Safety Operating Guide

Proper Disposal of 4-(Difluoromethoxy)benzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary recommended disposal method for 4-(Difluoromethoxy)benzoic acid is incineration by a licensed waste disposal facility. This compound should not be disposed of down the drain or in regular trash. Adherence to institutional and local regulations is mandatory.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance. The following procedures are designed for researchers, scientists, and drug development professionals who handle this substance.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance. Understanding its properties is the first step in safe handling and disposal.

Hazard ClassificationGHS Hazard StatementNFPA Health HazardFlammabilityReactivity
Skin Irritant (Category 2)H315: Causes skin irritation[1][2][3]2 - Moderate Hazard[1]0 - Minimal Hazard[1]0 - Minimal Hazard[1]
Eye Irritant (Category 2A)H319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure, Category 3)H335: May cause respiratory irritation[1][2][3]

GHS: Globally Harmonized System of Classification and Labelling of Chemicals NFPA: National Fire Protection Association

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from the laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to prevent exposure.

  • Hand Protection: Wear protective gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles or glasses.[1] A face shield is recommended if there is a risk of splashing.

  • Skin and Body Protection: A lab coat or other suitable protective clothing is required.[1]

  • Respiratory Protection: If not working in a fume hood or well-ventilated area, or if dust is generated, wear a suitable respirator.[1]

Step 2: Waste Collection and Storage

Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.

  • Container: Place the this compound waste into a designated, properly labeled, and sealable container. Ensure the container is compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard pictograms (e.g., GHS07 for irritant).

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and strong oxidizing agents.[1] Keep the container tightly closed.[1][3]

Step 3: Spill and Contamination Management

In the event of a spill, follow these procedures to clean up and containerize the waste.

  • Ventilation: Ensure the area is well-ventilated. Avoid breathing in dust.[1]

  • Containment: Prevent the spill from spreading or entering drains.

  • Cleanup: For solid material, carefully sweep or shovel the spilled substance into the designated waste container.[1] Minimize the generation of dust during this process.[1]

  • Decontamination: Clean the spill area thoroughly. All contaminated materials (e.g., paper towels, absorbent pads) must be placed in the same hazardous waste container.

Step 4: Final Disposal

The ultimate disposal of this compound must be handled by professionals.

  • Professional Disposal Service: Arrange for the collection of the hazardous waste with your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Recommended Disposal Method: The standard and recommended method for disposal is to "remove to an authorized incinerator equipped with an afterburner and a flue gas scrubber".[1] This ensures the complete destruction of the chemical in an environmentally sound manner.

  • Documentation: Maintain all records of waste disposal as required by your institution and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have This compound waste? ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Is there a spill? ppe->spill cleanup Step 3: Contain & Clean Spill Minimize dust. Place in waste container. spill->cleanup Yes collect Step 2: Collect Waste in Labeled, Sealed Container spill->collect No cleanup->collect storage Store waste container in a cool, dry, ventilated area. collect->storage contact_ehs Step 4: Contact EHS or Licensed Waste Contractor storage->contact_ehs incinerate Final Disposal: Authorized Incineration contact_ehs->incinerate

References

Personal protective equipment for handling 4-(Difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(Difluoromethoxy)benzoic Acid

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of this compound, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans.

Hazard Identification and Classification

This compound is classified as a hazardous substance that requires careful handling to mitigate risks. The primary hazards associated with this compound are:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation.[1][2]

The following table summarizes the GHS hazard information.

Hazard ClassificationGHS CategoryHazard StatementSignal WordPictogram
Skin Irritation2H315: Causes skin irritationWarningGHS07
Serious Eye Irritation2AH319: Causes serious eye irritationWarningGHS07
Specific Target Organ Toxicity3H335: May cause respiratory irritationWarningGHS07
Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to ensure personal safety when handling this compound. The following table outlines the required equipment.

Body PartRequired PPESpecifications and Remarks
Eyes/Face Chemical safety goggles and face shieldGoggles must be worn at all times.[3] A face shield should be used in situations with a high risk of splashing.[1]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any damage before use and replace them immediately if they become contaminated.
Body Laboratory coatA long-sleeved, buttoned lab coat is required to protect the skin.[4]
Respiratory NIOSH-approved respiratorRequired when working outside of a fume hood or when engineering controls are insufficient to maintain exposure below acceptable levels.[1] A full-face respirator may be necessary if irritation is experienced.[3]
Feet Closed-toe shoesShoes must fully cover the feet to protect against spills.[5]
Operational and Handling Plan

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.

Engineering Controls:

  • Ventilation: All handling procedures should be performed in a well-ventilated area.[1] A certified chemical fume hood is essential, particularly when weighing and transferring the solid material, to minimize the inhalation of dust.[5]

  • Safety Stations: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1]

Step-by-Step Handling Procedure:

  • Preparation:

    • Designate a specific area within a chemical fume hood for handling the compound.

    • Ensure all necessary equipment, such as spatulas, weigh boats, and containers, are assembled inside the fume hood.

    • Have a spill kit compatible with solid irritants readily available.[5]

  • Weighing and Transferring:

    • To prevent the generation of dust, do not weigh the compound on an open balance.[5]

    • Inside the fume hood, pre-tare a sealed container (e.g., a vial with a lid).

    • Carefully transfer the desired amount of this compound into the pre-tared container.

    • Seal the container before removing it from the fume hood for weighing.

    • If adjustments to the mass are needed, return the sealed container to the fume hood to add or remove the substance.[5]

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Wash hands thoroughly with soap and water after completing the handling procedures.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Waste Category: As a halogenated organic compound, this compound waste must be segregated.

  • Container: All waste contaminated with this chemical, including disposable gloves, weigh boats, and paper towels, must be collected in a designated, properly sealed, and clearly labeled hazardous waste container.[5]

  • Labeling: The waste container must be clearly marked with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (irritant).[5]

Disposal Method:

  • The approved disposal method is incineration at a licensed hazardous waste facility. The incinerator should be equipped with an afterburner and a flue gas scrubber to handle the thermal decomposition products, which may include carbon oxides and hydrogen fluoride.[1]

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation develops or persists.[3]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3]

Spill Response:

  • Evacuate all non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing the appropriate PPE, contain the spill.

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.

  • Clean the spill area thoroughly.

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep_area Designate Fume Hood Area gather_equip Assemble Equipment prep_area->gather_equip spill_kit Ensure Spill Kit is Accessible gather_equip->spill_kit weigh_container Tare Sealed Container spill_kit->weigh_container transfer_chem Transfer Chemical weigh_container->transfer_chem seal_container Seal Container transfer_chem->seal_container weigh_final Weigh Sealed Container seal_container->weigh_final decontaminate Decontaminate Surfaces & Equipment weigh_final->decontaminate wash_hands Wash Hands Thoroughly decontaminate->wash_hands collect_waste Collect Contaminated Materials wash_hands->collect_waste label_waste Label Hazardous Waste Container collect_waste->label_waste store_waste Store for Licensed Disposal label_waste->store_waste

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Difluoromethoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Difluoromethoxy)benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.